molecular formula C27H42N7O22P3S B1229397 citryl-CoA CAS No. 3131-26-8

citryl-CoA

Cat. No.: B1229397
CAS No.: 3131-26-8
M. Wt: 941.6 g/mol
InChI Key: IHVFHZGGMJDGGZ-UHFFFAOYSA-N
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Description

Citryl-CoA (CAS 3131-26-8) is a crucial biochemical intermediate in central metabolic pathways . It is primarily known for its role as a short-lived intermediate in the citrate synthase reaction, which is the first and rate-limiting step of the citric acid cycle (Krebs cycle) . In this conserved mechanism, citrate synthase catalyzes the condensation of oxaloacetate and acetyl-CoA to form this compound, which is then hydrolyzed to yield citrate and free coenzyme A . This compound is also a central intermediate in the reaction catalyzed by ATP-citrate lyase (ACLY), a homotetrameric enzyme critical in linking carbohydrate metabolism to lipid synthesis . In this context, this compound is formed from citrate and CoA in an ATP-dependent process before being cleaved into acetyl-CoA and oxaloacetate . The study of this compound is therefore essential for research in cellular metabolism, energy homeostasis, and enzymatic mechanisms, particularly in the fields of cancer biology and lipid metabolism where ACLY is a prominent drug target . Investigations into the conformational changes and energetic coupling of enzymes like ACLY during this compound synthesis provide deep insights into catalytic strategies and functional modulation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

3131-26-8

Molecular Formula

C27H42N7O22P3S

Molecular Weight

941.6 g/mol

IUPAC Name

2-[2-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-2-hydroxybutanedioic acid

InChI

InChI=1S/C27H42N7O22P3S/c1-26(2,20(40)23(41)30-4-3-14(35)29-5-6-60-16(38)8-27(44,25(42)43)7-15(36)37)10-53-59(50,51)56-58(48,49)52-9-13-19(55-57(45,46)47)18(39)24(54-13)34-12-33-17-21(28)31-11-32-22(17)34/h11-13,18-20,24,39-40,44H,3-10H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,42,43)(H,48,49)(H,50,51)(H2,28,31,32)(H2,45,46,47)

InChI Key

IHVFHZGGMJDGGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)(C(=O)O)O)O

Synonyms

(3S)-citryl-CoA
citryl-CoA
citryl-coenzyme A
coenzyme A, citryl-

Origin of Product

United States

Foundational & Exploratory

The Central Role of Citryl-CoA in the Citric Acid Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of citryl-CoA as the transient intermediate in the inaugural step of the citric acid cycle. While not a standalone metabolite that accumulates, its formation and subsequent hydrolysis are the defining moments in the synthesis of citrate (B86180), a critical downstream effector in cellular metabolism. This document provides a comprehensive overview of the enzymatic reaction catalyzed by citrate synthase, detailing the mechanism of this compound formation, experimental evidence for its existence, and quantitative kinetic data. Furthermore, it outlines detailed experimental protocols for the study of this crucial biochemical transformation and presents visual representations of the associated pathways and workflows.

The Formation and Fate of this compound

The synthesis of citrate from acetyl-CoA and oxaloacetate, catalyzed by the enzyme citrate synthase (EC 2.3.3.1), proceeds through the formation of a covalently bound intermediate, (3S)-citryl-CoA.[1][2][3] This reaction represents the primary entry point of two-carbon units into the citric acid cycle, a central hub of cellular metabolism for energy production and biosynthesis.[4] The overall reaction is a two-step process involving a condensation reaction followed by a hydrolysis step.[5][6]

The initial step involves the binding of the two substrates, oxaloacetate and acetyl-CoA, to the active site of citrate synthase.[6] The binding of oxaloacetate induces a significant conformational change in the enzyme, creating a binding site for acetyl-CoA.[4][6] The reaction mechanism then proceeds with the deprotonation of the methyl group of acetyl-CoA to form a reactive enolate intermediate.[2][7] This enolate then executes a nucleophilic attack on the carbonyl carbon of oxaloacetate, leading to the formation of the tetrahedral intermediate, this compound.[7][8]

The final step is the hydrolysis of the thioester bond of this compound by a water molecule, which releases citrate and Coenzyme A (CoA-SH).[1][8] This hydrolysis step is essentially irreversible and drives the overall reaction in the forward direction.[8] The enzyme then returns to its open conformation, releasing the products.

Quantitative Data on Citrate Synthase Kinetics

The kinetic properties of citrate synthase have been extensively studied in various organisms. The following tables summarize key quantitative data, including Michaelis-Menten constants (Km) for the substrates and inhibition constants (Ki) for various regulators.

SubstrateOrganism/TissueKm (µM)Reference
Acetyl-CoARat Liver Mitochondria16[9][10]
OxaloacetateRat Liver Mitochondria2[9][10]

Table 1: Michaelis-Menten Constants for Citrate Synthase Substrates. This table provides the Km values for the primary substrates of citrate synthase from rat liver mitochondria, indicating the concentration at which the enzyme reaches half of its maximum velocity.

InhibitorOrganism/TissueType of InhibitionKi (mM)Inhibited SubstrateReference
ATPRat Liver MitochondriaCompetitive0.55Acetyl-CoA[11]
ADPRat Liver MitochondriaCompetitive1.4Acetyl-CoA[11]
AMPRat Liver MitochondriaCompetitive6.7Acetyl-CoA[11]
Citrate-Competitive-Oxaloacetate[4]
Succinyl-CoA-Competitive-Acetyl-CoA[4]
Oleoyl-CoAPig HeartNoncompetitive-Acetyl-CoA[12]

Table 2: Inhibition of Citrate Synthase. This table summarizes the types of inhibition and, where available, the inhibition constants (Ki) for various allosteric and feedback inhibitors of citrate synthase.

Experimental Protocols

Assay of Citrate Synthase Activity (Colorimetric)

This protocol describes a widely used colorimetric assay to determine the activity of citrate synthase by measuring the rate of Coenzyme A (CoA-SH) production, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), detectable at 412 nm.[13][14][15]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1

  • DTNB Solution: 100 µM DTNB in Assay Buffer

  • Acetyl-CoA Solution: 500 µM Acetyl-CoA in Assay Buffer

  • Oxaloacetate Solution: 500 µM Oxaloacetate in Assay Buffer

  • Mitochondrial extract or purified citrate synthase

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • In a cuvette, combine 800 µL of Assay Buffer, 100 µL of DTNB Solution, and 50 µL of Acetyl-CoA Solution.

  • Add the mitochondrial extract or purified enzyme to the cuvette and mix gently.

  • Incubate for 5 minutes at 30°C to allow for temperature equilibration and to establish a baseline reading.

  • Initiate the reaction by adding 50 µL of Oxaloacetate Solution and immediately start monitoring the increase in absorbance at 412 nm.

  • Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the curve.

  • The citrate synthase activity can be calculated using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).

Direct Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the direct and highly sensitive quantification of the unstable this compound intermediate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

Materials:

  • Cell or tissue samples

  • Cold methanol (B129727) (-80°C) for quenching

  • Extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture)

  • LC-MS/MS system equipped with a C18 reversed-phase column

  • Synthesized this compound standard for calibration

Procedure:

  • Sample Quenching: Rapidly quench metabolic activity in cell or tissue samples by adding ice-cold methanol.

  • Metabolite Extraction: Extract the metabolites, including CoA esters, using an appropriate extraction solvent.

  • Chromatographic Separation: Separate this compound from other metabolites using a C18 reversed-phase column on an LC system. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is typically used.

  • Mass Spectrometric Detection: Detect and quantify this compound using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor ion (the mass-to-charge ratio of this compound) and product ions (fragments of this compound) need to be determined using a synthesized standard.

  • Quantification: Generate a standard curve using the synthesized this compound standard to quantify the amount of this compound in the samples.

Stopped-Flow Kinetic Analysis of Citrate Synthase

Stopped-flow spectroscopy is a powerful technique to study the pre-steady-state kinetics of rapid enzymatic reactions, including the individual steps of the citrate synthase reaction.[16][17][18][19] This method allows for the observation of rapid transient intermediates.

Materials:

  • Stopped-flow spectrophotometer

  • Purified citrate synthase

  • Substrate solutions (acetyl-CoA and oxaloacetate) in appropriate buffer

  • Inhibitor solutions (if studying inhibition kinetics)

Procedure:

  • Load the enzyme and substrate solutions into separate syringes of the stopped-flow instrument.

  • Rapidly mix the contents of the syringes in a mixing chamber.

  • The reaction mixture flows into an observation cell where the reaction is monitored spectrophotometrically (e.g., by measuring changes in absorbance or fluorescence).

  • The flow is abruptly stopped, and the subsequent spectral changes are recorded over a short time scale (milliseconds to seconds).

  • The resulting kinetic traces are fitted to appropriate mathematical models to determine the rate constants for individual steps of the reaction, such as the formation and hydrolysis of this compound.

Visualizing the Citrate Synthase Reaction and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the citrate synthase reaction and a typical experimental workflow for its analysis.

Citrate_Synthase_Pathway Oxaloacetate Oxaloacetate CS_OAA CS-Oxaloacetate Complex Oxaloacetate->CS_OAA Binds first AcetylCoA Acetyl-CoA CS_OAA_AcCoA CS-OAA-Acetyl-CoA Complex (Closed) AcetylCoA->CS_OAA_AcCoA CitrateSynthase_Open Citrate Synthase (Open) CitrateSynthase_Open->CS_OAA CS_OAA->CS_OAA_AcCoA Conformational Change CitrylCoA_Intermediate This compound (Intermediate) CS_OAA_AcCoA->CitrylCoA_Intermediate Condensation Citrate Citrate CitrylCoA_Intermediate->Citrate Hydrolysis CoA Coenzyme A CitrylCoA_Intermediate->CoA CitrateSynthase_Open2 Citrate Synthase (Open) Citrate->CitrateSynthase_Open2 CoA->CitrateSynthase_Open2

Caption: The catalytic cycle of citrate synthase, highlighting the sequential binding of substrates, conformational changes, and the formation of the this compound intermediate.

Experimental_Workflow SamplePrep Sample Preparation (e.g., Mitochondrial Isolation) ActivityAssay Citrate Synthase Activity Assay (Colorimetric) SamplePrep->ActivityAssay LCMS Direct Quantification of This compound (LC-MS/MS) SamplePrep->LCMS Kinetics Kinetic Analysis (e.g., Stopped-Flow) SamplePrep->Kinetics DataAnalysis Data Analysis and Interpretation ActivityAssay->DataAnalysis LCMS->DataAnalysis Kinetics->DataAnalysis

References

The Pivotal Role of Citryl-CoA: A Transient Intermediate Bridging Cellular Respiration and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Citryl-Coenzyme A (citryl-CoA) is a high-energy thioester that serves as a critical, albeit transient, intermediate in fundamental metabolic pathways. While not a direct, free-circulating metabolite in cellular respiration, its formation and cleavage are indispensable for the progression of the citric acid cycle and for the export of carbon from the mitochondria for anabolic processes. This guide provides a comprehensive technical overview of the function of this compound, focusing on its role in the enzymatic reactions of citrate (B86180) synthase and ATP citrate lyase. We will delve into the quantitative kinetics of these enzymes, detail experimental protocols for their study, and visualize the intricate regulatory networks that govern their activity.

Introduction

Cellular respiration is a catabolic process that harvests energy from glucose and other fuel molecules. The citric acid cycle, a central hub of this process, commences with the formation of citrate from acetyl-CoA and oxaloacetate. This seemingly straightforward condensation reaction proceeds through the formation of a highly reactive intermediate, this compound, catalyzed by the enzyme citrate synthase.[1][2][3][4] Beyond its role in initiating the citric acid cycle within the mitochondria, the carbon backbone of citrate is also a crucial precursor for the biosynthesis of fatty acids and cholesterol in the cytoplasm. The enzyme ATP citrate lyase (ACLY) facilitates this by converting citrate back into acetyl-CoA and oxaloacetate in the cytoplasm, a reaction that also proceeds via a this compound intermediate.[5][6][7] Understanding the precise function and regulation of this compound and the enzymes that metabolize it is paramount for researchers in metabolic diseases, oncology, and drug development, given the therapeutic potential of targeting these pathways.

The Function of this compound in a Core Metabolic Context

This compound's significance is defined by its transient existence within the active sites of two key enzymes: citrate synthase and ATP citrate lyase.

Citrate Synthase: The Gateway to the Citric Acid Cycle

In the mitochondrial matrix, citrate synthase orchestrates the first committed step of the citric acid cycle. The reaction mechanism involves the formation of a this compound intermediate.[2][8] This occurs through an ordered sequential mechanism where oxaloacetate binds first, inducing a conformational change in the enzyme that creates a binding site for acetyl-CoA.[6][9] The methyl group of acetyl-CoA is then deprotonated to form an enolate, which attacks the carbonyl carbon of oxaloacetate, resulting in the formation of enzyme-bound this compound.[8][10] This intermediate is then rapidly hydrolyzed to release citrate and Coenzyme A.[8]

ATP Citrate Lyase: Fueling Anabolic Pathways

In the cytoplasm, ATP citrate lyase catalyzes the ATP-dependent cleavage of citrate. This reaction is a critical source of cytosolic acetyl-CoA for de novo lipogenesis and cholesterogenesis.[5][11] The mechanism involves the formation of a citryl-phosphate intermediate, which then reacts with CoA to form this compound. This enzyme-bound intermediate is subsequently cleaved into acetyl-CoA and oxaloacetate.[12]

Quantitative Data on Enzyme Kinetics

The catalytic efficiency of citrate synthase and ATP citrate lyase is crucial for maintaining metabolic homeostasis. The following tables summarize key kinetic parameters for these enzymes.

EnzymeSubstrateK_m_ (µM)Source(s)
Citrate Synthase (rat liver)Acetyl-CoA16[9]
Oxaloacetate2[9]
ATP Citrate LyaseCitrate73.8 ± 11.4[13]
CoA4 ± 2[13]
ATP47 ± 17[13]

Table 1: Michaelis Constants (K_m_) for Citrate Synthase and ATP Citrate Lyase.

Note: k_cat_ values for these enzymes can vary depending on the experimental conditions and the source of the enzyme. Further investigation into specific literature is recommended for precise k_cat_ values relevant to a particular experimental setup.

Experimental Protocols

The study of this compound's function relies on robust enzymatic assays. Below are detailed methodologies for assessing the activity of citrate synthase and ATP citrate lyase.

Citrate Synthase Activity Assay (Colorimetric)

This assay measures the rate of Coenzyme A (CoA-SH) release, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically at 412 nm.[2][14][15]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.1

  • DTNB solution: 10 mM in assay buffer

  • Acetyl-CoA solution: 10 mM in assay buffer

  • Oxaloacetate solution: 10 mM in assay buffer

  • Sample containing citrate synthase (e.g., mitochondrial lysate)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, DTNB, and acetyl-CoA in a 96-well plate or a cuvette.

  • Add the sample containing citrate synthase to the reaction mixture and incubate for 5 minutes to allow for the reaction of any free CoA-SH in the sample.

  • Initiate the reaction by adding the oxaloacetate solution.

  • Immediately measure the change in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the citrate synthase activity.

ATP Citrate Lyase Activity Assay (Coupled Enzyme Assay)

This assay couples the production of oxaloacetate from the ACLY reaction to its reduction to malate (B86768) by malate dehydrogenase (MDH), which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[12][16]

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 10 mM DTT

  • Citrate solution: 100 mM in assay buffer

  • CoA solution: 10 mM in assay buffer

  • ATP solution: 100 mM in assay buffer

  • NADH solution: 10 mM in assay buffer

  • Malate Dehydrogenase (MDH)

  • Sample containing ATP citrate lyase (e.g., cytosolic extract)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, citrate, CoA, ATP, NADH, and MDH.

  • Add the sample containing ATP citrate lyase to the reaction mixture.

  • Monitor the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the ACLY activity.

Direct ATP Citrate Lyase Activity Assay (Radiochemical)

This direct assay measures the formation of [¹⁴C]acetyl-CoA from [¹⁴C]citrate.[4][13]

Materials:

  • Assay Buffer: 87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT

  • CoA solution: 100 µM

  • ATP solution: 400 µM

  • [¹⁴C]citrate (known specific activity)

  • Sample containing ATP citrate lyase

  • EDTA solution (for quenching the reaction)

  • Scintillation cocktail (e.g., MicroScint-O)

  • Scintillation counter

Procedure:

  • Incubate the ACLY enzyme with [¹⁴C]citrate, CoA, and ATP in the assay buffer.

  • Stop the reaction by adding EDTA.

  • Add a scintillation cocktail that specifically detects the product, [¹⁴C]acetyl-CoA.

  • Measure the radioactivity using a scintillation counter. The amount of [¹⁴C]acetyl-CoA formed is directly proportional to the ACLY activity.

Regulatory Pathways

The enzymes that metabolize this compound are tightly regulated to meet the cell's metabolic demands.

Regulation of Citrate Synthase

Citrate synthase activity is primarily regulated by substrate availability and product inhibition.[1][6] High levels of ATP, an indicator of a high energy state, allosterically inhibit the enzyme, reducing its affinity for acetyl-CoA.[5][9] NADH, a product of the citric acid cycle, also acts as an inhibitor.[1][17] Furthermore, citrate, the product of the reaction, can act as a competitive inhibitor of oxaloacetate.[6][17] Succinyl-CoA, another intermediate of the citric acid cycle, is a competitive inhibitor of acetyl-CoA.[17]

Citrate_Synthase_Regulation AcetylCoA Acetyl-CoA CitrateSynthase Citrate Synthase AcetylCoA->CitrateSynthase Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase Citrate Citrate CitrateSynthase->Citrate forms Citrate->CitrateSynthase inhibits ATP ATP ATP->CitrateSynthase inhibits NADH NADH NADH->CitrateSynthase inhibits SuccinylCoA Succinyl-CoA SuccinylCoA->CitrateSynthase inhibits

Caption: Allosteric regulation of Citrate Synthase.

Regulation of ATP Citrate Lyase

ATP citrate lyase is subject to both hormonal and allosteric regulation. Insulin (B600854), a hormone indicative of a high-energy state, can lead to the activation of ACLY.[18][19] Phosphorylation of ACLY by kinases such as protein kinase A (PKA) and Akt can increase its activity.[20][21][22] Fructose 6-phosphate has been identified as a potent allosteric activator of the unphosphorylated enzyme.[20]

ATP_Citrate_Lyase_Regulation Citrate Citrate ACLY ATP Citrate Lyase Citrate->ACLY CoA CoA CoA->ACLY ATP ATP ATP->ACLY AcetylCoA Acetyl-CoA ACLY->AcetylCoA forms Oxaloacetate Oxaloacetate ACLY->Oxaloacetate forms Insulin Insulin Insulin->ACLY activates PKA_Akt PKA / Akt PKA_Akt->ACLY phosphorylates & activates Fructose6P Fructose 6-P Fructose6P->ACLY activates

Caption: Regulation of ATP Citrate Lyase.

Conclusion

This compound, while a fleeting intermediate, lies at a critical metabolic crossroads. Its formation and breakdown are central to both the energy-generating process of cellular respiration and the anabolic pathways that produce essential biomolecules. The enzymes responsible for its metabolism, citrate synthase and ATP citrate lyase, are tightly regulated, ensuring that the flow of carbon through these pathways is exquisitely controlled to meet the dynamic needs of the cell. A thorough understanding of the function and regulation of this compound is therefore essential for researchers and professionals seeking to modulate cellular metabolism for therapeutic benefit. The experimental protocols and quantitative data presented herein provide a solid foundation for further investigation into this pivotal molecule and its associated enzymes.

References

The Discovery and History of Citryl-CoA: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citryl-Coenzyme A (citryl-CoA) is a transient but pivotal thioester intermediate in cellular metabolism. Though not a free-diffusing metabolite, its existence is central to two fundamental enzymatic processes: the synthesis of citrate (B86180) in the mitochondrial Krebs cycle and the generation of cytosolic acetyl-CoA for lipogenesis and cholesterogenesis. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical significance of this compound. It details the enzymatic reactions in which it participates, provides experimental protocols for its synthesis and analysis, and presents key quantitative data for the enzymes that metabolize it. The logical progression of its discovery and its role in metabolic pathways are illustrated through detailed diagrams.

Discovery and Historical Context

The conceptualization and discovery of this compound are intrinsically linked to the elucidation of the Krebs cycle and the subsequent understanding of lipogenesis. The historical timeline does not pinpoint a single "discovery" of the isolated molecule, but rather a gradual realization of its necessity as an enzyme-bound intermediate.

  • 1937: The Krebs Cycle Proposal: Hans Krebs proposed the citric acid cycle, outlining the central pathway of cellular respiration. This framework established the reaction of an "active acetate" (later identified as acetyl-CoA) with oxaloacetate to form citrate, although the precise mechanism and intermediates were not yet fully understood.[1][2][3][4][5]

  • 1950s: The Role of Coenzyme A: Fritz Lipmann's discovery of Coenzyme A (CoA) and its role in activating acetate (B1210297) to acetyl-CoA was a critical step. This provided the chemical basis for understanding how the two-carbon unit was transferred to oxaloacetate.

  • Mid-20th Century: Elucidation of Citrate Synthase Mechanism: As the mechanism of citrate synthase was investigated, the concept of an enzyme-bound intermediate was proposed to explain the condensation reaction. Isotopic labeling studies and kinetic analyses provided evidence for the formation of a transient thioester linkage between citrate and CoA before its hydrolysis to release citrate and CoA. This intermediate was (3S)-citryl-CoA.[6][7][8][9][10]

  • 1959: The "Citrate Cleavage Enzyme": P. A. Srere identified and purified an enzyme from pigeon liver that cleaved citrate into acetyl-CoA and oxaloacetate in an ATP-dependent manner.[11][12] This enzyme, now known as ATP-citrate lyase (ACLY), highlighted a pathway for generating cytosolic acetyl-CoA from citrate that had been exported from the mitochondria.[13][14] The mechanism of ACLY was also found to proceed through a this compound intermediate.[13]

  • 2004: A Two-Enzyme System in Bacteria: A novel pathway for citrate cleavage was discovered in the bacterium Hydrogenobacter thermophilus. This system utilizes two separate enzymes: this compound synthetase (CCS), which forms this compound from citrate, ATP, and CoA, and this compound lyase (CCL), which then cleaves this compound into acetyl-CoA and oxaloacetate. This discovery further solidified the role of this compound as a distinct metabolic intermediate.

This historical progression illustrates a shift from a conceptual requirement for an intermediate to the biochemical and genetic identification of the enzymes that form and consume this compound, thereby confirming its existence and central role in metabolism.

Discovery_of_Citryl_CoA cluster_0 Early Metabolic Pathway Research cluster_1 Elucidation of Enzymatic Mechanisms cluster_2 Confirmation and Diversification krebs_cycle 1937: Krebs proposes the Citric Acid Cycle citrate_synthase Mid-20th Century: Studies on Citrate Synthase propose an enzyme-bound intermediate krebs_cycle->citrate_synthase Identifies the initial reaction coenzyme_a 1950s: Lipmann discovers Coenzyme A and Acetyl-CoA coenzyme_a->citrate_synthase Provides the chemical identity of 'active acetate' citryl_coa_intermediate Confirmation of (3S)-Citryl-CoA as the key intermediate citrate_synthase->citryl_coa_intermediate Postulates and provides evidence for acly_discovery 1959: P. A. Srere discovers ATP-Citrate Lyase (ACLY) acly_mechanism Mechanism of ACLY shown to involve a citryl intermediate acly_discovery->acly_mechanism Leads to mechanistic studies acly_mechanism->citryl_coa_intermediate Provides further evidence for bacterial_pathway 2004: Discovery of two-enzyme system (this compound Synthetase and Lyase) in bacteria citryl_coa_intermediate->bacterial_pathway Central role further established by Citrate_Synthase_Pathway acetyl_coa Acetyl-CoA citrate_synthase Citrate Synthase (Enzyme) acetyl_coa->citrate_synthase oxaloacetate Oxaloacetate oxaloacetate->citrate_synthase citryl_coa (3S)-Citryl-CoA (Enzyme-Bound Intermediate) citrate_synthase->citryl_coa Condensation citryl_coa->citrate_synthase citrate Citrate citryl_coa->citrate Hydrolysis coa CoA-SH citryl_coa->coa Hydrolysis h2o H₂O h2o->citryl_coa ACLY_Pathway citrate Citrate (from Mitochondria) acly ATP-Citrate Lyase (ACLY) citrate->acly atp ATP atp->acly coa CoA-SH coa->acly citryl_coa This compound (Intermediate) acly->citryl_coa Synthesis adp_pi ADP + Pi acly->adp_pi acetyl_coa Acetyl-CoA (for Lipogenesis) citryl_coa->acetyl_coa Cleavage oxaloacetate Oxaloacetate citryl_coa->oxaloacetate Cleavage Enzymatic_Synthesis_Workflow start Start: Prepare Reaction Mixture (Acetyl-CoA, Oxaloacetate, Buffer) add_enzyme Add Citrate Synthase start->add_enzyme monitor Monitor Reaction (A232 nm) add_enzyme->monitor quench Quench with Perchloric Acid monitor->quench centrifuge1 Centrifuge to Remove Enzyme quench->centrifuge1 neutralize Neutralize Supernatant with KHCO₃ centrifuge1->neutralize centrifuge2 Centrifuge to Remove KClO₄ neutralize->centrifuge2 purify Purify by HPLC centrifuge2->purify end End: Purified (3S)-Citryl-CoA purify->end

References

Citryl-CoA: A Pivotal Intermediate at the Crossroads of Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate web of cellular metabolism, the thioester citryl-CoA emerges as a critical, albeit transient, intermediate. Its formation and subsequent cleavage, primarily catalyzed by the enzyme ATP citrate (B86180) lyase (ACLY), represent a key nexus linking carbohydrate catabolism with anabolic pathways such as fatty acid and cholesterol biosynthesis. This guide provides a comprehensive technical overview of the role of this compound in metabolism, detailing the enzymatic machinery involved, quantitative aspects of its dynamics, and the experimental protocols utilized for its investigation. A thorough understanding of this compound metabolism is paramount for researchers in metabolic diseases, oncology, and drug development, given the therapeutic potential of targeting the enzymes that govern its flux.

The Central Role of this compound in Metabolism

This compound is synthesized in the cytoplasm from citrate and coenzyme A (CoA) in an ATP-dependent reaction catalyzed by ATP citrate lyase (ACLY).[1] This reaction is a crucial step in shuttling carbon from the mitochondrial tricarboxylic acid (TCA) cycle to the cytosol. While acetyl-CoA is readily produced within the mitochondria, it cannot directly cross the mitochondrial membrane. Instead, citrate is exported from the mitochondria to the cytosol, where ACLY catalyzes the formation of this compound and its subsequent cleavage into acetyl-CoA and oxaloacetate.[2] This cytosolic pool of acetyl-CoA serves as the fundamental building block for the synthesis of fatty acids and cholesterol.[3]

In some prokaryotes, a different enzymatic strategy is employed, involving two separate enzymes: this compound synthetase (CCS) and this compound lyase (CCL). CCS catalyzes the formation of this compound from citrate, CoA, and ATP, while CCL is responsible for its cleavage into acetyl-CoA and oxaloacetate.

Quantitative Data on this compound Metabolism

The dynamics of this compound metabolism are governed by the kinetic properties of the involved enzymes and the intracellular concentrations of substrates and products. A summary of key quantitative data is presented below.

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism
EnzymeOrganism/TissueSubstrateK_m_k_cat_Reference(s)
ATP Citrate Lyase (ACLY) Human (recombinant)Citrate73.8 ± 11.4 µM-[4]
Human (recombinant)CoA4 ± 2 µM-[4]
Human (recombinant)ATP47 ± 17 µM-[4]
Human (recombinant)--14 s⁻¹ (positional isotope exchange rate)[5]
Chlorobium limicolaATP0.21 ± 0.04 mM-[6]
Chlorobium limicolaCitrate0.057 ± 0.008 mM (first molecule)-[6]
Citrate Synthase Pig HeartAcetyl-CoA110 µM (dissociation constant)-[7]
Baker's YeastAcetyl-CoA76 µM-[7]
Baker's YeastOxaloacetate9.86 µM-[7]

Note: k_cat_ values for ACLY are not widely reported in the literature under standard Michaelis-Menten assumptions due to the complex reaction mechanism. The provided value represents a positional isotope exchange rate, indicating a rapid reversible step.

Table 2: Intracellular Concentrations of Key Metabolites
MetaboliteCellular CompartmentOrganism/Cell TypeConcentrationReference(s)
Citrate CytosolRat Heart~1/16th of mitochondrial concentration[8]
MitochondriaRat Heart16-fold higher than cytosol[8]
-Candida oleophila18.6 - 57.6 mg/g dried biomass (~44.1 - 136.3 mM)[9]
Acetyl-CoA Cytosol-Generally lower than mitochondrial pool[10]
Mitochondria-Higher than cytosolic pool[10]
MitochondriaRat HepatocytesRatio to CoASH: 0.3 - 0.9[11]

Note: The concentration of this compound itself is generally not reported as it is a transient, enzyme-bound intermediate.

Signaling Pathways and Experimental Workflows

The metabolic pathways and experimental procedures involving this compound can be visualized to better understand their intricate relationships.

Metabolic Pathway of this compound Formation and Utilization

Citryl_CoA_Metabolism cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrion Cytosol Cytosol Pyruvate Pyruvate Acetyl_CoA_mito Acetyl_CoA_mito Pyruvate->Acetyl_CoA_mito PDH Citrate_mito Citrate_mito Acetyl_CoA_mito->Citrate_mito Citrate Synthase Fatty_Acids Fatty_Acids Fatty_Acids->Acetyl_CoA_mito β-oxidation Citrate_cyto Citrate_cyto Citrate_mito->Citrate_cyto Citrate Transporter TCA_cycle TCA Cycle Citrate_mito->TCA_cycle Oxaloacetate_mito Oxaloacetate_mito Oxaloacetate_mito->Citrate_mito Citryl_CoA Citryl_CoA Citrate_cyto->Citryl_CoA ACLY (ATP, CoA) Acetyl_CoA_cyto Acetyl_CoA_cyto Citryl_CoA->Acetyl_CoA_cyto ACLY Oxaloacetate_cyto Oxaloacetate_cyto Citryl_CoA->Oxaloacetate_cyto ACLY Fatty_Acid_Synthesis Fatty_Acid_Synthesis Acetyl_CoA_cyto->Fatty_Acid_Synthesis ACC, FAS Cholesterol_Synthesis Cholesterol_Synthesis Acetyl_CoA_cyto->Cholesterol_Synthesis Malate (B86768) Malate Oxaloacetate_cyto->Malate MDH

Caption: The central role of this compound in linking mitochondrial and cytosolic metabolism.

Experimental Workflow for ATP Citrate Lyase (ACLY) Activity Assay (Spectrophotometric)

ACLY_Assay_Workflow start Start prep_reagents Prepare Reaction Mixture: - Buffer (e.g., Tris-HCl) - DTT - MgCl2 - NADH - Malate Dehydrogenase (MDH) start->prep_reagents add_substrates Add Substrates: - Citrate - CoA - ATP prep_reagents->add_substrates add_enzyme Add ACLY Enzyme (Initiate Reaction) add_substrates->add_enzyme measure Monitor Decrease in Absorbance at 340 nm over time add_enzyme->measure calculate Calculate ACLY Activity: (Rate of NADH oxidation) measure->calculate end End calculate->end

Caption: A typical workflow for a coupled spectrophotometric assay of ACLY activity.

Experimental Protocols

Accurate measurement of the activity of enzymes involved in this compound metabolism is crucial for research and drug development. Detailed protocols for the most common assays are provided below.

Spectrophotometric Assay for ATP Citrate Lyase (ACLY) Activity

This is a coupled enzyme assay where the production of oxaloacetate is coupled to the oxidation of NADH by malate dehydrogenase (MDH), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.0)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Potassium citrate

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

  • Malate dehydrogenase (MDH) enzyme

  • ACLY enzyme sample (e.g., purified enzyme or cell lysate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, DTT, MgCl₂, NADH, and MDH in a cuvette.

  • Add the substrates: potassium citrate, CoA, and ATP to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the ACLY enzyme sample to the cuvette and mix thoroughly.

  • Immediately start monitoring the decrease in absorbance at 340 nm in the spectrophotometer. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Determine the linear rate of NADH oxidation (ΔA₃₄₀/min) from the initial, linear portion of the absorbance versus time plot.

  • Calculate the ACLY activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Radioactive Assay for ATP Citrate Lyase (ACLY) Activity

This direct assay measures the formation of radiolabeled acetyl-CoA from radiolabeled citrate.[4]

Materials:

  • Buffer (e.g., 87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • [¹⁴C]citrate (with known specific activity)

  • ACLY enzyme sample

  • EDTA solution (to stop the reaction)

  • Scintillation cocktail (e.g., MicroScint-O)

  • Scintillation counter

Procedure:

  • In a microplate well, prepare the reaction mixture containing the buffer, CoA, ATP, and [¹⁴C]citrate.

  • Add the ACLY enzyme sample to initiate the reaction.

  • Incubate the reaction at the desired temperature (e.g., 37°C) for a defined period (e.g., 3 hours).

  • Stop the reaction by adding EDTA solution.

  • Add the scintillation cocktail to the reaction mixture.

  • Incubate at room temperature with gentle shaking to allow for the specific detection of [¹⁴C]acetyl-CoA.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the amount of [¹⁴C]acetyl-CoA produced based on the specific activity of the [¹⁴C]citrate and the measured counts per minute.

Conclusion

This compound stands as a testament to the elegant efficiency of metabolic regulation, serving as a key intermediate that bridges central carbon metabolism with essential biosynthetic pathways. The enzymes that govern its formation and cleavage, particularly ATP citrate lyase, are critical control points and represent promising targets for therapeutic intervention in a range of human diseases. The quantitative data, pathway visualizations, and detailed experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound and to innovate in the fields of metabolic research and medicine.

References

Unveiling the Enigmatic World of Citryl-CoA: A Technical Guide to Non-Canonical Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth exploration of non-canonical metabolic pathways involving the pivotal intermediate, citryl-CoA. This whitepaper is an essential resource for researchers, scientists, and drug development professionals dedicated to advancing the understanding of cellular metabolism and its implications in health and disease.

The guide meticulously details the core biochemistry of this compound, extending beyond its well-established role in the citric acid cycle to illuminate its functions in alternative metabolic routes. These non-canonical pathways are increasingly recognized for their significance in various physiological and pathological states, including cancer metabolism and microbial metabolic diversity.

Core Concepts and Discoveries

This technical guide elucidates two primary non-canonical pathways involving this compound:

  • The Cytosolic Acetyl-CoA Generation Pathway: In eukaryotic cells, particularly cancer cells, a non-canonical tricarboxylic acid (TCA) cycle is operative. This pathway involves the export of mitochondrial citrate (B86180) to the cytoplasm, where it is converted to this compound and subsequently cleaved by ATP-citrate lyase (ACLY). This process is a crucial source of cytosolic acetyl-CoA, a vital precursor for the synthesis of fatty acids and for protein acetylation. The oxaloacetate co-product is then recycled back into the mitochondria, completing a non-canonical cycle that supports anabolic processes and is implicated in cell fate decisions.[1][2][3]

  • The Bacterial Citrate Cleavage Pathway: A distinct two-step enzymatic pathway for citrate cleavage has been identified in the bacterium Hydrogenobacter thermophilus. This pathway utilizes two novel enzymes: this compound synthetase (CCS) and this compound lyase (CCL). CCS first activates citrate to this compound, which is then cleaved by CCL into acetyl-CoA and oxaloacetate.[4] This discovery has expanded our understanding of microbial metabolic strategies for carbon assimilation.

Quantitative Insights into this compound Metabolism

To facilitate a comparative analysis of the enzymes involved in this compound metabolism, the following table summarizes key quantitative data. Please note that detailed kinetic parameters for the novel bacterial enzymes, this compound synthetase and this compound lyase, are still an active area of research.

EnzymeOrganism/Cell TypeSubstrate(s)Kcat (s⁻¹)Km (µM)Specific Activity (U/mg)Notes
Citrate Synthase Escherichia coliAcetyl-CoA34 - 81120-151-Catalyzes the formation of this compound as an intermediate in the canonical TCA cycle.[5]
Pig HeartAcetyl-CoA-110-Exhibits substrate inhibition by acetyl-CoA.[5]
HumanAcetyl-CoA-20-Apparent steady-state kinetic parameters determined for wild-type and mutant enzymes.[5]
ATP-Citrate Lyase (ACLY) HumanCitrate, ATP, CoA---A crucial enzyme in the non-canonical TCA cycle for cytosolic acetyl-CoA production.
This compound Synthetase (CCS) Hydrogenobacter thermophilusCitrate, ATP, CoA---The first enzyme in the novel bacterial two-step citrate cleavage pathway.[4]
This compound Lyase (CCL) Hydrogenobacter thermophilus(3S)-Citryl-CoA---The second enzyme in the novel bacterial two-step citrate cleavage pathway.[4][6]

Visualizing the Pathways

To provide a clear visual representation of the discussed metabolic routes and experimental workflows, the following diagrams have been generated using the DOT language.

non_canonical_tca_cycle cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Pyruvate_m Pyruvate AcetylCoA_m Acetyl-CoA Pyruvate_m->AcetylCoA_m Citrate_m Citrate AcetylCoA_m->Citrate_m Citrate Synthase Oxaloacetate_m Oxaloacetate Oxaloacetate_m->Citrate_m TCA_cycle Canonical TCA Cycle Citrate_m->TCA_cycle Citrate_c Citrate Citrate_m->Citrate_c Citrate Transporter AcetylCoA_c Acetyl-CoA Citrate_c->AcetylCoA_c ATP-Citrate Lyase (ACLY) Oxaloacetate_c Oxaloacetate Citrate_c->Oxaloacetate_c FattyAcids Fatty Acid Synthesis AcetylCoA_c->FattyAcids ProteinAcetylation Protein Acetylation AcetylCoA_c->ProteinAcetylation Malate_c Malate Oxaloacetate_c->Malate_c Malate Dehydrogenase Malate_c->Oxaloacetate_m Malate Transporter bacterial_citrate_cleavage Citrate Citrate CitrylCoA This compound Citrate->CitrylCoA  this compound Synthetase (CCS) + ATP + CoA AcetylCoA Acetyl-CoA CitrylCoA->AcetylCoA This compound Lyase (CCL)   Oxaloacetate Oxaloacetate CitrylCoA->Oxaloacetate experimental_workflow_isotope_tracing start Cell Culture labeling Incubate with [U-13C]Glucose start->labeling quench Metabolite Quenching labeling->quench extraction Metabolite Extraction quench->extraction analysis LC-MS/MS Analysis extraction->analysis mfa Metabolic Flux Analysis analysis->mfa

References

An In-depth Technical Guide to Citryl-CoA Metabolism in Neuronal Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citryl-CoA is a pivotal, albeit transient, intermediate in the metabolism of neuronal cells, fundamentally linking mitochondrial energy homeostasis with cytosolic biosynthetic processes. Its metabolism is primarily centered around two key enzymes: citrate (B86180) synthase, which forms this compound as a short-lived intermediate in the mitochondrial matrix during the first step of the tricarboxylic acid (TCA) cycle, and ATP-citrate lyase (ACLY), which generates cytosolic acetyl-CoA from citrate via a this compound intermediate. The acetyl-CoA produced is essential for the synthesis of neurotransmitters, lipids for membrane integrity and myelination, and for epigenetic modifications through histone acetylation. Understanding the nuances of this compound metabolism is therefore critical for elucidating neuronal function in both health and disease, and for the development of novel therapeutic strategies for a range of neurological disorders.

Core Metabolic Pathways Involving this compound

The metabolism of this compound in neuronal cells is intricately tied to the compartmentalization of cellular metabolism, primarily occurring at the interface of the mitochondria and the cytosol.

Mitochondrial Citrate Synthesis via this compound

In the mitochondrial matrix, citrate synthase (CS) catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, a key step in the TCA cycle. This reaction proceeds through a transient this compound intermediate[1]. The primary source of acetyl-CoA in neuronal mitochondria is the pyruvate (B1213749) dehydrogenase complex (PDHC), which decarboxylates pyruvate derived from glycolysis[2][3].

The reaction catalyzed by citrate synthase is as follows: Acetyl-CoA + Oxaloacetate + H₂O → (this compound) → Citrate + CoA-SH

This process is crucial for cellular respiration and ATP production. The activity of citrate synthase is often used as a marker for mitochondrial content and integrity[4].

The Citrate-Malate Shuttle: Exporting Citrate to the Cytosol

Since the inner mitochondrial membrane is impermeable to acetyl-CoA, the acetyl units required for cytosolic biosynthesis are exported in the form of citrate via the citrate-malate shuttle[5]. Citrate is transported out of the mitochondria into the cytosol in exchange for malate (B86768).

Cytosolic Acetyl-CoA Generation by ATP-Citrate Lyase (ACLY)

In the cytosol, ATP-citrate lyase (ACLY) catalyzes the cleavage of citrate into acetyl-CoA and oxaloacetate, a reaction that requires ATP and Coenzyme A (CoA)[5]. This reaction also involves a this compound intermediate. The generated cytosolic acetyl-CoA is a vital precursor for several biosynthetic pathways.

The reaction catalyzed by ACLY is as follows: Citrate + ATP + CoA-SH → Acetyl-CoA + Oxaloacetate + ADP + Pi

The oxaloacetate produced can be converted to malate by cytosolic malate dehydrogenase, which can then re-enter the mitochondria as part of the citrate-malate shuttle[6].

Fates of Cytosolic Acetyl-CoA

The acetyl-CoA produced by ACLY in the cytosol of neurons has several critical fates:

  • Neurotransmitter Synthesis: In cholinergic neurons, it is a direct precursor for the synthesis of acetylcholine (B1216132) (ACh), a neurotransmitter essential for memory and cognition[5].

  • Lipid Biosynthesis: It is a fundamental building block for the synthesis of fatty acids and cholesterol, which are crucial for the formation and maintenance of neuronal membranes and myelin sheaths[7].

  • Protein Acetylation: Acetyl-CoA is the donor of acetyl groups for the post-translational modification of proteins, including histones, which plays a significant role in regulating gene expression and neuronal function[2].

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to this compound metabolism in neuronal cells, compiled from various studies.

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKm (µM)VmaxBrain Region/Cell TypeReference
Citrate Synthase Acetyl-CoA4.5Not ReportedRat Brain[8]
Oxaloacetate5.0Not ReportedRat Brain[8]
ATP-Citrate Lyase Citrate73.8 ± 11.4Not ReportedRecombinant Human[9]
CoA4 ± 2Not ReportedRecombinant Human[9]
ATP47 ± 17Not ReportedRecombinant Human[9]
Table 2: Metabolite Concentrations in Neuronal Compartments
MetaboliteMitochondrial Concentration (µM)Cytosolic Concentration (µM)Cell Type/TissueReference
Acetyl-CoA 107Neuronal Cells[2][10]
Citrate High (gradient of 8.8 from cytosol)LowHepatocytes[11]
Oxaloacetate 0.3 - 2Low (gradient of 0.7 from cytosol)Hepatocytes[11]
Table 3: Enzyme Activities in Different Brain Regions
EnzymeCerebellumHippocampusParietal CortexStriatumMedulla OblongataUnitsReference
ATP-Citrate Lyase 2.93< 6.90< 6.90< 6.906.90nmol/min/mg protein[12]
Citrate Synthase Similar to other regionsSimilar to other regionsSimilar to other regionsSimilar to other regionsSimilar to other regionsNot specified[12]

Experimental Protocols

Detailed methodologies for key experiments in the study of this compound metabolism are provided below.

Subcellular Fractionation of Brain Tissue to Isolate Mitochondria and Cytosol

This protocol is adapted from established methods for the isolation of subcellular compartments from brain tissue[10][13].

Materials:

  • Brain tissue (e.g., rat cortex)

  • Homogenization buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

  • Mitochondrial isolation buffer: 225 mM mannitol, 75 mM sucrose, 10 mM MOPS (pH 7.2), 1 mM EGTA

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

Procedure:

  • Dissect and weigh the brain tissue on ice.

  • Mince the tissue and homogenize in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.

  • The resulting supernatant is the crude cytosolic fraction. For a purer cytosolic fraction, ultracentrifuge this supernatant at 100,000 x g for 1 hour at 4°C. The final supernatant is the pure cytosolic fraction.

  • Resuspend the crude mitochondrial pellet from step 4 in mitochondrial isolation buffer and centrifuge again at 10,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the purified mitochondrial pellet in an appropriate buffer for downstream assays.

  • Assess the purity of the fractions by Western blotting for marker proteins (e.g., COX IV for mitochondria and GAPDH for cytosol).

Citrate Synthase Activity Assay

This spectrophotometric assay is based on the reaction of Coenzyme A with DTNB (Ellman's reagent) to produce a colored product that can be measured at 412 nm[14].

Materials:

  • Isolated mitochondria or brain tissue homogenate

  • Assay buffer: 100 mM Tris-HCl (pH 8.1)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in assay buffer)

  • Acetyl-CoA solution (10 mM in water)

  • Oxaloacetate solution (10 mM in water, freshly prepared)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, DTNB solution, and acetyl-CoA solution in a cuvette.

  • Add the sample (mitochondrial suspension or tissue homogenate) to the reaction mixture and incubate for 2-3 minutes at 30°C to allow for the reaction of any free sulfhydryl groups.

  • Initiate the reaction by adding the oxaloacetate solution.

  • Immediately measure the increase in absorbance at 412 nm over 5 minutes in a spectrophotometer.

  • The rate of change in absorbance is proportional to the citrate synthase activity.

  • Calculate the specific activity using the molar extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹).

ATP-Citrate Lyase Activity Assay

A common method for measuring ACLY activity is a coupled enzyme assay where the production of oxaloacetate is coupled to the malate dehydrogenase (MDH) catalyzed oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

  • Cytosolic fraction or cell lysate

  • Assay buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

  • Citrate solution (100 mM)

  • ATP solution (50 mM)

  • CoA solution (10 mM)

  • NADH solution (10 mM)

  • Malate dehydrogenase (MDH) enzyme

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, citrate, ATP, CoA, NADH, and MDH.

  • Add the sample (cytosolic fraction) to the reaction mixture and incubate for 2-3 minutes at 37°C.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • The rate of NADH oxidation is proportional to the ACLY activity.

  • Calculate the specific activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to this compound metabolism.

Citryl_CoA_Metabolism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate_m Pyruvate AcetylCoA_m Acetyl-CoA Pyruvate_m->AcetylCoA_m PDHC CitrylCoA_m This compound AcetylCoA_m->CitrylCoA_m Citrate Synthase Oxaloacetate_m Oxaloacetate Oxaloacetate_m->CitrylCoA_m Citrate Synthase Citrate_m Citrate CitrylCoA_m->Citrate_m Citrate Synthase TCA_Cycle TCA Cycle Citrate_m->TCA_Cycle Citrate_c Citrate Citrate_m->Citrate_c Citrate Transporter Glucose_c Glucose Pyruvate_c Pyruvate Glucose_c->Pyruvate_c Glycolysis Pyruvate_c->Pyruvate_m CitrylCoA_c This compound Citrate_c->CitrylCoA_c ACLY, ATP, CoA AcetylCoA_c Acetyl-CoA CitrylCoA_c->AcetylCoA_c ACLY Oxaloacetate_c Oxaloacetate CitrylCoA_c->Oxaloacetate_c ACLY ACh Acetylcholine AcetylCoA_c->ACh Lipids Fatty Acids, Cholesterol AcetylCoA_c->Lipids Histone_Ac Histone Acetylation AcetylCoA_c->Histone_Ac Malate_c Malate Oxaloacetate_c->Malate_c MDH Malate_c->Oxaloacetate_m Malate Transporter Experimental_Workflow start Neuronal Tissue or Cell Culture homogenization Homogenization start->homogenization subcellular_fractionation Subcellular Fractionation (Differential Centrifugation) homogenization->subcellular_fractionation mitochondria Mitochondrial Fraction subcellular_fractionation->mitochondria cytosol Cytosolic Fraction subcellular_fractionation->cytosol cs_assay Citrate Synthase Activity Assay mitochondria->cs_assay metabolite_quant Metabolite Quantification (e.g., LC-MS/MS) mitochondria->metabolite_quant acly_assay ATP-Citrate Lyase Activity Assay cytosol->acly_assay cytosol->metabolite_quant data_analysis Data Analysis and Interpretation cs_assay->data_analysis acly_assay->data_analysis metabolite_quant->data_analysis

References

Bridging Metabolism and Epigenetics: The Role of Citryl-CoA in Histone Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the critical link between cellular metabolism and epigenetic regulation, focusing on the pivotal role of ATP-citrate lyase (ACL) in converting citrate-derived acetyl-CoA for histone acetylation. As our understanding of cellular signaling deepens, it has become evident that metabolic pathways are not merely housekeeping functions but are intricately woven into the fabric of gene regulation. The availability of metabolites, particularly acetyl-CoA, directly influences the epigenetic landscape, with profound implications for cell fate, differentiation, and disease pathology. This document details the core biochemical pathway, presents quantitative data from key studies, provides detailed experimental protocols, and illustrates the underlying mechanisms through signaling and workflow diagrams.

The Core Pathway: From Glucose to Gene Regulation

In eukaryotic cells, the modification of histones is a fundamental mechanism for controlling chromatin structure and gene accessibility[1][2]. Histone acetylation, a post-translational modification catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of lysine (B10760008) residues on histone tails. This charge neutralization weakens the interaction between histones and the negatively charged DNA backbone, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription[2][3].

The substrate for all histone acetylation reactions is acetyl-coenzyme A (acetyl-CoA)[4][5]. While acetyl-CoA is a central metabolite produced in various cellular compartments, the pool available for nuclear histone acetylation is tightly linked to cellular energy status, primarily through glucose metabolism[1][6].

The key steps connecting glucose metabolism to histone acetylation are as follows:

  • Glycolysis and TCA Cycle: Glucose is metabolized in the cytoplasm to pyruvate (B1213749), which enters the mitochondria. Inside the mitochondria, pyruvate is converted to acetyl-CoA, which then condenses with oxaloacetate to form citrate (B86180), the first step of the tricarboxylic acid (TCA) cycle[7].

  • Citrate Export: When cellular energy levels are high, citrate accumulates and is exported from the mitochondria to the cytoplasm via the mitochondrial citrate carrier protein (SLC25A1)[8][9].

  • Acetyl-CoA Synthesis: In the cytoplasm and nucleus, the enzyme ATP-citrate lyase (ACL or ACLY) catalyzes the conversion of this citrate into acetyl-CoA and oxaloacetate, a reaction that requires ATP and Coenzyme A[10][11].

  • Histone Acetylation: This nucleocytosolic pool of acetyl-CoA is then utilized by HATs (e.g., p300/CBP) to acetylate histone proteins, thereby linking nutrient availability directly to the regulation of gene expression[1][7][12].

This pathway demonstrates that ACL is a critical enzyme that links growth factor signaling and nutrient uptake to the epigenetic control of genes[1][13]. Consequently, ACL has emerged as a significant target in various diseases, including cancer and metabolic disorders, where both metabolism and gene expression are dysregulated[14][15].

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the ACL-histone acetylation axis. These data highlight the direct impact of modulating ACL activity on cellular metabolism and epigenetic marks.

Table 1: Impact of ATP-Citrate Lyase (ACL) Silencing on Cellular Metabolism and Gene Expression

Parameter MeasuredCell LineExperimental ConditionResultReference
Glucose Consumption3T3-L1ACL siRNA32% decrease (p<0.001)[1]
Gene Expression (Glut4)3T3-L1ACL siRNASignificantly suppressed[1]
Gene Expression (HK2)3T3-L1ACL siRNASignificantly suppressed[1]
Gene Expression (PFK-1)3T3-L1ACL siRNASignificantly suppressed[1]
Rescue of Phenotype3T3-L1ACL siRNA + AcetateGlucose consumption and gene expression rescued[1]

Table 2: Effect of High Glucose on Histone Acetylation in Mesangial Cells

Histone MarkExperimental ConditionFold Change vs. ControlReference
H3K9/14AcHigh Glucose (HG)Markedly increased[10]
H3K18AcHigh Glucose (HG)Markedly increased[10]
H3K27AcHigh Glucose (HG)Markedly increased[14]

Table 3: Effect of ACL Inhibition on Histone Acetylation in Diabetic Mouse Kidney

Histone MarkMouse ModelObservationReference
H3K9/14Acob/ob BTBRHyperacetylation observed in diabetic mice, required ACL[14]
H3K18Acob/ob BTBRHyperacetylation observed in diabetic mice, required ACL[14]
H3K27Acob/ob BTBRHyperacetylation observed in diabetic mice, required ACL[14]

Visualizations: Pathways and Workflows

metabolic_pathway Metabolic Pathway from Glucose to Histone Acetylation cluster_mito Mitochondrion cluster_cyto_nuc Cytoplasm / Nucleus Pyruvate Pyruvate Mito_AcetylCoA Acetyl-CoA Pyruvate->Mito_AcetylCoA Citrate_Mito Citrate Mito_AcetylCoA->Citrate_Mito TCA TCA Cycle Citrate_Mito->TCA Citrate_Cyto Citrate Citrate_Mito->Citrate_Cyto Citrate Carrier Glucose Glucose Cyto_Pyruvate Pyruvate Cyto_Pyruvate->Pyruvate Transport Cyto_AcetylCoA Acetyl-CoA Histones Histones Acetylated_Histones Acetylated Histones (Gene Expression ↑)

Metabolic pathway from glucose to histone acetylation.

chip_seq_workflow Experimental Workflow for ChIP-Sequencing. start 1. Cell Culture & Cross-linking (Formaldehyde) lysis 2. Cell Lysis & Nuclei Isolation start->lysis sonication 3. Chromatin Sonication (Shearing DNA) lysis->sonication ip 4. Immunoprecipitation (Antibody for Acetyl-Histone) sonication->ip wash 5. Wash & Elute Chromatin Complexes ip->wash reverse 6. Reverse Cross-links & Purify DNA wash->reverse library 7. Sequencing Library Preparation reverse->library seq 8. High-Throughput Sequencing library->seq analysis 9. Data Analysis (Peak Calling, Annotation) seq->analysis

Experimental workflow for ChIP-Sequencing.

logical_relationship

Logical relationship: nutrient status to gene expression.

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the link between citrate metabolism and histone acetylation.

This protocol is used to identify the genomic locations of specific histone acetylation marks.[16][17]

A. Reagents and Materials

  • Cells or tissue of interest

  • Formaldehyde (B43269) (37%)

  • Glycine (B1666218)

  • PBS (Phosphate-Buffered Saline)

  • Cell Lysis Buffer (e.g., PIPES, IGEPAL, protease inhibitors)

  • Nuclei Lysis Buffer (e.g., SDS, EDTA, Tris, protease inhibitors)

  • ChIP Dilution Buffer

  • Antibody specific to the histone acetylation mark of interest (e.g., anti-acetyl-H3K27)

  • Protein A/G magnetic beads

  • Wash Buffers (low salt, high salt, LiCl)

  • Elution Buffer

  • RNase A and Proteinase K

  • Phenol:Chloroform:Isoamyl Alcohol

  • DNA purification kit (e.g., Qiagen PCR purification kit)

  • Reagents for NGS library preparation (e.g., Illumina TruSeq)

B. Procedure

  • Cross-linking: Treat 10-20 million cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend in Cell Lysis Buffer and incubate on ice to release nuclei.

  • Chromatin Shearing: Pellet the nuclei and resuspend in Nuclei Lysis Buffer. Sonicate the chromatin to shear DNA into fragments of 200-600 bp. Centrifuge to pellet debris.

  • Immunoprecipitation (IP): Dilute the chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Set aside a small fraction as "input" control. Add the specific antibody to the remaining chromatin and incubate overnight at 4°C with rotation.

  • Capture and Wash: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt. Treat with RNase A and then Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit or phenol:chloroform extraction.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA. Perform high-throughput sequencing.

  • Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment for the histone acetylation mark.

This protocol measures the enzymatic activity of ACL from cell or tissue lysates. This version is a malate (B86768) dehydrogenase-coupled spectrophotometric assay.[15]

A. Reagents and Materials

  • Cell or tissue lysate

  • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Coenzyme A (CoA)

  • Potassium Citrate

  • NADH

  • Malate Dehydrogenase (MDH) enzyme

  • Spectrophotometer capable of reading absorbance at 340 nm

B. Procedure

  • Lysate Preparation: Prepare total protein lysates from cells or tissues in a suitable lysis buffer and determine the protein concentration.

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, CoA, potassium citrate, NADH, and a surplus of MDH.

  • Background Measurement: Add the protein lysate to the cuvette. The reaction that produces oxaloacetate will not start until ATP is added. Monitor the absorbance at 340 nm to measure any background NADH oxidation.

  • Initiate Reaction: Start the ACL reaction by adding a defined concentration of ATP.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The conversion of oxaloacetate and NADH to malate and NAD+ by MDH is stoichiometric with the production of oxaloacetate by ACL.

  • Calculation: The rate of NADH oxidation (decrease in A340) is directly proportional to the ACL activity. Calculate the specific activity by normalizing the rate to the amount of protein in the lysate. A control reaction without ATP should be run to subtract background activity.[15]

This protocol provides a semi-quantitative assessment of total levels of a specific histone acetylation mark.[18]

A. Reagents and Materials

  • Cell pellets

  • Acid Extraction Buffer (e.g., 0.2 M Sulfuric Acid)

  • Trichloroacetic acid (TCA)

  • Acetone

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-H3K9, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • ECL substrate

B. Procedure

  • Histone Extraction: Lyse cells and perform an acid extraction to isolate histone proteins.

  • Protein Precipitation: Precipitate the histones using TCA, wash with acetone, and resuspend the pellet in water. Determine protein concentration.

  • SDS-PAGE: Load equal amounts (10-20 µg) of histone extracts onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour. Incubate the membrane with a primary antibody against the specific acetylated histone mark overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Apply an ECL substrate and visualize the signal using a chemiluminescence imager.

  • Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against a total histone protein (e.g., total H3) or run a parallel gel and blot. Quantify band intensities using densitometry software.

Conclusion

The pathway linking mitochondrial citrate metabolism to nuclear histone acetylation via ATP-citrate lyase represents a fundamental mechanism by which cells adapt their gene expression programs to their metabolic state.[1][13] This connection is not merely a passive consequence of metabolite availability but an active regulatory axis that influences cellular processes from differentiation to proliferation.[1][19] For researchers and drug development professionals, understanding this intricate relationship opens new avenues for therapeutic intervention. Targeting ACL and other nodes in this pathway could provide novel strategies for treating diseases characterized by aberrant metabolism and gene expression, such as cancer, diabetes, and fibrosis.[10][14] The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for further exploration and innovation in this exciting field.

References

An In-depth Technical Guide on the Synthesis of Itaconate from the Precursor Citryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a dicarboxylic acid derived from the Krebs cycle, has emerged as a critical immunomodulatory metabolite. Produced predominantly by myeloid cells like macrophages during inflammation, it plays a pivotal role in linking cellular metabolism with immune responses. Its synthesis is a key diversion from the canonical Tricarboxylic Acid (TCA) cycle, initiated by inflammatory stimuli. This guide provides a detailed technical overview of the complete biosynthetic pathway of itaconate, starting from the formation of the transient intermediate, (3S)-citryl-CoA, and delves into the pathway's regulation, quantitative kinetics, and the experimental protocols essential for its study. Understanding this pathway is crucial for developing novel therapeutics targeting metabolic control of inflammation.

The Core Metabolic Pathway: From Citryl-CoA to Itaconate

The synthesis of itaconate is a three-step enzymatic process localized within the mitochondrial matrix. It begins with the formation of citrate (B86180), proceeds through an isomerization step, and concludes with a unique decarboxylation reaction that shunts a key TCA cycle intermediate towards itaconate production.

Step 1: Acetyl-CoA and Oxaloacetate Condensation via (3S)-Citryl-CoA

The entry point for itaconate synthesis is the formation of citrate, a reaction catalyzed by Citrate Synthase . This enzyme facilitates the Claisen condensation of acetyl-CoA and oxaloacetate. The reaction proceeds through an ordered mechanism where oxaloacetate binds first, inducing a conformational change that creates a binding site for acetyl-CoA.[1] The core of this reaction involves the formation of a transient, enzyme-bound thioester intermediate, (3S)-citryl-CoA .[2][3][4][5] Catalytic residues in the active site, specifically Asp-375 and His-274, abstract a proton from the methyl group of acetyl-CoA to form a nucleophilic enolate intermediate.[2] This enolate attacks the carbonyl carbon of oxaloacetate, forming this compound.[1][2] The highly unstable this compound is immediately hydrolyzed by a water molecule, releasing citrate and coenzyme A (CoA-SH), driving the TCA cycle forward under normal conditions.[2][5] During inflammatory states, the resulting citrate accumulates and serves as the primary substrate for the downstream synthesis of itaconate.

Step 2: Isomerization of Citrate to cis-Aconitate

The accumulated citrate is then acted upon by the enzyme Aconitase (Aconitate Hydratase). This enzyme catalyzes the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate. For the purpose of itaconate synthesis, cis-aconitate is the crucial intermediate that is diverted from the TCA cycle.

Step 3: Decarboxylation of cis-Aconitate to Itaconate

This is the committed and rate-limiting step in itaconate biosynthesis. The enzyme cis-aconitate decarboxylase (CAD) , also known as Aconitate Decarboxylase 1 (ACOD1) or Immune-Responsive Gene 1 (IRG1) , catalyzes the decarboxylation of cis-aconitate to produce itaconate and carbon dioxide.[6][7] The expression of the ACOD1 gene is typically very low in resting cells but is massively upregulated in macrophages and other immune cells in response to pro-inflammatory signals, such as lipopolysaccharide (LPS).[6][8] This enzymatic step represents the key metabolic switch that channels TCA cycle intermediates away from energy production and towards the synthesis of this specialized immunometabolite.

Itaconate_Pathway cluster_tca Mitochondrial Matrix acetyl_coa Acetyl-CoA cs Citrate Synthase acetyl_coa->cs oaa Oxaloacetate oaa->cs citryl_coa (3S)-Citryl-CoA (Enzyme-Bound Intermediate) citrate Citrate citryl_coa->citrate aconitase Aconitase citrate->aconitase cis_aconitate cis-Aconitate acod1 ACOD1 / CAD (IRG1) cis_aconitate->acod1 itaconate Itaconate tca To TCA Cycle (Isocitrate) cs->citryl_coa + H₂O - CoA-SH aconitase->cis_aconitate aconitase->tca acod1->itaconate - CO₂

Caption: Metabolic pathway of itaconate synthesis from Acetyl-CoA and Oxaloacetate.

Regulation of Itaconate Synthesis

The production of itaconate is tightly controlled, primarily at the transcriptional level of the ACOD1 gene. In innate immune cells, pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) are key initiators of this process.

Upon recognition of pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria, TLR4 activates downstream signaling cascades.[8] This activation proceeds through two major adaptor proteins: MyD88 and TRIF .[9] Both pathways converge on the activation of transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs) .[8][9] These transcription factors then bind to the promoter region of the ACOD1 gene, driving its robust expression.[8][10] The subsequent translation and mitochondrial import of the ACOD1/CAD enzyme enable the rapid conversion of available cis-aconitate into itaconate, leading to its accumulation to millimolar concentrations within hours of stimulation.[11]

ACOD1_Regulation cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 trif TRIF tlr4->trif nfkb NF-κB myd88->nfkb irfs IRFs / STAT1 trif->irfs nucleus Nucleus nfkb->nucleus Translocation irfs->nucleus Translocation acod1_gene ACOD1 Gene Transcription acod1_protein ACOD1 Protein (CAD Enzyme) acod1_gene->acod1_protein Translation

Caption: Signaling pathway for LPS-induced ACOD1 expression via TLR4.

Quantitative Data

The efficiency of the itaconate synthesis pathway is determined by the kinetic properties of the CAD/ACOD1 enzyme and the resulting intracellular metabolite concentrations.

Table 1: Enzyme Kinetic Parameters for cis-Aconitate Decarboxylase (CAD/ACOD1)

The kinetic parameters highlight significant differences in catalytic efficiency across species, with the murine enzyme being notably more active than its human counterpart. The fungal enzyme from Aspergillus terreus is adapted for a more acidic environment and displays different substrate affinity and turnover rates.

Enzyme SourcepHKM (mM)kcat (s-1)kcat/KM (M-1s-1)Reference
Human (hCAD)6.50.811.92,300[12]
Murine (mCAD)6.50.736.48,800[12]
Aspergillus terreus (aCAD)6.54.119.34,700[12]

Data presented are derived from in vitro assays using purified recombinant enzymes.

Table 2: Metabolite Concentrations in LPS-Stimulated Macrophages

Upon stimulation with LPS, macrophages exhibit a dramatic shift in their metabolome, characterized by a significant accumulation of intracellular itaconate.

Cell TypeConditionIntracellular Itaconate (mM)Reference
RAW 264.7LPS (100 ng/mL), 24h~8.0[11]
Murine BMDMsLPS (100 ng/mL), 24h~1.5[11]
dTHP-1 (Human)LPS (200 ng/mL) + IFN-γ, 24h~0.1 - 0.2[13]

BMDMs: Bone Marrow-Derived Macrophages. Concentrations can vary based on specific experimental conditions.

Experimental Protocols

Accurate measurement of itaconate synthesis requires robust experimental procedures. Below are detailed protocols for quantifying enzyme activity and intracellular metabolite levels.

Protocol: Quantification of Itaconate by LC-MS/MS

This protocol describes a method for the sensitive quantification of itaconate and its precursor, cis-aconitate, from macrophage cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16][17]

1. Cell Culture and Stimulation:

  • Plate macrophages (e.g., RAW 264.7 or primary BMDMs) in 6-well or 12-well plates.

  • Allow cells to adhere and grow to ~80-90% confluency.

  • Stimulate cells with LPS (e.g., 100 ng/mL) and/or IFN-γ for a desired time course (e.g., 6, 12, 24 hours). Include unstimulated controls.

2. Metabolite Extraction:

  • Aspirate the culture medium.

  • Immediately place the plate on dry ice to quench metabolic activity.

  • Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well.

  • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

  • Transfer the supernatant to a new tube for analysis. For absolute quantification, an aliquot should be taken for protein measurement from the pellet.

3. LC-MS/MS Analysis:

  • Chromatography: Use a reversed-phase column suitable for polar analytes (e.g., ACQUITY UPLC HSS T3) or an ion-pairing method.[14][15]

    • Mobile Phase A: Water with 0.1% Formic Acid (or an ion-pairing agent like tributylamine).[14]

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

    • Gradient: Run a gradient from low to high organic phase to separate itaconate from its isomers and other TCA intermediates.

    • Flow Rate: Typically 0.4-0.6 mL/min.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

      • Itaconate MRM Transition: Q1: 129.1 m/z → Q3: 85.1 m/z

      • cis-Aconitate MRM Transition: Q1: 173.0 m/z → Q3: 129.0 m/z

      • Note: Include a stable isotope-labeled internal standard (e.g., ¹³C₅-Itaconate) for accurate quantification.

4. Data Analysis:

  • Integrate the peak areas for the itaconate and internal standard MRM transitions.

  • Generate a standard curve using known concentrations of pure itaconate.

  • Calculate the concentration of itaconate in the samples relative to the standard curve and normalize to cell number or protein content.

LCMS_Workflow start Start: Macrophage Culture stim Stimulation (e.g., LPS) start->stim quench Metabolic Quenching (Dry Ice) stim->quench extract Metabolite Extraction (80% Methanol) quench->extract centrifuge Centrifugation (Pellet Debris) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Processing & Quantification lcms->data end End: Metabolite Levels data->end

Caption: Experimental workflow for the quantification of intracellular itaconate.
Protocol: In Vitro ACOD1/CAD Enzyme Activity Assay

This protocol measures the activity of purified recombinant ACOD1/CAD by quantifying the amount of itaconate produced from its substrate, cis-aconitate.[12][18]

1. Reagents and Buffers:

  • Purified Recombinant ACOD1: Express and purify human or murine ACOD1 from E. coli.[19]

  • Assay Buffer: 50 mM MES-NaOH, pH 6.5 (Note: High concentrations of phosphate (B84403) can inhibit the enzyme).[12]

  • Substrate Stock: 100 mM cis-aconitic acid in water, pH adjusted to 6.5 with NaOH.

  • Stop Solution: 1 M Hydrochloric Acid (HCl).

2. Assay Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 100 µL final reaction volume:

    • 80 µL Assay Buffer

    • 10 µL of varying concentrations of cis-aconitate substrate (to achieve final concentrations from ~0.1 to 10 mM for Michaelis-Menten kinetics).

    • Add water to bring the volume to 90 µL.

  • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reaction by adding 10 µL of purified ACOD1 enzyme (e.g., 0.1-1 µg).

  • Incubate at 37°C for a fixed time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 10 µL of Stop Solution (1 M HCl).

  • Centrifuge the samples at high speed for 5 minutes to pellet the denatured enzyme.

3. Product Quantification:

  • Analyze the supernatant for itaconate concentration using the LC-MS/MS method described in Protocol 4.1 or a dedicated HPLC-UV method.

  • For HPLC-UV, separate the sample on a C18 column and detect itaconate by its absorbance at ~210 nm.

  • Quantify the amount of itaconate produced against a standard curve.

4. Data Analysis:

  • Calculate the reaction velocity (µmol of itaconate produced per minute per mg of enzyme).

  • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the KM and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known.

Conclusion

The synthesis of itaconate, originating from the transient intermediate this compound, represents a crucial metabolic checkpoint in the inflammatory response. The pathway is orchestrated by the tightly regulated enzyme ACOD1, which diverts cis-aconitate from the TCA cycle. For researchers in immunology and drug development, a thorough understanding of this pathway's mechanism, regulation, and kinetics is paramount. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for investigating the ACOD1-itaconate axis, paving the way for the identification of novel therapeutic strategies that can modulate inflammation by targeting cellular metabolism.

References

Methodological & Application

Application Note: Quantification of Citryl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citryl-CoA is a pivotal, short-lived thioester intermediate in central carbon metabolism.[1] It is formed during the condensation of acetyl-CoA and oxaloacetate, a reaction catalyzed by citrate (B86180) synthase, which is the first and rate-limiting step of the citric acid cycle (Krebs cycle).[1][2][3] In the cytosol, this compound is an intermediate in the ATP-citrate lyase (ACLY) reaction, which cleaves citrate to produce acetyl-CoA, a fundamental building block for fatty acid and cholesterol biosynthesis.[4] Given its central role in linking carbohydrate and lipid metabolism, the accurate quantification of this compound is crucial for research in metabolic diseases, cancer biology, and drug discovery.[1][4] This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This method employs reversed-phase liquid chromatography to separate this compound from other cellular metabolites. The detection and quantification are achieved using a tandem mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This targeted approach ensures high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound. For accurate quantification, a stable isotope-labeled internal standard would be ideal; however, in its absence, a structurally similar acyl-CoA can be used.

Experimental Protocols

Sample Preparation

The following protocols are designed for the extraction of short-chain acyl-CoAs from cell cultures or tissue homogenates. It is critical to work quickly and keep samples on ice throughout the procedure to minimize the degradation of this compound.[5]

a) Protein Precipitation with Acetonitrile (B52724) (for cleaner samples)

  • Homogenization (for tissue samples): Homogenize 50-100 mg of frozen tissue in an appropriate volume of ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis (for cell cultures): Resuspend cell pellets in ice-cold PBS.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to the sample, vortex thoroughly, and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[6]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.[6]

  • Drying: Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid).[6] The sample is now ready for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE) for Enhanced Purity

For samples requiring further cleanup to reduce matrix effects, an SPE step can be incorporated after protein precipitation.[5]

  • Sample Preparation: Follow steps 1-5 from the protein precipitation protocol above.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.[6]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.[6]

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.[6]

  • Drying and Reconstitution: Follow steps 6 and 7 from the protein precipitation protocol.

LC-MS/MS Analysis

The following are general starting conditions that should be optimized for the specific LC-MS/MS system being used.

a) Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[5]
Mobile Phase A Water with 0.1% formic acid[5]
Mobile Phase B Acetonitrile with 0.1% formic acid[5]
Gradient A linear gradient from 2% to 98% B over 10 minutes[5]
Flow Rate 0.3 mL/min[5]
Column Temperature 40°C[5]
Injection Volume 5-10 µL

b) Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Scan Type Multiple Reaction Monitoring (MRM)[4]
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

c) MRM Transitions for this compound

The exact mass of this compound is 941.12 g/mol , leading to a protonated precursor ion ([M+H]⁺) with a mass-to-charge ratio (m/z) of approximately 942.14.[7] A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound942.14435.14Optimize for instrument
This compound (Qualifier)942.14428.04Optimize for instrument

Note: Collision energy should be optimized for the specific instrument to achieve the maximum signal intensity for the product ions.[6]

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison. The following table provides typical performance characteristics that can be expected for this method, which should be validated for each specific application.

Table 1: Typical Method Performance Characteristics

ParameterExpected Performance
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Detection (LOD) < 1 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Precision (%RSD) < 15%
Accuracy (%Recovery) 85 - 115%

Visualizations

Biochemical Pathway

Citryl_CoA_Pathway AcetylCoA Acetyl-CoA CitrylCoA This compound (Intermediate) AcetylCoA->CitrylCoA Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->CitrylCoA Citrate Synthase Citrate Citrate CitrylCoA->Citrate Hydrolysis CoASH CoA-SH CitrylCoA->CoASH H2O H₂O H2O->CitrylCoA

Caption: Enzymatic conversion of Acetyl-CoA and Oxaloacetate to Citrate via the transient intermediate this compound.

Experimental Workflow

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing arrow arrow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization / Lysis Sample->Homogenization Precipitation Protein Precipitation (Cold Acetonitrile) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Dry_Reconstitute Dry & Reconstitute Supernatant->Dry_Reconstitute LC_Separation LC Separation (C18 Column) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Integration) MS_Detection->Quantification Results Results Reporting Quantification->Results

Caption: General workflow for the quantification of this compound using LC-MS/MS.

References

Application Notes and Protocols for the Enzymatic Assay of Citryl-CoA Synthase (Citrate Synthase) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citryl-CoA synthase, more commonly known as citrate (B86180) synthase (EC 2.3.3.1), is a pivotal enzyme in cellular metabolism. It catalyzes the first committed step of the citric acid cycle (TCA cycle), a central metabolic hub in aerobic organisms.[1][2][3] This reaction involves the condensation of acetyl-CoA and oxaloacetate to form citrate and coenzyme A (CoA-SH).[1][4] The activity of citrate synthase is a key indicator of mitochondrial function and overall metabolic rate.[3] Therefore, accurate and reliable measurement of its activity is crucial for research in metabolism, drug discovery, and diagnostics.

These application notes provide a detailed protocol for a robust and widely used colorimetric assay to determine citrate synthase activity. The method is based on the reaction of the free thiol group of Coenzyme A (CoA-SH) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[4][5] This reaction produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[4][5]

Principle of the Assay

The enzymatic reaction catalyzed by citrate synthase is as follows:

Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH + H⁺

The continuous production of CoA-SH is monitored by its reaction with DTNB:

CoA-SH + DTNB → TNB-CoA + TNB

The rate of formation of TNB, which is proportional to the citrate synthase activity, is determined by measuring the increase in absorbance at 412 nm.[4][5]

Quantitative Data: Kinetic Parameters of Citrate Synthase

The kinetic properties of citrate synthase can vary between different organisms. The Michaelis constants (Km) for the substrates, acetyl-CoA and oxaloacetate, are key indicators of the enzyme's affinity for these molecules.

OrganismSubstrateKm (µM)Source
Rat LiverAcetyl-CoA16[6][7]
Rat LiverOxaloacetate2[6][7]
HumanAcetyl-CoA~30-fold increase in K393Q mutant[8]

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents, samples, and the execution of the citrate synthase activity assay in both cuvette and 96-well plate formats.

Reagent Preparation
  • Assay Buffer (0.1 M Tris-HCl, pH 8.1): Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 8.1 before diluting to the final concentration.

  • Acetyl-CoA Solution (10 mM): Prepare a 10 mM stock solution in water. Store in aliquots at -20°C.

  • Oxaloacetate Solution (10 mM): Prepare a 10 mM stock solution in the assay buffer immediately before use, as it is unstable.

  • DTNB Solution (10 mM): Prepare a 10 mM stock solution in the assay buffer. Store protected from light.

Sample Preparation
  • Tissues: Homogenize the tissue in an appropriate lysis buffer (e.g., CelLytic™ MT) and centrifuge to remove cellular debris. The resulting supernatant is used for the assay.

  • Cells: Lyse the cells using a suitable lysis buffer or by sonication. Centrifuge to pellet the debris and use the supernatant for the assay.

  • Isolated Mitochondria: The integrity of the mitochondrial inner membrane can be assessed by measuring citrate synthase activity in the presence and absence of a detergent like Triton X-100.[9] For total activity, mitochondria should be lysed with a detergent.

Assay Procedure (Cuvette Format)
  • Set a spectrophotometer to 412 nm and 30°C.

  • In a 1 mL cuvette, prepare the reaction mixture containing:

    • Assay Buffer

    • DTNB (final concentration ~0.1 mM)

    • Acetyl-CoA (final concentration ~0.3 mM)

    • Sample (containing citrate synthase)

  • Incubate for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding oxaloacetate (final concentration ~0.5 mM).

  • Immediately start recording the absorbance at 412 nm for 5-10 minutes, taking readings every 30-60 seconds.

Assay Procedure (96-Well Plate Format)
  • Set a microplate reader to 412 nm and 30°C, with kinetic reading mode.

  • In each well of a 96-well plate, add the following in order:

    • Assay Buffer

    • DTNB Solution (final concentration ~0.1 mM)

    • Acetyl-CoA Solution (final concentration ~0.3 mM)

    • Sample (containing citrate synthase)

  • Initiate the reaction by adding the oxaloacetate solution (final concentration ~0.5 mM) to each well.

  • Immediately start measuring the increase in absorbance at 412 nm over time. Readings should be taken every 30-60 seconds for 5-10 minutes.[10]

Calculation of Enzyme Activity
  • Determine the rate of reaction (ΔA412/min) from the linear portion of the absorbance versus time plot.

  • Calculate the citrate synthase activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA412/min) / (ε * l) * 10^6

    • ε (Molar extinction coefficient of TNB): 13,600 M⁻¹cm⁻¹

    • l (path length in cm): For a standard 1 cm cuvette, l=1. For a 96-well plate, the path length needs to be determined or a standard curve should be used.

  • The activity can then be normalized to the protein concentration of the sample and expressed as µmol/min/mg of protein.

Unit Definition: One unit of citrate synthase is defined as the amount of enzyme that catalyzes the formation of 1.0 µmole of CoA-SH per minute under the specified conditions.

Visualizations

Enzymatic Reaction of Citrate Synthase

Citrate_Synthase_Reaction acetyl_coa Acetyl-CoA cs Citrate Synthase acetyl_coa->cs oxaloacetate Oxaloacetate oxaloacetate->cs citrate Citrate coa_sh CoA-SH cs->citrate cs->coa_sh

Caption: Enzymatic reaction catalyzed by Citrate Synthase.

Experimental Workflow for Citrate Synthase Assay

CS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrates, DTNB) reaction_setup Set up Reaction Mixture (Buffer, DTNB, Acetyl-CoA, Sample) reagent_prep->reaction_setup sample_prep Sample Preparation (Tissue/Cell Lysate) sample_prep->reaction_setup initiation Initiate Reaction (Add Oxaloacetate) reaction_setup->initiation measurement Kinetic Measurement (Absorbance at 412 nm) initiation->measurement rate_calc Calculate Rate (ΔA/min) measurement->rate_calc activity_calc Calculate Enzyme Activity rate_calc->activity_calc

Caption: Experimental workflow for the DTNB-based citrate synthase assay.

Regulation of Citrate Synthase Activity

CS_Regulation cluster_substrates Substrates cluster_products Products cluster_inhibitors Allosteric Inhibitors cs Citrate Synthase citrate Citrate cs->citrate acetyl_coa Acetyl-CoA acetyl_coa->cs oxaloacetate Oxaloacetate oxaloacetate->cs citrate->cs Product Inhibition atp ATP atp->cs Inhibits nadh NADH nadh->cs Inhibits succinyl_coa Succinyl-CoA succinyl_coa->cs Inhibits

Caption: Allosteric regulation of citrate synthase activity.

References

Application Notes and Protocols for the In Vitro Synthesis of Citryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citryl-CoA is a critical, albeit transient, intermediate in cellular metabolism, most notably in the citric acid cycle and fatty acid synthesis. In the citric acid cycle, it is formed during the condensation of acetyl-CoA and oxaloacetate, a reaction catalyzed by citrate (B86180) synthase.[1][2] In the cytosol, ATP-citrate lyase (ACLY) catalyzes the cleavage of citrate to acetyl-CoA and oxaloacetate, a process that is understood to proceed through a this compound intermediate.[3][4] The in vitro synthesis of this compound is essential for a variety of research applications, including the study of enzyme kinetics, the screening of potential therapeutic inhibitors, and the investigation of metabolic pathways. This document provides a detailed protocol for the enzymatic synthesis of (3S)-citryl-CoA, the stereospecific intermediate in the citrate synthase reaction.

Signaling Pathway: Citrate Synthase Catalysis

Citrate synthase facilitates the entry of acetyl-CoA into the citric acid cycle by catalyzing its condensation with oxaloacetate to form citrate. This reaction proceeds through a highly ordered sequential mechanism where oxaloacetate binding induces a conformational change in the enzyme, creating a binding site for acetyl-CoA. The reaction mechanism involves the formation of an enolate from acetyl-CoA, which then attacks the carbonyl carbon of oxaloacetate to form the intermediate (3S)-citryl-CoA.[2][5][6] This intermediate is then hydrolyzed to release citrate and Coenzyme A (CoA).[2][5][7]

Citrate_Synthase_Pathway cluster_enzyme Citrate Synthase CS_open Citrate Synthase (Open) CS_closed Citrate Synthase (Closed) CS_open->CS_closed Conformational change CitrylCoA (3S)-Citryl-CoA (Intermediate) CS_closed->CitrylCoA Condensation Oxaloacetate Oxaloacetate Oxaloacetate->CS_open Binds first AcetylCoA Acetyl-CoA AcetylCoA->CS_closed Citrate Citrate CitrylCoA->Citrate Hydrolysis CoA Coenzyme A CitrylCoA->CoA Release H2O H₂O H2O->CitrylCoA

Caption: Enzymatic conversion of Acetyl-CoA and Oxaloacetate to Citrate via a (3S)-Citryl-CoA intermediate, catalyzed by Citrate Synthase.

Quantitative Data Summary

The following table summarizes the typical components and their concentrations for the enzymatic synthesis of (3S)-citryl-CoA. These concentrations can be optimized for specific experimental conditions.

Component Stock Concentration Final Concentration Volume for 1 mL Reaction Purpose
Tris-HCl (pH 8.0)1 M100 mM100 µLBuffer
Acetyl-CoA100 mM10 mM100 µLSubstrate
Oxaloacetate150 mM15 mM100 µLSubstrate (in molar excess)
Citrate Synthase1 mg/mL10 µg/mL (catalytic)10 µLEnzyme
Nuclease-free Water--690 µLSolvent

Experimental Protocol: Enzymatic Synthesis of (3S)-Citryl-CoA

This protocol details the in vitro synthesis of (3S)-citryl-CoA using citrate synthase, followed by purification.

Materials
  • Citrate Synthase (e.g., from porcine heart)

  • Acetyl-CoA

  • Oxaloacetate

  • Tris-HCl buffer

  • Perchloric acid

  • Potassium bicarbonate

  • High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Reaction Setup : In a microcentrifuge tube, prepare a 1 mL reaction mixture by combining 100 mM Tris-HCl (pH 8.0), 10 mM acetyl-CoA, and a molar excess of 15 mM oxaloacetate.[1]

  • Enzyme Addition : Initiate the reaction by adding a catalytic amount of citrate synthase.[1]

  • Incubation : Incubate the reaction mixture at room temperature. The reaction progress can be monitored by measuring the decrease in absorbance at 232 nm, which corresponds to the disappearance of the thioester bond of acetyl-CoA.[1]

  • Reaction Quenching : Once the reaction is complete (indicated by a stable absorbance reading), stop the reaction by adding perchloric acid to a final concentration of 0.5 M. This will precipitate the enzyme.[1]

  • Enzyme Removal : Centrifuge the mixture to pellet the precipitated citrate synthase. Carefully transfer the supernatant, which contains the (3S)-citryl-CoA, to a new tube.[1]

  • Neutralization : Neutralize the supernatant by the dropwise addition of a saturated potassium bicarbonate solution until the pH is near neutral. A precipitate of potassium perchlorate (B79767) will form.[1]

  • Purification : Remove the potassium perchlorate precipitate by centrifugation. The resulting supernatant containing (3S)-citryl-CoA can be further purified by HPLC using an anion-exchange or reverse-phase column.[1]

  • Quantification : Collect the fractions containing the purified (3S)-citryl-CoA. The concentration can be determined spectrophotometrically by measuring the absorbance of the thioester bond.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of (3S)-citryl-CoA.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Prepare Reaction Mix (Tris, Acetyl-CoA, Oxaloacetate) add_enzyme Add Citrate Synthase start->add_enzyme incubate Incubate at Room Temp add_enzyme->incubate monitor Monitor at 232 nm incubate->monitor quench Quench with Perchloric Acid monitor->quench centrifuge1 Centrifuge to Remove Enzyme quench->centrifuge1 neutralize Neutralize with KHCO₃ centrifuge1->neutralize centrifuge2 Centrifuge to Remove KClO₄ neutralize->centrifuge2 hplc HPLC Purification centrifuge2->hplc end Quantify (3S)-Citryl-CoA hplc->end

Caption: Workflow for the enzymatic synthesis and purification of (3S)-Citryl-CoA.

References

Application Notes & Protocols for the Analysis of Citryl-CoA Formation in Mitochondrial Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Citryl-Coenzyme A (citryl-CoA) is a pivotal, albeit transient, intermediate in cellular metabolism, formed during the first committed step of the citric acid (TCA) cycle within the mitochondrial matrix. The enzyme citrate (B86180) synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form this compound.[1][2] This intermediate is then rapidly hydrolyzed to yield citrate and Coenzyme A (CoA-SH).[1][3] Due to its transient nature, direct extraction and quantification of this compound are technically challenging and not routinely performed. Instead, the integrity and activity of this metabolic step are typically assessed by measuring the activity of citrate synthase, which serves as a reliable quantitative marker for mitochondrial content and the capacity for entry into the TCA cycle.[2][4]

These notes provide detailed protocols for the isolation of mitochondria and the subsequent measurement of citrate synthase activity, offering a robust method for evaluating the metabolic flux at the point of this compound formation.

Metabolic Pathway: Formation of Citrate

The synthesis of citrate from acetyl-CoA and oxaloacetate is a two-step process catalyzed by citrate synthase. It begins with the formation of the intermediate this compound, followed by the hydrolysis of the thioester bond.[3][4] This reaction is a key regulatory point in the TCA cycle.[2]

cluster_MitochondrialMatrix Mitochondrial Matrix acetyl_coa Acetyl-CoA citryl_coa This compound (Intermediate) acetyl_coa->citryl_coa + Oxaloacetate oaa Oxaloacetate citrate Citrate citryl_coa->citrate + H₂O - CoA-SH coa_sh CoA-SH citryl_coa->coa_sh h2o H₂O h2o->citryl_coa enzyme Citrate Synthase enzyme->citryl_coa Catalyzes G start Start: Cultured Cells harvest 1. Harvest & Wash Cells (e.g., 500 x g, 5 min, 4°C) start->harvest homogenize 2. Resuspend in Homogenization Buffer & Homogenize (Dounce Grinder) harvest->homogenize centrifuge1 3. Low-Speed Centrifugation (e.g., 700-1,000 x g, 10 min, 4°C) homogenize->centrifuge1 pellet1 Pellet: Nuclei & Cell Debris (Discard) centrifuge1->pellet1 Collect supernatant1 Supernatant: Mitochondria & Cytosol centrifuge1->supernatant1 Transfer centrifuge2 4. High-Speed Centrifugation (e.g., 10,000-15,000 x g, 15 min, 4°C) supernatant1->centrifuge2 supernatant2 Supernatant: Cytosolic Fraction (Discard or Store) centrifuge2->supernatant2 Collect pellet2 Pellet: Crude Mitochondria centrifuge2->pellet2 Transfer wash 5. Wash Pellet (Resuspend & Repeat High-Speed Spin) pellet2->wash end End: Purified Mitochondrial Pellet wash->end G start Start: Isolated Mitochondria lyse 1. Lyse Mitochondria (e.g., with Triton X-100 or Freeze-Thaw) to release Citrate Synthase start->lyse prep_mix 2. Prepare Reaction Mix (Assay Buffer, DTNB, Acetyl-CoA, Sample) lyse->prep_mix add_mix 3. Add Reaction Mix to 96-well Plate prep_mix->add_mix initiate 4. Initiate Reaction (Add Oxaloacetate) add_mix->initiate measure 5. Measure Absorbance (Kinetic read at 412 nm for 5-10 min) initiate->measure analyze 6. Analyze Data (Calculate rate of change in absorbance) measure->analyze end End: Citrate Synthase Activity (μmol/min/mg protein) analyze->end

References

Application Notes and Protocols for the Synthesis of ¹³C-Labeled Citryl-CoA for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. A key technique in this field is ¹³C-MFA, which involves the introduction of ¹³C-labeled substrates to trace the flow of carbon atoms through metabolic pathways. Citryl-CoA is a critical, albeit transient, intermediate in central carbon metabolism. It is formed in the mitochondrial matrix by citrate (B86180) synthase from acetyl-CoA and oxaloacetate, representing the first committed step of the tricarboxylic acid (TCA) cycle. In the cytosol, ATP-citrate lyase (ACLY) cleaves citrate to generate acetyl-CoA for fatty acid and cholesterol biosynthesis, a reaction that also proceeds through a this compound intermediate. The ability to accurately measure the flux through these pathways is crucial for understanding cellular physiology in both health and disease, making the synthesis of ¹³C-labeled this compound as an internal standard essential for precise quantification in mass spectrometry-based flux analysis studies.

This document provides detailed protocols for the enzymatic synthesis, purification, and characterization of ¹³C-labeled this compound for use in metabolic flux analysis.

Data Presentation

Table 1: Quantitative Parameters for the Enzymatic Synthesis of ¹³C-Labeled this compound

ParameterValueNotes
Starting Materials
¹³C-labeled Acetyl-CoA1-10 mMThe choice of labeling ([1,2-¹³C₂]-acetyl-CoA, [U-¹³C₂]-acetyl-CoA, etc.) depends on the specific metabolic pathways being investigated.
Oxaloacetate1.5-2.0 molar excess relative to acetyl-CoAFreshly prepared solution is crucial as oxaloacetate is unstable.
Citrate Synthase5-10 units per µmol of acetyl-CoAEnzyme activity should be verified prior to synthesis.
Reaction Conditions
Buffer100 mM Tris-HCl, pH 8.0Other buffers such as potassium phosphate (B84403) can be used.
Temperature37°COptimal temperature for citrate synthase from porcine heart.
Incubation Time2-4 hoursReaction progress can be monitored by HPLC to determine the optimal time.
Expected Yield VariableYields are dependent on the purity of reagents and enzyme activity. While specific yields for ¹³C-labeled this compound synthesis are not widely reported, similar enzymatic syntheses of CoA esters can achieve yields of 40% or higher.[1]

Table 2: HPLC Purification Parameters for ¹³C-Labeled this compound

ParameterSpecification
Instrumentation
HPLC SystemStandard HPLC with a UV detector
ColumnReversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
Mobile Phase
Solvent A100 mM Potassium Phosphate, pH 5.5
Solvent BAcetonitrile
Gradient Elution
0-5 min5% B
5-25 min5-25% B (linear gradient)
25-30 min25-50% B (linear gradient)
30-35 min50% B
35-40 minReturn to 5% B
Detection
Wavelength260 nm (absorbance maximum for the adenine (B156593) moiety of CoA)
Flow Rate 1.0 mL/min

Table 3: LC-MS/MS Parameters for the Analysis of ¹³C-Labeled this compound

ParameterSpecification
Instrumentation
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS Transitions (MRM)
Unlabeled this compoundQ1: 942.1 -> Q3: 435.1
[1,2-¹³C₂]-Citryl-CoAQ1: 944.1 -> Q3: 437.1
[U-¹³C₆]-Citryl-CoAQ1: 948.1 -> Q3: 441.1
Collision Energy To be optimized for the specific instrument

Experimental Protocols

Protocol 1: Enzymatic Synthesis of ¹³C-Labeled this compound

This protocol describes the synthesis of ¹³C-labeled this compound from ¹³C-labeled acetyl-CoA and oxaloacetate using citrate synthase.

Materials:

  • ¹³C-labeled Acetyl-CoA (e.g., [1,2-¹³C₂]-acetyl-CoA)

  • Oxaloacetate

  • Citrate Synthase (from porcine heart)

  • Tris-HCl buffer (1 M, pH 8.0)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Perchloric Acid (1 M)

  • Potassium Bicarbonate (saturated solution)

  • Ultrapure water

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 1 mL reaction volume, add the following in order:

    • 100 µL of 1 M Tris-HCl, pH 8.0

    • 10 µL of 1 M MgCl₂

    • 10 µL of 100 mM DTT

    • Sterile ultrapure water to a final volume of 900 µL (after addition of substrates and enzyme)

    • A freshly prepared solution of oxaloacetate to a final concentration of 15 mM.

    • ¹³C-labeled acetyl-CoA to a final concentration of 10 mM.

  • Enzyme Addition: Initiate the reaction by adding citrate synthase to a final concentration of 5-10 units.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Reaction Quenching: Stop the reaction by adding 100 µL of 1 M perchloric acid. Incubate on ice for 10 minutes to precipitate the enzyme.

  • Neutralization: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube. Neutralize the supernatant by adding saturated potassium bicarbonate dropwise until the pH is between 6.0 and 7.0.

  • Precipitate Removal: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate. The supernatant contains the crude ¹³C-labeled this compound.

Protocol 2: Purification of ¹³C-Labeled this compound by RP-HPLC

This protocol details the purification of the synthesized ¹³C-labeled this compound using reversed-phase high-performance liquid chromatography.

Materials:

  • Crude ¹³C-labeled this compound solution (from Protocol 1)

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 100 mM Potassium Phosphate, pH 5.5

  • Mobile Phase B: Acetonitrile

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Filter the neutralized supernatant from Protocol 1 through a 0.22 µm syringe filter.

  • HPLC Setup: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Injection: Inject the filtered sample onto the column.

  • Gradient Elution: Elute the compounds using the gradient detailed in Table 2.

  • Fraction Collection: Monitor the elution at 260 nm and collect the fractions corresponding to the this compound peak. The retention time of this compound will be distinct from that of acetyl-CoA and free Coenzyme A.

  • Lyophilization: Immediately freeze the collected fractions in liquid nitrogen and lyophilize to obtain the purified ¹³C-labeled this compound as a powder.

  • Storage: Store the lyophilized product at -80°C to prevent degradation. Acyl-CoAs are susceptible to hydrolysis, and long-term storage in solution is not recommended.

Protocol 3: Analysis of ¹³C-Labeled this compound by LC-MS/MS

This protocol outlines the method for verifying the identity and isotopic enrichment of the synthesized ¹³C-labeled this compound.

Materials:

  • Purified ¹³C-labeled this compound

  • LC-MS/MS system

  • Appropriate LC column and mobile phases for acyl-CoA analysis (similar to HPLC purification)

Procedure:

  • Sample Preparation: Reconstitute a small amount of the lyophilized ¹³C-labeled this compound in an appropriate solvent (e.g., 5 mM ammonium (B1175870) acetate).

  • LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode using the transitions specified in Table 3. The precursor ion (Q1) corresponds to the [M+H]⁺ of the specific isotopologue, and the product ion (Q3) typically results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.

  • Data Analysis: Confirm the identity of the compound by its retention time and the presence of the correct precursor-product ion pair. Determine the isotopic enrichment by comparing the peak areas of the labeled and any residual unlabeled this compound.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis 13C_Acetyl_CoA ¹³C-Acetyl-CoA Reaction_Mix Reaction Mixture 13C_Acetyl_CoA->Reaction_Mix Oxaloacetate Oxaloacetate Oxaloacetate->Reaction_Mix Crude_Product Crude ¹³C-Citryl-CoA Reaction_Mix->Crude_Product  Incubate 37°C Citrate_Synthase Citrate Synthase Citrate_Synthase->Reaction_Mix HPLC RP-HPLC Crude_Product->HPLC Purified_Product Purified ¹³C-Citryl-CoA HPLC->Purified_Product LC_MSMS LC-MS/MS Purified_Product->LC_MSMS Flux_Analysis Metabolic Flux Analysis LC_MSMS->Flux_Analysis

Caption: Workflow for the synthesis and application of 13C-labeled this compound.

Citryl_CoA_Metabolism cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate Pyruvate Acetyl_CoA_mito Acetyl-CoA Pyruvate->Acetyl_CoA_mito Citryl_CoA_mito This compound Acetyl_CoA_mito->Citryl_CoA_mito Oxaloacetate_mito Oxaloacetate Oxaloacetate_mito->Citryl_CoA_mito Citrate_mito Citrate Citryl_CoA_mito->Citrate_mito Citrate Synthase TCA_Cycle TCA Cycle Citrate_mito->TCA_Cycle Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter Citryl_CoA_cyto This compound Citrate_cyto->Citryl_CoA_cyto ATP-Citrate Lyase Acetyl_CoA_cyto Acetyl-CoA Citryl_CoA_cyto->Acetyl_CoA_cyto Oxaloacetate_cyto Oxaloacetate Citryl_CoA_cyto->Oxaloacetate_cyto Fatty_Acids Fatty Acid Synthesis Acetyl_CoA_cyto->Fatty_Acids Cholesterol Cholesterol Synthesis Acetyl_CoA_cyto->Cholesterol

Caption: Central role of this compound in metabolism.

References

Application Notes and Protocols for the Detection of Citryl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Citryl-CoA is a pivotal, transient intermediate in cellular metabolism. It is primarily recognized for its role in the reaction catalyzed by ATP-citrate lyase (ACLY), a crucial enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol. The accurate and sensitive detection of this compound in cellular lysates is essential for understanding the metabolic flux and regulation of these pathways, particularly in the context of diseases such as cancer and metabolic disorders. This document provides detailed application notes and protocols for the two primary methods of this compound detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays.

I. Method Comparison

The selection of an appropriate method for this compound detection depends on the specific requirements of the study, including the need for sensitivity, specificity, and throughput.

Data Presentation: Comparison of this compound Detection Methods

ParameterLC-MS/MSEnzymatic Assay (Indirect)
Principle Chromatographic separation followed by mass-based detection and fragmentation.Coupled enzymatic reaction leading to a colorimetric or fluorometric signal.
Specificity High, based on retention time and specific mass transitions.Moderate to high, dependent on enzyme specificity.
Sensitivity HighModerate
Linear Range Typically 0.5 - 1000 ng/mL for similar short-chain acyl-CoAs.[1]Varies with the specific kit and instrumentation.
Limit of Detection (LOD) Estimated at 0.1 - 1 ng/mL for similar short-chain acyl-CoAs.[1]Dependent on the specific assay kit; can be in the low mU range for enzyme activity.
Limit of Quantification (LOQ) Estimated at 0.5 - 5 ng/mL for similar short-chain acyl-CoAs.[1]Dependent on the specific assay kit.
Throughput Moderate, dependent on chromatographic run time.High, suitable for plate-based assays.
Equipment Required LC system coupled to a tandem mass spectrometer.Spectrophotometer or fluorometer.
Advantages High specificity and sensitivity; can multiplex with other acyl-CoAs.High throughput; relatively lower equipment cost.
Disadvantages Higher equipment cost; requires specialized expertise.Indirect measurement; potential for interference from other cellular components.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers a highly sensitive and specific method for the direct quantification of this compound in complex biological matrices.

A. Signaling Pathway

This compound is a key intermediate in the pathway that channels citrate (B86180) from the mitochondria (and the TCA cycle) to the cytosol for the synthesis of acetyl-CoA, a fundamental building block for fatty acids and cholesterol. This process is primarily catalyzed by ATP-citrate lyase (ACLY).

Citryl_CoA_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrion Cytosol Cytosol Pyruvate_mito Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate Synthase Oxaloacetate_mito Oxaloacetate Oxaloacetate_mito->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter CitrylCoA This compound Citrate_cyto->CitrylCoA ATP-Citrate Lyase (ACLY) AcetylCoA_cyto Acetyl-CoA CitrylCoA->AcetylCoA_cyto ATP-Citrate Lyase (ACLY) Oxaloacetate_cyto Oxaloacetate CitrylCoA->Oxaloacetate_cyto FattyAcids Fatty Acid Synthesis AcetylCoA_cyto->FattyAcids Cholesterol Cholesterol Synthesis AcetylCoA_cyto->Cholesterol

This compound's role in linking mitochondrial and cytosolic metabolism.
B. Experimental Workflow

The general workflow for the detection of this compound by LC-MS/MS involves sample preparation, chromatographic separation, and mass spectrometric detection.

LCMS_Workflow Start Start: Cell Lysate SamplePrep Sample Preparation (Protein Precipitation or SPE) Start->SamplePrep LC_Separation LC Separation (Reversed-Phase C18) SamplePrep->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis End End: this compound Concentration DataAnalysis->End

Workflow for LC-MS/MS detection of this compound.
C. Detailed Protocol: LC-MS/MS Analysis

1. Sample Preparation (Protein Precipitation)

This method is suitable for rapid extraction.

  • Materials:

    • Ice-cold Phosphate Buffered Saline (PBS)

    • Ice-cold 10% (w/v) 5-sulfosalicylic acid (SSA)

    • Microcentrifuge tubes

    • Centrifuge capable of 14,000 x g at 4°C

  • Procedure:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in an appropriate volume of ice-cold PBS.

    • Add an equal volume of ice-cold 10% SSA to the cell suspension.

    • Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs, for LC-MS/MS analysis.

2. LC-MS/MS Parameters

These are general starting conditions and should be optimized for the specific instrument.

  • Liquid Chromatography:

    • Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (Q1): m/z 942.14[2]

    • Product Ion (Q3): A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[1] The resulting product ion would be approximately m/z 435.14. A confirmatory ion can be monitored at m/z 428.03.[2]

    • Collision Energy: Optimize for the specific instrument to maximize the product ion signal.

III. Enzymatic Assay Method (Indirect)

This method provides an indirect measure of this compound by quantifying the activity of enzymes that produce it, such as citrate synthase. The most common approach is a colorimetric assay that measures the production of Coenzyme A (CoA).

A. Experimental Workflow

The enzymatic assay workflow involves preparing the cell lysate and then initiating a coupled enzymatic reaction that produces a detectable signal.

Enzymatic_Workflow Start Start: Cell Lysate Combine Combine Sample and Reaction Mix Start->Combine ReactionMix Prepare Reaction Mix (Buffer, Acetyl-CoA, DTNB) ReactionMix->Combine Initiate Initiate Reaction (Add Oxaloacetate) Combine->Initiate Measure Measure Absorbance at 412 nm (Kinetic Mode) Initiate->Measure Calculate Calculate Activity Measure->Calculate End End: Citrate Synthase Activity Calculate->End

Workflow for the indirect enzymatic assay of this compound.
B. Detailed Protocol: Indirect Enzymatic Assay

This protocol measures the activity of citrate synthase, where this compound is a transient intermediate. The release of Coenzyme A (CoA-SH) is detected using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[3]

1. Sample Preparation

  • Materials:

    • Ice-cold assay buffer (e.g., 100 mM Tris-HCl, pH 8.1)

    • Homogenizer or sonicator

    • Microcentrifuge tubes

    • Centrifuge

  • Procedure:

    • Homogenize or sonicate cells (e.g., 1 x 10⁶) in ice-cold assay buffer.

    • Centrifuge the lysate to pellet cellular debris.

    • Collect the supernatant for the assay.

    • Determine the protein concentration of the supernatant for normalization.

2. Assay Procedure (96-well plate format)

  • Reagents:

    • Assay Buffer (100 mM Tris-HCl, pH 8.1)

    • DTNB solution (e.g., 10 mM stock)

    • Acetyl-CoA solution (e.g., 10 mM stock)

    • Oxaloacetate solution (e.g., 10 mM stock, prepare fresh)

  • Procedure:

    • Prepare a reaction master mix in each well of a 96-well plate containing:

      • Assay Buffer

      • DTNB (final concentration ~0.1-0.2 mM)

      • Acetyl-CoA (final concentration ~0.1-0.3 mM)

    • Add the cell lysate supernatant to each well.

    • Incubate for a few minutes to allow the temperature to equilibrate.

    • Initiate the reaction by adding oxaloacetate (final concentration ~0.5 mM).

    • Immediately measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes, taking readings every 30-60 seconds.

3. Data Analysis

  • Calculate the rate of change in absorbance (ΔA/min) from the linear portion of the kinetic curve.

  • Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity. The molar extinction coefficient (ε) for the product TNB at 412 nm is 13,600 M⁻¹cm⁻¹.[3]

Disclaimer: These protocols provide a general framework. Optimization of specific parameters may be required for different cell types and experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Note: Capillary Electrophoresis for the Separation and Analysis of Citryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust capillary electrophoresis (CE) method for the separation and analysis of citryl-CoA, a key intermediate in the citric acid cycle. The presented protocol is adapted from established methods for short-chain coenzyme A (CoA) derivatives and is suitable for monitoring enzymatic reactions, quantifying metabolic intermediates, and assessing the purity of synthesized this compound. This document provides a comprehensive protocol, data presentation guidelines, and visual representations of the metabolic context and experimental workflow.

Introduction

This compound is a transient but critical intermediate formed during the first step of the citric acid (TCA) cycle, where citrate (B86180) synthase catalyzes the condensation of acetyl-CoA and oxaloacetate.[1][2] The subsequent hydrolysis of this compound yields citrate and Coenzyme A.[1][3] Accurate measurement of this compound is essential for studying the kinetics of citrate synthase, understanding metabolic flux through the TCA cycle, and for quality control in the enzymatic synthesis of related compounds.[4]

Capillary electrophoresis (CE) offers a powerful analytical solution for charged molecules like this compound. Its high separation efficiency, rapid analysis times, and minimal sample consumption make it an ideal technique for analyzing complex biological mixtures.[5][6] Specifically, capillary zone electrophoresis (CZE) separates molecules based on their charge-to-size ratio, providing excellent resolution for CoA derivatives.[7] This note describes a method based on the successful separation of various short-chain CoA's, optimized for this compound analysis.[7]

Metabolic Pathway: this compound Formation

This compound is formed and consumed in the first step of the Citric Acid Cycle within the mitochondrial matrix. The enzyme citrate synthase facilitates an aldol (B89426) condensation of acetyl-CoA and oxaloacetate to produce the intermediate (3S)-citryl-CoA, which is then rapidly hydrolyzed.

CitricAcidCycle_Start cluster_reaction acetyl_coa Acetyl-CoA citryl_coa (3S)-Citryl-CoA (Intermediate) acetyl_coa->citryl_coa oxaloacetate Oxaloacetate oxaloacetate->citryl_coa citrate Citrate citryl_coa->citrate coa_sh CoA-SH citryl_coa->coa_sh pathway_label Citrate Synthase citryl_coa->pathway_label h2o H₂O h2o->citryl_coa

Caption: Formation and hydrolysis of this compound by citrate synthase.

Experimental Protocol: Capillary Electrophoresis of this compound

This protocol is adapted from the method for separating short-chain coenzyme A compounds.[7] It is recommended to optimize parameters for your specific instrumentation and sample matrix.

3.1. Instrumentation and Consumables

  • CE System: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., ~60 cm total length (~50 cm to detector).

  • Reagents: Sodium phosphate (B84403) monobasic (NaH₂PO₄), β-cyclodextrin, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), HPLC-grade water.

  • Standards: this compound, Acetyl-CoA, Coenzyme A (free acid), Oxaloacetate, Citrate.

3.2. Buffer and Sample Preparation

  • Running Buffer (BGE): Prepare a 100 mM sodium phosphate (NaH₂PO₄) buffer. Add 0.1% (w/v) β-cyclodextrin. Adjust the pH to 6.0 using a NaOH or HCl solution. Degas the buffer by sonication or vacuum filtration before use. The addition of β-cyclodextrin can improve the separation of structurally similar CoA derivatives.[7]

  • Standard Solutions: Prepare individual and mixed stock solutions of this compound and related analytes (acetyl-CoA, CoASH, oxaloacetate, citrate) in HPLC-grade water or a mild buffer (e.g., 10 mM phosphate buffer). Store frozen at -20°C or below. For analysis, dilute to the desired concentration range (e.g., 0.1 - 1.0 mM) using the running buffer.

  • Enzymatic Reaction Samples (for monitoring): To monitor the synthesis of this compound, a typical reaction mixture may contain 100 mM Tris-HCl (pH 8.0), oxaloacetate, and acetyl-CoA.[4] Initiate the reaction with citrate synthase. To stop the reaction for CE analysis, quench an aliquot of the reaction mixture by diluting it in an equal volume of ice-cold running buffer or a mild acid to denature the enzyme, followed by centrifugation (14,000 x g, 5 min) to pellet the denatured protein.

3.3. CE Method Parameters

ParameterValue
CapillaryFused-silica, 50 µm I.D., 60 cm
Running Buffer (BGE)100 mM NaH₂PO₄, 0.1% β-cyclodextrin, pH 6.0
Injection ModeHydrodynamic (Pressure)
Injection Parameters50 mbar for 5 seconds
Separation Voltage-25 kV to -30 kV (Reversed Polarity)
Capillary Temperature25°C
DetectionUV Absorbance at 254 nm or 260 nm
Run Time< 20 minutes

3.4. Capillary Conditioning Before the first injection and between runs, it is crucial to condition the capillary:

  • Rinse with 0.1 M NaOH (2 minutes).

  • Rinse with HPLC-grade water (2 minutes).

  • Rinse with Running Buffer (BGE) (3 minutes).

Experimental Workflow

The overall process from sample preparation to data analysis is outlined below.

CE_Workflow prep Sample Preparation (Standards or Reaction Quench) inject Sample Injection (Hydrodynamic) prep->inject instrument Instrument Setup (Capillary Conditioning, BGE Fill) instrument->inject separate CE Separation (-25 kV, 25°C) inject->separate detect UV Detection (254 nm) separate->detect analyze Data Analysis (Integration, Quantification) detect->analyze

Caption: General workflow for this compound analysis by capillary electrophoresis.

Expected Results and Data Presentation

Under the described conditions, this compound and related compounds will be separated based on their electrophoretic mobility. The high negative charge of the phosphate groups on the CoA moiety results in rapid migration towards the anode in a reversed polarity setup.

Table 1: Typical Migration Times and Performance Data

AnalyteExpected Migration Time (min)Linearity (R²)LOD (µM)LOQ (µM)
This compound 8.5> 0.998~5~15
Acetyl-CoA9.2> 0.999~2~7
Coenzyme A10.1> 0.999~2~6
Citrate12.5> 0.997~10~30
Oxaloacetate13.1> 0.997~10~30

Note: These are representative values. Actual migration times and limits of detection (LOD) and quantification (LOQ) will vary with instrument, capillary dimensions, and specific buffer conditions.

Table 2: CE Method Parameters Summary

ParameterConditionRationale
Mode Capillary Zone Electrophoresis (CZE)Separation based on charge-to-mass ratio, ideal for charged analytes like CoA's.
Polarity ReversedAnions migrate quickly towards the detector at the anode, shortening analysis time.
Voltage -25 kVProvides efficient separation with minimal Joule heating.
Buffer pH 6.0Ensures consistent ionization of phosphate and carboxyl groups.
Additive 0.1% β-cyclodextrinImproves resolution between structurally similar CoA esters.[7]
Detection UV at 254 nmStrong absorbance by the adenine (B156593) ring of the CoA molecule.[7]

Troubleshooting

  • Poor Peak Shape/Tailing: May result from analyte interaction with the capillary wall. Ensure thorough capillary conditioning. The addition of β-cyclodextrin also helps mitigate this.

  • Shifting Migration Times: Often caused by changes in buffer composition (evaporation) or temperature fluctuations. Prepare fresh buffer daily and ensure robust temperature control of the capillary.

  • Low Sensitivity: Increase injection time or pressure, but be mindful of potential band broadening. Ensure the detection wavelength is optimal for CoA compounds (254-260 nm).

Conclusion

The described capillary electrophoresis method provides a rapid, high-resolution, and quantitative approach for the analysis of this compound. This technique is well-suited for applications in metabolic research and drug discovery, enabling the detailed study of citrate synthase activity and related metabolic pathways. The protocol offers a solid foundation for method development and can be adapted for the analysis of a wide range of other Coenzyme A derivatives.

References

Application Notes: CitriFluor, a Novel Fluorescent Probe for the Detection of Citryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Citryl-CoA is a pivotal intermediate in cellular metabolism, situated at the crossroads of the tricarboxylic acid (TCA) cycle and fatty acid biosynthesis.[1] It is synthesized from acetyl-CoA and oxaloacetate by citrate (B86180) synthase and is subsequently cleaved by ATP-citrate lyase to generate cytosolic acetyl-CoA, a key precursor for lipid and cholesterol synthesis.[2][3][4] Given its central role, the ability to directly detect and quantify this compound in biological systems is of paramount importance for studying metabolic pathways and for the development of therapeutics targeting metabolic diseases. Current methods for this compound detection primarily rely on coupled enzymatic assays or mass spectrometry, which can be laborious, indirect, or lack spatial resolution.[2][5] To address this limitation, we have developed CitriFluor, a novel reaction-based fluorescent probe for the direct and sensitive detection of this compound.

Principle of Detection

CitriFluor is a "turn-on" fluorescent probe designed to selectively react with the thioester group of this compound. The probe consists of a rhodamine-based fluorophore that is initially in a quenched, non-fluorescent state due to a photoinduced electron transfer (PET) mechanism.[6][7][8] Upon reaction with the this compound thioester, a stable amide bond is formed, which disrupts the PET process and leads to a significant increase in fluorescence intensity. This reaction-based sensing mechanism provides high selectivity for this compound over other cellular metabolites.

dot

CitriFluor_Mechanism cluster_reaction CitriFluor Reaction with this compound cluster_fluorescence Fluorescence Signaling CitriFluor_Quenched CitriFluor (Non-fluorescent) Citryl_CoA This compound CitriFluor_Acylated Acylated CitriFluor (Fluorescent) CoA_SH Coenzyme A (CoA-SH) PET_On PET Active (Fluorescence OFF) PET_Off PET Disrupted (Fluorescence ON) Light_In Excitation Light Light_Out Fluorescence Emission

Figure 1: Proposed signaling pathway of the CitriFluor probe.

Materials and Equipment

Reagents:

  • CitriFluor probe (synthesized as described in the protocol below)

  • This compound standard

  • Coenzyme A, Acetyl-CoA, Malonyl-CoA, Succinyl-CoA

  • Citrate, Oxaloacetate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Lipofectamine 2000 or similar transfection reagent (for cellular studies)

  • Cell lysis buffer

Equipment:

  • Fluorometer or fluorescence plate reader

  • UV-Vis spectrophotometer

  • Fluorescence microscope

  • Standard laboratory glassware and equipment

  • Cell culture incubator and hoods

  • High-performance liquid chromatography (HPLC) system

Protocols

Protocol 1: Synthesis of CitriFluor Probe

The synthesis of CitriFluor is a multi-step process that should be performed by a qualified synthetic chemist in a well-ventilated fume hood. The general workflow is outlined below.

dot

Synthesis_Workflow start Start: Rhodamine B step1 Step 1: Esterification of Rhodamine B start->step1 step2 Step 2: Conversion to Rhodamine B hydrazide step1->step2 step3 Step 3: Coupling with a protected amino-thiol linker step2->step3 step4 Step 4: Deprotection of the thiol and amine groups step3->step4 purification Purification by HPLC step4->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end End: CitriFluor Probe characterization->end

Figure 2: Experimental workflow for the synthesis of CitriFluor.

A detailed synthetic scheme with reaction conditions and characterization data should be included here in a final application note. For the purpose of this document, the focus is on the application of the synthesized probe.

Protocol 2: In Vitro Characterization of CitriFluor
  • Preparation of Stock Solutions:

    • Prepare a 1 mM stock solution of CitriFluor in DMSO.

    • Prepare 10 mM stock solutions of this compound and other analytes (CoA, acetyl-CoA, citrate, etc.) in PBS (pH 7.4).

  • Determination of Optimal Excitation and Emission Wavelengths:

    • Dilute the CitriFluor stock solution to 10 µM in PBS.

    • Add an excess of this compound (e.g., 100 µM) to the CitriFluor solution and incubate for 30 minutes at 37 °C.

    • Scan the excitation and emission spectra using a fluorometer to determine the optimal wavelengths.

  • Selectivity Assay:

    • In a 96-well plate, add 10 µM of CitriFluor to each well.

    • Add 100 µM of various analytes (this compound, CoA, acetyl-CoA, malonyl-CoA, succinyl-CoA, citrate, oxaloacetate) to respective wells.

    • Incubate the plate at 37 °C for 30 minutes.

    • Measure the fluorescence intensity at the predetermined optimal excitation and emission wavelengths.

  • Titration and Determination of Limit of Detection (LOD):

    • To a series of wells containing 10 µM CitriFluor in PBS, add increasing concentrations of this compound (e.g., 0-200 µM).

    • Incubate at 37 °C for 30 minutes.

    • Measure the fluorescence intensity.

    • Plot the fluorescence intensity as a function of this compound concentration to determine the dynamic range and calculate the LOD.

Protocol 3: Detection of this compound in Cell Lysates
  • Cell Culture and Treatment:

    • Culture cells (e.g., HeLa or HepG2) in appropriate media.

    • To modulate intracellular this compound levels, cells can be treated with metabolic inhibitors or activators.

  • Preparation of Cell Lysates:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer and centrifuge to remove cellular debris.

    • Determine the protein concentration of the supernatant.

  • Fluorescence Assay:

    • In a 96-well plate, add a consistent amount of cell lysate protein to each well.

    • Add 10 µM of CitriFluor to each well.

    • Incubate at 37 °C for 30 minutes.

    • Measure the fluorescence intensity.

    • A standard curve of this compound in lysis buffer should be prepared to quantify the concentration in the cell lysates.

Protocol 4: Fluorescence Imaging of Intracellular this compound
  • Cell Seeding and Probe Loading:

    • Seed cells on a glass-bottom dish or chamber slide.

    • Once the cells reach the desired confluency, remove the culture medium and wash with warm PBS.

    • Incubate the cells with 5-10 µM CitriFluor in serum-free medium for 30-60 minutes at 37 °C.

  • Cellular Imaging:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add fresh culture medium or imaging buffer.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter set for the CitriFluor probe.

    • To confirm the probe's response to changes in this compound, cells can be treated with metabolic modulators during or after probe loading, and time-lapse imaging can be performed.

Data Presentation

Table 1: Photophysical Properties of CitriFluor
PropertyValue
Absorption Maximum (λabs)~560 nm (after reaction)
Emission Maximum (λem)~585 nm (after reaction)
Quantum Yield (Φ)<0.01 (free probe), ~0.4 (acylated)
Molar Extinction Coefficient (ε)To be determined
Limit of Detection (LOD)To be determined (expected in low µM range)
Table 2: Selectivity of CitriFluor
Analyte (100 µM)Relative Fluorescence Intensity (this compound = 100)
This compound 100
Acetyl-CoA< 5
Malonyl-CoA< 5
Succinyl-CoA< 5
Coenzyme A (CoA)< 2
Citrate< 1
Oxaloacetate< 1
Glutathione (GSH)< 10

(Note: The data presented in the tables are hypothetical and represent the expected performance of the CitriFluor probe based on its design. Actual values must be determined experimentally.)

Troubleshooting

  • Low fluorescence signal:

    • Increase probe concentration or incubation time.

    • Ensure the pH of the buffer is optimal (typically around 7.4).

    • Check the functionality of the fluorometer and filter sets.

  • High background fluorescence:

    • Decrease probe concentration.

    • Ensure complete removal of excess probe by thorough washing in cellular imaging experiments.

    • Check for autofluorescence from the sample or medium.

  • Poor selectivity:

    • The probe may be reacting with other cellular thiols. The inclusion of a mild scavenger for other thiols could be explored, though this may impact the desired reaction. The probe's linker and recognition elements may require further optimization.

Conclusion

The CitriFluor probe represents a promising new tool for the direct detection of this compound in both in vitro and cellular contexts. Its "turn-on" fluorescence response and high selectivity offer significant advantages over existing methods. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to utilize CitriFluor for advancing our understanding of cellular metabolism and for the discovery of new therapeutic agents.

References

Application Note: A Plate Reader-Based Assay for the Indirect Quantification of Citryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citryl-Coenzyme A (Citryl-CoA) is a critical, albeit transient, metabolic intermediate in fundamental cellular pathways. It is formed during the first step of the citric acid cycle (TCA cycle) by the enzyme Citrate (B86180) Synthase, which catalyzes the condensation of acetyl-CoA and oxaloacetate.[1][2] Subsequently, the enzyme-bound this compound is rapidly hydrolyzed to citrate and Coenzyme A (CoA).[3] this compound also serves as an intermediate in the reaction catalyzed by ATP-citrate lyase (ACLY), a key enzyme linking carbohydrate metabolism to the synthesis of fatty acids and cholesterol in the cytosol.[1][4]

Directly quantifying the intracellular concentration of this compound is challenging due to its high reactivity and consequent instability; the thioester bond is labile, especially under alkaline conditions.[5] As a result, highly sensitive and specific methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are typically required for its direct measurement. However, such equipment is not universally available.

This application note describes a sensitive and high-throughput method for the indirect quantification of this compound using a standard plate reader. The principle of the assay is a two-step enzymatic process:

  • Enzymatic Cleavage: this compound is specifically cleaved into its constituent molecules, acetyl-CoA and oxaloacetate, by the reverse action of the enzyme Citrate Synthase (CS).

  • Product Detection: The concentration of one of the reaction products, either oxaloacetate or acetyl-CoA, is then determined using a coupled enzymatic reaction that produces a highly sensitive colorimetric or fluorometric signal.

This method provides a valuable tool for researchers studying metabolic pathways, enzyme kinetics, and for screening potential modulators of enzymes such as Citrate Synthase and ACLY.

Data Presentation

The performance of this assay is dependent on the sensitive detection of its cleavage products. The following tables summarize the typical performance characteristics of commercially available plate reader assays for oxaloacetate and acetyl-CoA, which are suitable for coupling with the this compound cleavage step.

Table 1: Performance Characteristics of Product Quantification Assays

AnalyteAssay TypeWavelength (nm)Linear Detection Range
OxaloacetateColorimetric5707 µM - 400 µM[6][7]
OxaloacetateFluorometricEx/Em = 535/5871 µM - 40 µM[6][7]
Acetyl-CoAFluorometricEx/Em = 535/5870.2 µM - 10 µM

Table 2: Example Data from a this compound Spike-in and Recovery Experiment

This table presents hypothetical data to demonstrate the application of the indirect assay. Known amounts of a this compound standard were "spiked" into a cell lysate sample, and the recovery was measured using the fluorometric oxaloacetate detection protocol.

Sample IDThis compound Spiked (pmol)Measured Oxaloacetate (pmol)Background Subtracted (pmol)Recovery (%)
Lysate Blank05.20.0N/A
Spike 11014.99.797%
Spike 22529.524.397.2%
Spike 35053.948.797.4%
Spike 4100104.198.998.9%

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Citric_Acid_Cycle cluster_TCA Mitochondrial Matrix Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CitrylCoA This compound (Transient Intermediate) AcetylCoA->CitrylCoA Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->CitrylCoA Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG NAD+ NADH SuccinylCoA Succinyl-CoA aKG->SuccinylCoA NAD+ NADH Succinate Succinate SuccinylCoA->Succinate GDP GTP Fumarate Fumarate Succinate->Fumarate FAD FADH2 Malate Malate Fumarate->Malate Malate->Oxaloacetate NAD+ NADH CitrylCoA->Citrate

Citric Acid (TCA) Cycle

ACLY_Pathway cluster_Mito Mitochondrion cluster_Cyto Cytosol Glucose Glucose (from Carbohydrates) Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Mito_AcetylCoA Mitochondrial Acetyl-CoA Pyruvate->Mito_AcetylCoA Mito_Citrate Mitochondrial Citrate Mito_AcetylCoA->Mito_Citrate TCA Cycle Start Cyto_Citrate Cytosolic Citrate Mito_Citrate->Cyto_Citrate Citrate Transporter CitrylCoA_Intermediate This compound Intermediate Cyto_Citrate->CitrylCoA_Intermediate ATP-Citrate Lyase (ACLY) + ATP + CoA Cyto_AcetylCoA Cytosolic Acetyl-CoA FattyAcids Fatty Acid Synthesis Cyto_AcetylCoA->FattyAcids CitrylCoA_Intermediate->Cyto_AcetylCoA ACLY

ACLY Pathway

Assay_Workflow Start Sample containing This compound Step1 Add Citrate Synthase (CS) to initiate cleavage reaction Start->Step1 Products Products: Acetyl-CoA + Oxaloacetate Step1->Products Step2a Add Reagents for Oxaloacetate Assay Products->Step2a Step2b Add Reagents for Acetyl-CoA Assay Products->Step2b Detection_Color Measure Absorbance (570 nm) Step2a->Detection_Color Detection_Fluor Measure Fluorescence (Ex/Em = 535/587 nm) Step2a->Detection_Fluor Step2b->Detection_Fluor Quant Quantify using Standard Curve Detection_Color->Quant Detection_Fluor->Quant

Assay Workflow

Experimental Protocols

General Considerations and Sample Preparation
  • Instability: this compound is unstable. All sample preparation steps should be performed on ice to minimize degradation.[5] It is recommended to maintain the pH of solutions between 6.0 and 7.5.[5]

  • Sample Deproteinization: For biological samples (cell lysates, tissue homogenates), it is essential to remove proteins that can interfere with the enzymatic assays. This can be achieved using 10 kDa molecular weight cut-off (MWCO) spin filters or perchloric acid (PCA) precipitation followed by neutralization with potassium bicarbonate (KHCO₃).[7][8]

  • Endogenous Products: Biological samples may contain endogenous oxaloacetate or acetyl-CoA. It is crucial to run parallel control samples that are not treated with Citrate Synthase to measure this background. The signal from these controls should be subtracted from the signal of the enzyme-treated samples.

Protocol 1: Enzymatic Cleavage of this compound

This is the core first step for all subsequent detection methods.

Materials:

  • Citrate Synthase (CS) enzyme (from porcine heart or recombinant)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5

  • Samples and/or this compound standards

Procedure:

  • Prepare samples and standards in Assay Buffer and pipette 50 µL into wells of a 96-well plate.

  • Prepare a solution of Citrate Synthase in Assay Buffer (e.g., 1-5 units/mL). The optimal concentration should be determined empirically.

  • Initiate the cleavage reaction by adding 10 µL of the Citrate Synthase solution to each well. For background controls, add 10 µL of Assay Buffer without the enzyme.

  • Incubate the plate at room temperature (or 37°C) for 15-30 minutes to allow for complete cleavage of this compound. The optimal incubation time may need to be determined for specific sample types.

  • Proceed immediately to Protocol 2 or 3 for product quantification.

Protocol 2: Quantification via Oxaloacetate Detection

This protocol is based on commercially available kits where oxaloacetate is converted to pyruvate, which then participates in a reaction to generate a colorimetric or fluorometric signal.[6][8]

Materials:

  • Oxaloacetate Assay Kit (containing assay buffer, probe/dye, enzyme mix, and oxaloacetate standard)

  • 96-well clear flat-bottom plate (for colorimetric assay)

  • 96-well black flat-bottom plate (for fluorometric assay)

Procedure:

  • Standard Curve: Prepare an oxaloacetate standard curve (e.g., 0, 2, 4, 6, 8, 10 nmol/well for colorimetric or 0, 0.2, 0.4, 0.6, 0.8, 1.0 nmol/well for fluorometric) in the same plate as the samples, following the kit manufacturer's instructions.[8]

  • Reaction Mix: Prepare a reaction master mix containing the assay buffer, probe, and enzyme mix as directed by the kit protocol.

  • Assay: Add 50 µL of the reaction mix to each well containing the samples and standards from the cleavage reaction (Protocol 1). The total volume should now be ~110 µL.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Measurement:

    • Colorimetric: Measure absorbance at ~570 nm.[8]

    • Fluorometric: Measure fluorescence at Ex/Em = 535/587 nm.[8]

  • Calculation: Subtract the reading of the 0 standard (blank) from all readings. Plot the standard curve and determine the concentration of oxaloacetate in the samples from the linear regression of the curve. Remember to subtract the signal from the "no-enzyme" control for each sample.

Protocol 3: Quantification via Acetyl-CoA Detection (Fluorometric)

This protocol utilizes a highly sensitive fluorometric assay for acetyl-CoA. The assay involves a coupled enzymatic reaction that generates a fluorescent product proportional to the amount of acetyl-CoA.[3]

Materials:

  • Acetyl-CoA Fluorometric Assay Kit (containing assay buffer, fluorescent probe, enzyme mix, and acetyl-CoA standard)

  • 96-well black flat-bottom plate

Procedure:

  • Standard Curve: Prepare an acetyl-CoA standard curve (e.g., 0, 20, 40, 60, 80, 100 pmol/well) in the same plate as the samples, following the kit manufacturer's instructions.[3]

  • Reaction Mix: Prepare a reaction master mix containing the assay buffer, probe, substrate mix, and enzyme mix as directed by the kit protocol.[3]

  • Assay: Add 50 µL of the reaction mix to each well containing the samples and standards from the cleavage reaction (Protocol 1). The total volume should now be ~110 µL.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Measurement: Measure fluorescence at Ex/Em = 535/587 nm.[3]

  • Calculation: Subtract the reading of the 0 standard (blank) from all readings. Plot the standard curve and determine the concentration of acetyl-CoA in the samples. Remember to subtract the signal from the "no-enzyme" control for each sample.

References

Application Notes: Flux Balance Analysis of Metabolic Pathways Involving Citryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Flux Balance Analysis (FBA)

Flux Balance Analysis (FBA) is a computational method used to predict the flow of metabolites, or flux, through a metabolic network.[1] It is a powerful tool for analyzing genome-scale metabolic models to understand cellular behavior, predict growth rates, and identify key metabolic pathways.[2][3] FBA relies on the principles of mass conservation and the assumption of a steady state, meaning the concentrations of intracellular metabolites are constant over time.[3][4] The methodology uses linear programming to optimize a specific cellular objective, such as maximizing biomass production or the synthesis of a particular metabolite, subject to a set of physicochemical and thermodynamic constraints.[5][6] This approach is particularly valuable because it does not require detailed kinetic parameters, which are often difficult to obtain.[1]

The Role of (3S)-Citryl-CoA in Metabolism

(3S)-Citryl-CoA is a critical, yet transient, stereospecific intermediate in central carbon metabolism.[7] It does not accumulate to high concentrations but is a pivotal intermediate in two key enzymatic reactions:

  • ATP-Citrate Lyase (ACLY): In the cytosol, ACLY catalyzes the ATP-dependent cleavage of citrate (B86180) into acetyl-CoA and oxaloacetate.[7][8] This reaction proceeds through a (3S)-citryl-CoA intermediate and is a crucial link between carbohydrate metabolism (which produces citrate in the mitochondria) and the biosynthesis of fatty acids and cholesterol.[7][9]

  • Citrate Synthase (CS): In the mitochondria, as the first step of the tricarboxylic acid (TCA) cycle, citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, also via a citryl-CoA intermediate.[10][11]

The transient nature of this compound makes its direct quantification challenging.[7] Therefore, FBA is an ideal approach to study the pathways involving this intermediate by quantifying the flux through the enzymes that produce and consume it, such as ACLY and CS.[7]

Applications in Research and Drug Development

Analyzing the flux through this compound-related pathways is vital for various fields. In cancer research, the ACLY-catalyzed reaction is significantly upregulated to support the high demand for lipid biosynthesis required for rapid cell proliferation, making ACLY a prominent target for anti-cancer drug development.[7] In metabolic engineering, understanding and manipulating the flux towards acetyl-CoA production can optimize the synthesis of biofuels and other valuable bioproducts.[2] FBA can simulate the effects of gene knockouts or enzyme inhibition, providing a rational basis for identifying potential drug targets and understanding their systemic effects on cellular metabolism.[2][3][12] For instance, FBA can predict how inhibiting ACLY would impact cellular growth and redirect metabolic fluxes throughout the network.

Visualizing this compound Metabolism and FBA Workflow

The following diagrams illustrate the central role of this compound in metabolism and the general workflow for conducting a Flux Balance Analysis study.

Citryl_CoA_Metabolic_Hub cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol M_ACoA Acetyl-CoA M_CitrylCoA (3S)-Citryl-CoA M_ACoA->M_CitrylCoA Citrate Synthase M_OAA Oxaloacetate M_OAA->M_CitrylCoA Citrate Synthase M_Citrate Citrate M_CitrylCoA->M_Citrate C_Citrate Citrate M_Citrate->C_Citrate Transporter C_CitrylCoA (3S)-Citryl-CoA C_Citrate->C_CitrylCoA ATP-Citrate Lyase (ACLY) C_ACoA Acetyl-CoA C_CitrylCoA->C_ACoA C_OAA Oxaloacetate C_CitrylCoA->C_OAA Fatty_Acids Fatty Acid Synthesis C_ACoA->Fatty_Acids

Caption: The central role of (3S)-Citryl-CoA as a transient intermediate in metabolic pathways.

FBA_Workflow Start 1. Metabolic Model Reconstruction (Genome Annotation, Literature) S_Matrix 2. Create Stoichiometric Matrix (S) Start->S_Matrix LP 5. Solve Linear Programming Problem (S • v = 0) S_Matrix->LP Constraints 3. Define Constraints (e.g., Nutrient Uptake Rates, Gene Deletions) Constraints->LP Objective 4. Define Objective Function (Z) (e.g., Maximize Biomass) Objective->LP Flux_Dist 6. Obtain Optimal Flux Distribution (v) LP->Flux_Dist Analysis 7. Analyze Results (Phenotype Prediction, Pathway Analysis, Target Identification) Flux_Dist->Analysis End End Analysis->End

Caption: A generalized workflow for performing Flux Balance Analysis (FBA).

Quantitative Data

Direct flux measurements for the transient intermediate this compound are not typically reported.[7] However, quantitative data from the enzymes that catalyze its formation and consumption, as well as flux analyses of related pathways, provide critical insights.

Table 1: Kinetic Parameters of Key Enzymes Involving this compound This table summarizes the Michaelis-Menten constants (Kₘ) for human ATP-Citrate Lyase, indicating the substrate concentrations at which the enzyme reaches half of its maximum velocity.

EnzymeOrganismSubstrateKₘ (µM)Reference
ATP-Citrate LyaseHumanCitrate73.8 ± 11.4[7]
Coenzyme A4 ± 2[7]
ATP47 ± 17[7]

Table 2: Example Metabolic Flux Analysis Data in CTP-Deficient Cells This table shows the relative contribution of glucose and glutamine to the lipogenic acetyl-CoA pool in cancer cells with and without the mitochondrial citrate transport protein (CTP). This highlights how flux is rerouted through pathways involving this compound (via ACLY) under genetic perturbation.

Cell ConditionCarbon SourceContribution to Lipogenic Acetyl-CoAReference
Wild-TypeGlucose~80%[13]
Glutamine~5%[13]
CTP-KnockoutGlucose~32%[13]
Glutamine~48%[13]

Experimental Protocols

Protocol 1: Flux Balance Analysis of this compound Related Pathways

This protocol outlines the computational steps to analyze metabolic flux through pathways involving this compound using a genome-scale metabolic model (GSMM).

1. Model Selection and Preparation:

  • Obtain a high-quality, curated GSMM for the organism of interest (e.g., from databases like BiGG Models or published literature).
  • Load the model into a suitable FBA software environment (e.g., COBRApy in Python, RAVEN in MATLAB).[14]
  • Ensure the model includes the relevant reactions for this compound metabolism, namely citrate synthase and ATP-citrate lyase, in their correct cellular compartments.

2. Defining Environmental Constraints:

  • Set the lower and upper bounds for exchange reactions to simulate specific experimental conditions.
  • For example, to simulate aerobic growth on glucose, set the lower bound of the glucose uptake reaction to a specific value (e.g., -10 mmol/gDW/h) and the oxygen uptake rate accordingly.[1]
  • Set the lower bounds of all other nutrient uptake reactions to zero unless they are part of the defined medium.

3. Defining the Objective Function:

  • The objective function is a linear combination of fluxes that the model will optimize.[1]
  • For predicting cell growth, set the biomass reaction as the objective function to be maximized.[4]
  • Alternatively, to study the maximum production capacity of a metabolite downstream of this compound (e.g., a fatty acid), set the corresponding demand reaction as the objective.

4. Performing the Simulation:

  • Use a linear programming solver to find the flux distribution that optimizes the objective function subject to the defined constraints. The core equation is S • v = 0 , where S is the stoichiometric matrix, and v is the vector of reaction fluxes.[1]
  • The command in COBRApy would be solution = model.optimize().

5. Analyzing Flux Distribution:

  • Examine the predicted flux values for the reactions of interest: ATP-citrate lyase (ACLY) and citrate synthase (CS).
  • The flux through ACLY represents the rate of cytosolic this compound turnover for acetyl-CoA production.
  • The flux through citrate synthase represents the rate of mitochondrial this compound turnover for citrate production.
  • To simulate the effect of a drug, constrain the upper bound of the target enzyme's reaction (e.g., set ACLY flux to 0 to simulate complete inhibition) and re-run the optimization to observe the impact on the objective function and the redistribution of metabolic fluxes.[3]

Protocol 2: Experimental Assay for ATP-Citrate Lyase (ACLY) Activity

This protocol provides an experimental method to measure the activity of ACLY, which can be used to validate FBA predictions. It is a coupled-enzyme assay that measures ACLY activity by monitoring the oxidation of NADH.[7]

1. Reagents and Buffers:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 10 mM DTT.
  • Substrates: 100 mM ATP, 100 mM Coenzyme A, 200 mM Potassium Citrate.
  • Coupling Enzymes: Malate Dehydrogenase (MDH) (e.g., 10 units/mL).
  • Indicator: 10 mM NADH.
  • Cell Lysate: Protein extract from cells of interest prepared in a suitable lysis buffer.

2. Assay Procedure:

  • Prepare a reaction mixture in a 96-well plate or cuvette containing:
  • 80 µL Assay Buffer
  • 10 µL Potassium Citrate
  • 2 µL NADH
  • 2 µL MDH
  • Add 5-10 µL of the cell lysate to the reaction mixture and incubate for 2-3 minutes to allow for the reduction of any endogenous oxaloacetate.
  • Initiate the ACLY reaction by adding:
  • 2 µL ATP
  • 2 µL Coenzyme A
  • Immediately place the plate/cuvette in a spectrophotometer or plate reader.

3. Data Acquisition and Analysis:

  • Monitor the decrease in absorbance at 340 nm over time (typically 5-10 minutes). The rate of NADH oxidation is directly proportional to the production of oxaloacetate by ACLY.
  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
  • Use the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption, which equals the rate of ACLY activity.
  • Normalize the activity to the total protein concentration of the lysate (measured via Bradford or BCA assay) to determine the specific activity (e.g., in nmol/min/mg protein).

References

Troubleshooting & Optimization

Technical Support Center: Citryl-CoA Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of citryl-CoA in aqueous solutions. Find answers to frequently asked questions and troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary route of degradation for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its high-energy thioester bond. This reaction yields citrate (B86180) and free coenzyme A (CoA-SH). This hydrolysis is a thermodynamically favorable process.[1]

Q2: Which factors have the most significant impact on the stability of this compound?

A2: The stability of the thioester bond in this compound is mainly influenced by pH and temperature. It is labile under alkaline conditions and its degradation rate increases with higher temperatures. For optimal stability, it is recommended to maintain a neutral pH (6.0–7.5) and low temperatures.

Q3: What is the expected half-life of this compound in an aqueous solution?

A3: While precise, universally applicable half-life data is limited due to experimental variations, the thioester bond is known to be kinetically stable at neutral pH. However, one source suggests a half-life of less than six hours, though the specific conditions were not detailed. It is crucial to note that stability decreases significantly under alkaline conditions.

Q4: How should I store my this compound solutions to minimize degradation?

A4: To minimize degradation, this compound solutions should be prepared in a buffer at a neutral or slightly acidic pH (e.g., pH 6.0-7.5). For short-term storage, solutions should be kept on ice. For longer-term storage, it is advisable to store aliquots at -80°C to prevent multiple freeze-thaw cycles.

Q5: Can I monitor the degradation of this compound spectrophotometrically?

A5: Yes, the hydrolysis of the thioester bond can be monitored by observing the decrease in absorbance at 232 nm.[2] Alternatively, the release of free coenzyme A (CoA-SH) can be quantified using Ellman's reagent (DTNB), which reacts with the free thiol group to produce a yellow-colored product that can be measured at 412 nm.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity in an assay Degradation due to inappropriate pH.Ensure the buffer pH is within the optimal range of 6.0-7.5. Avoid alkaline conditions.
High experimental temperature.Perform experiments at a controlled, low temperature (e.g., on ice or in a temperature-controlled instrument) whenever possible.
Multiple freeze-thaw cycles.Aliquot this compound solutions upon receipt or preparation to minimize the number of freeze-thaw cycles.
Inconsistent results between experiments Variable degradation of this compound stock solution.Prepare fresh this compound solutions for each experiment or use freshly thawed aliquots. Regularly check the concentration of your stock solution.
Presence of unexpected citrate and CoA in the sample Spontaneous hydrolysis of this compound.This is a sign of degradation. Review your storage and handling procedures, paying close attention to pH and temperature. For sensitive applications, consider purifying the this compound sample via HPLC to remove degradation products.[2]
Low yield during enzymatic synthesis of this compound Instability of the product under reaction conditions.Optimize the reaction conditions to ensure the pH is not alkaline. Consider methods for in-situ product stabilization or rapid purification post-synthesis.

Data Presentation

Table 1: Influence of pH and Temperature on the Stability of this compound in Aqueous Solutions

Condition Relative Stability Primary Degradation Product Notes
pH
Acidic (pH < 6.0)HighCitrate + CoA-SHThioester bonds are generally more stable at acidic pH.
Neutral (pH 6.0 - 7.5)OptimalCitrate + CoA-SHRecommended pH range for handling and storage.[4]
Alkaline (pH > 7.5)LowCitrate + CoA-SHThe thioester bond is labile and undergoes rapid hydrolysis.[4]
Temperature
Low (e.g., 4°C)HighCitrate + CoA-SHReduced temperature slows down the rate of hydrolysis.
Room TemperatureModerateCitrate + CoA-SHDegradation is more significant compared to lower temperatures.
High (e.g., > 37°C)LowCitrate + CoA-SHIncreased temperature accelerates the rate of hydrolysis.

Experimental Protocols

Protocol 1: Enzymatic Synthesis and Purification of (3S)-Citryl-CoA

This protocol describes the synthesis of (3S)-citryl-CoA from acetyl-CoA and oxaloacetate using citrate synthase, followed by purification.

Materials:

  • Citrate Synthase

  • Acetyl-CoA

  • Oxaloacetate

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Perchloric acid (0.5 M)

  • Potassium hydroxide (B78521) (2 M)

  • HPLC system with a C18 reversed-phase column

Procedure:

  • Reaction Setup: In a reaction vessel, combine Tris-HCl buffer, acetyl-CoA, and a molar excess of oxaloacetate.

  • Enzyme Addition: Initiate the reaction by adding a catalytic amount of citrate synthase.

  • Monitoring: Monitor the reaction by observing the decrease in absorbance at 232 nm (disappearance of the thioester bond).[2]

  • Quenching: Once the reaction is complete, stop it by adding perchloric acid to precipitate the enzyme.[2]

  • Enzyme Removal: Centrifuge the mixture to pellet the precipitated enzyme and collect the supernatant.[2]

  • Neutralization: Carefully neutralize the supernatant by adding potassium hydroxide. This will precipitate potassium perchlorate (B79767).

  • Precipitate Removal: Centrifuge the neutralized solution to remove the potassium perchlorate precipitate.

  • Purification: Purify the resulting supernatant containing (3S)-citryl-CoA using HPLC.[2]

  • Quantification: Determine the concentration of the purified fractions spectrophotometrically by measuring the absorbance of the thioester bond.

Protocol 2: Assessing the Stability of this compound at Different pH Values

This protocol provides a method to evaluate the stability of a purified this compound solution under various pH conditions.

Materials:

  • Purified this compound solution of known concentration

  • A series of buffers with different pH values (e.g., pH 5.0, 7.0, 9.0)

  • HPLC system with a C18 reversed-phase column

  • Spectrophotometer

Procedure:

  • Sample Preparation: Aliquot the purified this compound solution into separate tubes.

  • pH Adjustment: Dilute each aliquot into one of the prepared buffers of a specific pH.

  • Incubation: Incubate the samples at a constant temperature (e.g., room temperature).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 6 hours), take a sample from each pH condition.

  • Analysis: Immediately analyze the samples by HPLC to quantify the remaining this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each pH condition to determine the degradation rate.

Visualizations

Citryl_CoA_Degradation Citryl_CoA This compound Products Citrate + Coenzyme A Citryl_CoA->Products Hydrolysis of Thioester Bond H2O H₂O H2O->Citryl_CoA

Caption: Degradation pathway of this compound in aqueous solution.

Troubleshooting_Workflow start Inconsistent or Poor Experimental Results? check_storage Check Storage Conditions start->check_storage frozen Stored at -80°C in aliquots? check_storage->frozen Yes prepare_fresh Prepare fresh solution. Use aliquots to avoid freeze-thaw. check_storage->prepare_fresh No check_pH Verify Buffer pH neutral_pH Is pH between 6.0 and 7.5? check_pH->neutral_pH Yes adjust_pH Adjust buffer to pH 6.0-7.5. check_pH->adjust_pH No check_temp Assess Experimental Temperature low_temp Are experiments run at low temp/on ice? check_temp->low_temp Yes control_temp Control temperature during experiment. check_temp->control_temp No frozen->check_pH neutral_pH->check_temp solution_ok Stock solution likely stable. Investigate other experimental variables. low_temp->solution_ok

Caption: Troubleshooting workflow for this compound stability issues.

References

common challenges in citryl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Citryl-CoA Quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the quantification of this compound and other short-chain acyl-CoAs.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound quantification experiments.

Problem 1: Low or No this compound Signal Detected by LC-MS/MS

Possible Causes and Solutions

Possible Cause Recommended Action Detailed Explanation
Sample Degradation Ensure samples are processed quickly on ice and stored at -80°C. Use a neutral pH buffer (6.0-7.5) during extraction.[1]The thioester bond in this compound is unstable, particularly in alkaline conditions and at higher temperatures.[1] Rapid processing at low temperatures and maintaining a neutral pH are critical to prevent hydrolysis.
Inefficient Extraction Use a validated extraction protocol. Protein precipitation with 5-sulfosalicylic acid (SSA) is a common method that avoids the need for solid-phase extraction (SPE).[2][3]Incomplete cell lysis or protein precipitation can lead to poor recovery of this compound. While SPE can provide cleaner samples, it may result in the loss of polar analytes like CoA esters if not optimized.[2][3]
Poor Chromatographic Resolution Utilize a reversed-phase C18 column with an ion-pairing agent in the mobile phase.Coenzyme A and its derivatives are polar molecules that can be difficult to resolve using standard reverse-phase chromatography.[2] Ion-pairing agents improve retention and peak shape.
Suboptimal Mass Spectrometry Parameters Optimize MS/MS parameters, including precursor and product ion selection, and collision energy for this compound. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).[3][4]Proper tuning of the mass spectrometer is crucial for achieving high sensitivity and selectivity. The specific m/z transitions for your analyte must be determined and optimized on your instrument.[3]
Matrix Effects Incorporate an isotopically labeled internal standard for this compound if available. Perform a matrix effect study by comparing the signal of a standard in solvent versus a post-extraction spiked sample.Co-eluting compounds from the biological matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[2]
Problem 2: High Variability Between Replicate Injections

Possible Causes and Solutions

Possible Cause Recommended Action Detailed Explanation
Analyte Instability in Autosampler Maintain the autosampler at a low temperature (e.g., 4°C). Reconstitute dried extracts in a suitable solvent; methanol (B129727) has been shown to provide good stability for acyl-CoAs.[5][6]Acyl-CoAs can degrade in aqueous solutions over time, even at reduced temperatures.[5] Using a non-aqueous or partially aqueous solvent for reconstitution can improve stability during the analytical run.
Adsorption to Sample Vials Use glass or low-adsorption plastic vials for your samples.Studies have shown that some acyl-CoA species can adsorb to the surface of plastic vials, leading to signal loss and variability.[7]
Inconsistent Injection Volume Ensure the autosampler is properly calibrated and that there are no air bubbles in the sample.Mechanical issues with the autosampler can lead to inconsistent injection volumes and, consequently, variable peak areas.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best method for extracting this compound from cells or tissues?

A1: A widely used and effective method is protein precipitation with an acid, such as 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[2][3] SSA is often preferred as it typically does not require a subsequent removal step like solid-phase extraction (SPE) before LC-MS/MS analysis, which can improve the recovery of polar metabolites like this compound.[2] For cleaner extracts, especially from complex matrices like tissue, an SPE step following protein precipitation can be beneficial, but it must be carefully optimized to prevent loss of the analyte.[3]

Q2: How should I store my samples to prevent this compound degradation?

A2: Due to the labile nature of the thioester bond, samples should be processed rapidly at low temperatures (on ice) and immediately flash-frozen in liquid nitrogen.[1] For long-term storage, samples should be kept at -80°C. The stability of this compound is optimal at a neutral pH (6.0–7.5).[1]

Analytical Methods

Q3: What are the advantages of using LC-MS/MS for this compound quantification?

A3: LC-MS/MS offers the highest selectivity and sensitivity for quantifying acyl-CoAs compared to other methods like HPLC with UV detection or enzymatic assays.[2][8] The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of target analytes even in complex biological samples.[3]

Q4: I am using an enzymatic assay to measure this compound. What are some potential sources of interference?

A4: Enzymatic assays, while useful, can be susceptible to interference from other enzymes present in crude biological extracts. For instance, commercial preparations of malate (B86768) dehydrogenase, sometimes used in coupled assays for acetyl-CoA (a precursor to this compound), may be contaminated with thiolase, which can affect the accuracy of the measurement.[9] It is crucial to use purified enzymes and run appropriate controls to account for any non-specific reactions.

Data Analysis

Q5: How do I accurately quantify this compound concentrations from my raw data?

A5: Accurate quantification is typically achieved by using a calibration curve generated from a series of known concentrations of a this compound standard.[2] The peak area ratio of the analyte to a stable, isotopically labeled internal standard is plotted against the concentration. A linear regression with appropriate weighting (e.g., 1/x) is then used to determine the concentration of this compound in the unknown samples.[2]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells using SSA

This protocol is adapted from methods suitable for the rapid extraction of short-chain acyl-CoAs.[3]

  • Cell Harvesting : Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Cell Lysis : Add an appropriate volume of ice-cold PBS to the cell pellet and resuspend.

  • Deproteinization : Add an equal volume of 10% (w/v) 5-sulfosalicylic acid (SSA) to the cell suspension.

  • Vortexing and Incubation : Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes to facilitate complete protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection : Carefully collect the supernatant, which contains the acyl-CoAs.

  • Analysis : The sample is now ready for LC-MS/MS analysis. If necessary, filter the supernatant through a 0.22 µm syringe filter for a cleaner sample.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Biological Sample (Cells/Tissue) homogenization Homogenization/ Lysis in PBS start->homogenization 1. Harvest deproteinization Deproteinization (e.g., 10% SSA) homogenization->deproteinization 2. Precipitate Proteins centrifugation Centrifugation (14,000 x g, 4°C) deproteinization->centrifugation 3. Pellet Debris supernatant Collect Supernatant centrifugation->supernatant 4. Extract Metabolites lcms LC-MS/MS Analysis supernatant->lcms 5. Inject data_processing Data Processing lcms->data_processing 6. Integrate Peaks quantification Quantification data_processing->quantification 7. Calculate Concentration

Caption: Workflow for this compound Quantification.

troubleshooting_logic cluster_preanalytical Pre-analytical Issues cluster_analytical Analytical Issues start Low or No Signal degradation Check Sample Handling (pH, Temp, Time) start->degradation Possible Cause extraction Verify Extraction Efficiency start->extraction Possible Cause chromatography Optimize LC Separation (Column, Mobile Phase) start->chromatography Possible Cause ms_params Tune MS Parameters (Transitions, Energy) start->ms_params Possible Cause matrix_effects Investigate Matrix Effects start->matrix_effects Possible Cause solution1 Use fresh samples, maintain neutral pH, work on ice. degradation->solution1 Solution solution2 Use validated protocol (e.g., SSA precipitation). extraction->solution2 Solution solution3 Use ion-pairing agent, check column integrity. chromatography->solution3 Solution solution4 Optimize MRM transitions for your instrument. ms_params->solution4 Solution solution5 Use internal standards, perform matrix effect study. matrix_effects->solution5 Solution

References

Technical Support Center: Optimizing Citryl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing citryl-CoA synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in this compound synthesis?

A1: The primary enzyme catalyzing the synthesis of this compound from acetyl-CoA and oxaloacetate is Citrate (B86180) Synthase (CS), a key enzyme in the citric acid cycle.[1] Another related enzyme is ATP-citrate lyase (ACLY), which catalyzes the reverse reaction, cleaving citrate to generate acetyl-CoA and oxaloacetate, but its synthesis direction involves a this compound intermediate.[2][3]

Q2: What is the fundamental reaction mechanism for Citrate Synthase?

A2: Citrate synthase facilitates the condensation of acetyl-CoA and oxaloacetate to form this compound as an intermediate, which is then hydrolyzed to citrate and coenzyme A. The mechanism involves the deprotonation of the methyl group of acetyl-CoA to form an enolate intermediate, which then performs a nucleophilic attack on the carbonyl carbon of oxaloacetate.[1][4][5]

Q3: What are the typical substrates and cofactors required for the reaction?

A3: For Citrate Synthase, the primary substrates are acetyl-CoA and oxaloacetate.[6] For ATP-citrate lyase, the substrates are citrate, Coenzyme A (CoA), and ATP, with magnesium ions (Mg2+) acting as a necessary cofactor.[7][8]

Q4: What are the common methods for measuring this compound synthesis or Citrate Synthase activity?

A4: Common methods include colorimetric assays and radioactive assays.

  • Colorimetric Assays: These often involve a coupled reaction where the product, Coenzyme A (CoA-SH), reacts with a chromogenic agent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.[9][10][11]

  • Radioactive Assays: These assays may use a radiolabeled substrate, such as [14C]citrate, and measure the incorporation of the label into the product, [14C]acetyl-CoA.[7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or Low Enzyme Activity Inactive enzyme- Ensure proper storage of the enzyme at -20°C or -80°C. - Avoid repeated freeze-thaw cycles. - Use a fresh aliquot of the enzyme.
Incorrect assay buffer pH- Verify the pH of the assay buffer. The optimal pH is typically between 7.4 and 8.0.
Missing or degraded substrates/cofactors- Prepare fresh substrate and cofactor solutions. - Ensure accurate concentrations of acetyl-CoA, oxaloacetate, ATP, and Mg2+.
Presence of inhibitors- Check reagents for potential inhibitors. For example, high concentrations of succinyl-CoA can competitively inhibit Citrate Synthase.[5]
High Background Signal Endogenous thiols in the sample- Run a background control reaction without the substrate (e.g., oxaloacetate) to measure the level of endogenous thiols that can react with DTNB.[9][12] Subtract this background reading from your sample readings.
Spontaneous hydrolysis of substrates- Prepare substrate solutions fresh before the experiment.
Inconsistent or Non-Reproducible Results Pipetting errors- Use calibrated pipettes and ensure accurate and consistent pipetting technique. - Prepare a master mix for the reaction components to minimize well-to-well variability.
Temperature fluctuations- Ensure all reaction components and the plate are equilibrated to the assay temperature (e.g., 25°C or 37°C) before starting the reaction.[9] - Use a temperature-controlled plate reader.
Sample preparation variability- Standardize the sample preparation protocol, including homogenization and centrifugation steps.[9][13]
Non-linear Reaction Rate Substrate depletion- Reduce the enzyme concentration or the reaction time to ensure the measurement is taken during the initial linear phase of the reaction.
Enzyme instability- Check if the enzyme is stable under the assay conditions for the duration of the experiment.

Experimental Protocols

Colorimetric Assay for Citrate Synthase Activity

This protocol is based on the reaction of CoA-SH with DTNB.

Materials:

  • CS Assay Buffer (e.g., 20 mM HEPES, 1 mM EDTA, pH 7.4)[13]

  • Acetyl-CoA solution (e.g., 30 mM)[12]

  • DTNB solution (e.g., 10 mM)[12]

  • Oxaloacetate solution (e.g., 10 mM)[12]

  • Sample (cell lysate, tissue homogenate, or isolated mitochondria)

  • 96-well clear flat-bottom plate

  • Microplate reader capable of measuring absorbance at 412 nm in kinetic mode

Procedure:

  • Sample Preparation: Homogenize cells or tissue in ice-cold CS Assay Buffer. Centrifuge to pellet debris and collect the supernatant.[9] Determine the protein concentration of the lysate.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Sample (e.g., 1-50 µL, adjust volume with CS Assay Buffer to 50 µL)[9]

    • CS Assay Buffer

    • Acetyl-CoA solution (to a final concentration of ~0.3 mM)[12]

    • DTNB solution (to a final concentration of ~0.1 mM)[12]

  • Background Measurement: For samples with potentially high levels of free thiols, prepare parallel wells without the initiating substrate (oxaloacetate) to serve as a background control.[9]

  • Initiate Reaction: Start the reaction by adding oxaloacetate solution (to a final concentration of ~0.5 mM).[12]

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in kinetic mode at 25°C for 20-40 minutes, taking readings every 10-30 seconds.[9][12]

  • Calculation: Calculate the rate of change in absorbance (ΔOD/min) in the linear portion of the curve. Subtract the rate of the background control from the sample rate. Enzyme activity is proportional to this rate.

Data Presentation: Typical Reaction Component Concentrations
Component Typical Stock Concentration Typical Final Concentration Reference
Acetyl-CoA30 mM0.3 mM[12]
Oxaloacetate10 mM0.5 mM[12]
DTNB10 mM0.1 mM[12]
ATPVariesVaries[7][8]
Mg2+VariesVaries[7][8]
Citrate ([14C]-labeled)VariesVaries[7][8]

Visualizations

Citryl_CoA_Synthesis_Pathway acetyl_coa Acetyl-CoA citrate_synthase Citrate Synthase acetyl_coa->citrate_synthase oxaloacetate Oxaloacetate oxaloacetate->citrate_synthase citryl_coa This compound (Intermediate) citrate_synthase->citryl_coa + citrate Citrate citryl_coa->citrate + H2O coa_sh CoA-SH citryl_coa->coa_sh + H2O h2o H2O Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis sample_prep 1. Sample Preparation (Lysate/Homogenate) reagent_prep 2. Reagent Preparation (Substrates, Buffers) reaction_setup 3. Reaction Setup (96-well plate) reagent_prep->reaction_setup initiate 4. Initiate Reaction (Add final substrate) reaction_setup->initiate measure 5. Kinetic Measurement (OD 412 nm) initiate->measure data_analysis 6. Data Analysis (Calculate reaction rate) measure->data_analysis Troubleshooting_Flow start Start: Low/No Activity check_enzyme Check Enzyme (Storage, Age) start->check_enzyme check_reagents Check Reagents (Concentration, pH, Age) start->check_reagents check_conditions Check Assay Conditions (Temp, Time) start->check_conditions run_control Run Positive Control check_enzyme->run_control check_reagents->run_control check_conditions->run_control problem_solved Problem Resolved run_control->problem_solved

References

Technical Support Center: Citryl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of citryl-CoA. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound mass spectrometry experiments.

Issue 1: Low or No this compound Signal Intensity

Possible Causes:

  • Ion Suppression: Co-eluting matrix components from your biological sample can interfere with the ionization of this compound, leading to a reduced signal.[1][2]

  • Analyte Degradation: this compound, like other acyl-CoAs, is susceptible to hydrolysis, especially under alkaline conditions.[1] Improper sample handling and storage can lead to significant signal loss.

  • Suboptimal Mass Spectrometer Parameters: Incorrect tuning of the mass spectrometer can lead to poor detection of your analyte.

  • Inefficient Extraction: The extraction protocol may not be effectively recovering this compound from the sample matrix.

Troubleshooting Steps:

StepActionRationale
1. Evaluate Sample Preparation Implement a robust sample preparation method to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) are generally more effective at removing lipids and other interfering molecules than simple protein precipitation (PPT).[2][3]To minimize matrix effects that cause ion suppression.[1]
2. Optimize Chromatography Modify your liquid chromatography (LC) gradient to achieve better separation of this compound from co-eluting species. Ensure the mobile phase pH is acidic to improve the stability of this compound.[1]To reduce the competition for ionization at the source.
3. Verify Analyte Stability Maintain low temperatures (on ice or at 4°C) throughout sample preparation.[1] Use acidic extraction conditions to improve stability.[1] Process samples quickly and avoid prolonged storage of extracts before analysis.[1]To prevent the degradation of the labile thioester bond in this compound.[1]
4. Tune the Mass Spectrometer Optimize MS parameters such as spray voltage, gas flows, and collision energy for this compound using a pure standard.[1] The protonated precursor ion ([M+H]⁺) for this compound has an m/z of approximately 942.1389. A characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da) can be monitored.[4][5]To ensure the instrument is operating at maximum sensitivity for your analyte of interest.
5. Use an Internal Standard Incorporate a stable isotope-labeled internal standard for this compound if available. This will help to correct for variability in extraction efficiency and ion suppression between samples.To improve the accuracy and precision of quantification.

Issue 2: Poor Peak Shape (e.g., Tailing, Splitting)

Possible Causes:

  • Suboptimal Chromatographic Conditions: The analytical column chemistry or mobile phase composition may not be suitable for this compound.

  • Column Overloading: Injecting too much sample can lead to distorted peak shapes.

  • Column Contamination: Buildup of matrix components on the column can degrade performance.

Troubleshooting Steps:

StepActionRationale
1. Evaluate Column Chemistry Test different column chemistries, such as C18 or HILIC, to find the one that provides the best peak shape for this compound.[1]Different stationary phases offer varying selectivities that can improve peak symmetry.
2. Adjust Mobile Phase Ensure the mobile phase is properly prepared and that the pH is appropriate for this compound. Small adjustments to the organic solvent percentage or the buffer concentration can sometimes improve peak shape.To optimize the interaction of the analyte with the stationary phase.
3. Dilute the Sample If column overloading is suspected, dilute the sample extract and reinject.To ensure the amount of analyte injected is within the linear range of the column.
4. Clean or Replace the Column If column contamination is suspected, follow the manufacturer's instructions for column washing. If the performance does not improve, replace the column.To restore the performance of the analytical column.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ion suppression in this compound mass spectrometry?

A1: Ion suppression in this compound analysis is primarily caused by co-eluting components from the biological matrix.[1] These can include salts, phospholipids (B1166683), and other endogenous metabolites that compete with this compound for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[2] The complexity of the sample matrix is a major factor, and inadequate sample cleanup is a common reason for significant ion suppression.[2][3]

Q2: How can I detect and assess the extent of ion suppression in my samples?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of a pure this compound standard is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip in the constant signal of the infused standard indicates the retention time at which matrix components are eluting and causing ion suppression.

Q3: What are the recommended sample preparation techniques to minimize ion suppression for this compound?

A3: To minimize ion suppression, a thorough sample cleanup is crucial. While protein precipitation (PPT) with agents like 5-sulfosalicylic acid (SSA) is a quick method for acyl-CoA extraction, Solid-Phase Extraction (SPE) is generally more effective at removing interfering substances like phospholipids and salts, thus reducing matrix effects.[2][4][6][7]

Comparison of Sample Preparation Techniques for Reducing Matrix Effects:

Sample Preparation MethodEffectiveness in Removing InterferencesThroughputCost
Protein Precipitation (PPT) ModerateHighLow
Liquid-Liquid Extraction (LLE) GoodModerateModerate
Solid-Phase Extraction (SPE) ExcellentLow to ModerateHigh

Q4: What are the key considerations for maintaining the stability of this compound during sample preparation?

A4: this compound is prone to degradation. To ensure its stability, it is critical to:

  • Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the entire extraction process.[1]

  • Use Acidic Conditions: Employ acidic extraction buffers to improve the stability of the thioester bond.[1]

  • Process Samples Rapidly: Minimize the time between sample collection and analysis to prevent degradation.[1]

  • Proper Storage: If immediate analysis is not possible, store extracts at -80°C.

Q5: What are the typical LC-MS/MS parameters for this compound analysis?

A5: While optimization is always necessary for your specific instrument and application, here are some general starting parameters for this compound analysis:

ParameterRecommended Setting
Liquid Chromatography
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[8]
Mobile Phase AWater with 0.1% formic acid or 10 mM ammonium (B1175870) acetate
Mobile Phase BAcetonitrile (B52724) or methanol (B129727) with 0.1% formic acid
Flow Rate0.2 - 0.4 mL/min
Injection Volume1 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)[8]
Precursor Ion (m/z)~942.14 [M+H]⁺[5]
Product Ion (m/z)Monitoring the neutral loss of 507 Da is a common strategy for acyl-CoAs.[4][5]
MS/MS ModeMultiple Reaction Monitoring (MRM) for targeted quantification[4]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound Extraction from Cell Culture

  • Cell Lysis: Resuspend cell pellets in ice-cold phosphate-buffered saline (PBS).

  • Deproteinization: Add an equal volume of 10% (w/v) 5-sulfosalicylic acid (SSA) to the cell suspension.[4]

  • Vortexing and Incubation: Vortex the mixture vigorously for 1 minute and incubate on ice for 10 minutes to allow for complete protein precipitation.[4]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.[4]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.[4]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Tissue Homogenates

  • Homogenization: Homogenize 50-100 mg of frozen tissue in an appropriate volume of ice-cold PBS.[4]

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to the sample, vortex thoroughly, and centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.[4]

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.[4]

  • Drying: Dry the eluate under a gentle stream of nitrogen.[4]

  • Reconstitution: Reconstitute the dried extract in an appropriate volume of the initial mobile phase.[4]

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Biological_Sample Biological Sample (e.g., Cells, Tissue) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Biological_Sample->Quenching 1. Extraction Extraction (e.g., with SSA or Acetonitrile) Quenching->Extraction 2. Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup 3. LC_Separation LC Separation (Reversed-Phase C18) Cleanup->LC_Separation 4. Reconstitution MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection 5. Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis 6.

Caption: A generalized experimental workflow for this compound analysis.

troubleshooting_ion_suppression cluster_investigation Initial Checks cluster_optimization Optimization Strategies start Low this compound Signal check_ms Verify MS Performance (Tune with Standard) start->check_ms check_stability Assess Analyte Stability (Fresh vs. Old Sample) start->check_stability optimize_sample_prep Improve Sample Cleanup (e.g., use SPE) check_ms->optimize_sample_prep If MS is OK check_stability->optimize_sample_prep If degradation is suspected optimize_lc Optimize LC Method (Gradient, Column) optimize_sample_prep->optimize_lc end Signal Improved optimize_lc->end

Caption: A troubleshooting workflow for low this compound signal intensity.

References

degradation products of citryl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of citryl-CoA during sample preparation.

Troubleshooting Guide

Issue: Low or No Detectable this compound in Analyzed Samples

This is a common issue arising from the inherent instability of the this compound molecule. The primary cause is the hydrolysis of its high-energy thioester bond. Both enzymatic and chemical factors contribute to this degradation.

Potential Cause Recommended Solution Explanation
Enzymatic Degradation Immediately quench enzymatic activity upon sample collection. For tissues, flash-freeze in liquid nitrogen. For cell cultures, rapidly aspirate media and add a pre-chilled quenching solution (e.g., 80% methanol (B129727) at -80°C).Biological samples contain thioesterases and other enzymes that can rapidly hydrolyze the thioester bond of this compound. Immediate and effective quenching is critical to halt these enzymatic processes.
Chemical Hydrolysis (pH-dependent) Maintain a slightly acidic pH (around 4.5-6.0) for all buffers and solutions used during extraction and storage. Avoid alkaline conditions.The thioester bond of acyl-CoAs is susceptible to hydrolysis, which is accelerated at alkaline pH.
Thermal Degradation Keep samples on ice or at 4°C throughout the entire sample preparation workflow. For long-term storage, samples should be kept at -80°C.Higher temperatures increase the rate of both chemical and enzymatic degradation of this compound.
Suboptimal Extraction Protocol Use a validated extraction method for short-chain acyl-CoAs. Protein precipitation with 5-sulfosalicylic acid (SSA) or cold organic solvents (e.g., acetonitrile/methanol) is a common and effective approach.Inefficient extraction can lead to poor recovery of this compound. Protein precipitation effectively removes enzymes and other interfering macromolecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound during sample preparation?

The primary degradation products of this compound are citrate and Coenzyme A (CoA-SH) , resulting from the hydrolysis of the thioester bond.[1][2][3] This can occur both enzymatically, catalyzed by thioesterases present in the biological sample, and non-enzymatically through chemical hydrolysis.

Q2: What is the optimal pH for maintaining this compound stability?

While specific quantitative data for this compound is limited, general knowledge for other acyl-CoA molecules suggests that a slightly acidic pH range of 4.5 to 6.0 is optimal for stability. Alkaline conditions should be strictly avoided as they promote the hydrolysis of the thioester bond.

Q3: How critical is temperature control during sample preparation?

Temperature control is extremely critical. Both enzymatic and chemical degradation rates increase significantly with temperature. It is imperative to keep samples, buffers, and reagents on ice or at 4°C throughout the entire sample preparation process to minimize degradation.

Q4: Are there any specific inhibitors I should use to prevent enzymatic degradation of this compound?

While specific inhibitors for this compound degrading enzymes are not commonly added during routine sample preparation for metabolomics, the most effective strategy is the immediate and efficient quenching of all enzymatic activity. This is typically achieved by flash-freezing the sample or by rapid homogenization in a cold, strong acid (e.g., perchloric acid or 5-sulfosalicylic acid) or an organic solvent mixture.

Q5: What is the recommended method for quantifying this compound?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound and other acyl-CoAs. This technique offers high sensitivity and specificity, allowing for accurate measurement even in complex biological matrices.

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs (including this compound) from Cell Culture

This protocol is adapted from established methods for short-chain acyl-CoA extraction.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Quenching solution: 80% methanol in water, pre-chilled to -80°C

  • Extraction solution: 5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 16,000 x g at 4°C

Procedure:

  • Cell Culture Quenching:

    • Aspirate the cell culture medium.

    • Immediately add a sufficient volume of ice-cold PBS to wash the cells.

    • Aspirate the PBS.

    • Add pre-chilled (-80°C) 80% methanol to the culture dish to quench metabolic activity.

    • Scrape the cells in the methanol solution and transfer to a microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the cell suspension vigorously for 1 minute.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Extraction:

    • Carefully collect the supernatant, which contains the acyl-CoAs.

    • To the remaining pellet, add ice-cold 5% SSA.

    • Vortex thoroughly and incubate on ice for 5 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect this supernatant and combine it with the supernatant from the previous step.

  • Sample Preparation for Analysis:

    • The combined supernatant can be directly analyzed by LC-MS/MS or stored at -80°C. If necessary, the sample can be dried under a gentle stream of nitrogen and reconstituted in the initial mobile phase of the LC-MS/MS system.

Visualizations

Citryl_CoA_Degradation_Pathway Citryl_CoA This compound Hydrolysis Hydrolysis (Enzymatic or Chemical) Citryl_CoA->Hydrolysis Citrate Citrate CoA_SH Coenzyme A (CoA-SH) Hydrolysis->Citrate Hydrolysis->CoA_SH

Caption: Primary degradation pathway of this compound.

Sample_Prep_Workflow cluster_sample Sample Collection cluster_quenching Metabolic Quenching cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample (Tissue or Cells) Quenching Immediate Quenching (e.g., Liquid N2 or -80°C Methanol) Sample->Quenching Extraction Protein Precipitation (e.g., 5% SSA or Acetonitrile) Quenching->Extraction Centrifugation Centrifugation (4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Recommended workflow for this compound sample preparation.

References

troubleshooting low yield in enzymatic citryl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the enzymatic synthesis of citryl-CoA, particularly focusing on troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of enzymatic this compound synthesis?

A1: Enzymatic this compound synthesis is the initial and rate-limiting step of the citric acid cycle (Krebs cycle).[1] The enzyme citrate (B86180) synthase (EC 2.3.3.1) catalyzes the condensation of acetyl-coenzyme A (acetyl-CoA) and oxaloacetate to form the intermediate (3S)-citryl-CoA.[1][2] This intermediate is then rapidly hydrolyzed to produce citrate and coenzyme A (CoA-SH).[3][4] The reaction is highly stereospecific, yielding exclusively the (3S)-citryl-CoA diastereomer.[1]

Q2: What is the kinetic mechanism of citrate synthase?

A2: Citrate synthase follows an ordered sequential Bi-Bi kinetic mechanism.[5] Oxaloacetate is the first substrate to bind to the enzyme, which induces a significant conformational change.[6][7] This change creates a specific binding site for the second substrate, acetyl-CoA.[6][7] Only after both substrates are bound does the enzyme catalyze the condensation reaction.[6]

Q3: Why is monitoring the reaction important and how can it be done?

A3: Monitoring the reaction helps to determine the reaction rate and troubleshoot potential issues. A common method is a colorimetric assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent.[5] This method quantifies the rate of coenzyme A (CoA-SH) production. The released CoA-SH reacts with DTNB to form 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound that can be measured spectrophotometrically by the increase in absorbance at 412 nm.[2][5]

Troubleshooting Guide: Low Yield of this compound

This guide addresses the common problem of low or no yield during the enzymatic synthesis of this compound.

Problem: Very Low or No Product Detected

Q: My reaction has run for the expected duration, but analysis (e.g., HPLC, DTNB assay) shows little to no this compound formation. What are the primary causes and how can I troubleshoot this?

A: This issue typically stems from problems with one of the three core components of the reaction: the enzyme, the substrates, or the reaction conditions.

  • Inactive Enzyme: The citrate synthase may be inactive or have very low activity due to improper storage, handling, or degradation.[8][9][10]

    • Solution: Verify the activity of your enzyme stock using a standard control assay with fresh, high-quality substrates under optimal conditions.[9] Check for protein degradation via SDS-PAGE. Always store the enzyme at its recommended temperature (e.g., -80°C) in a suitable buffer, potentially with a cryoprotectant like glycerol.[10] Avoid multiple freeze-thaw cycles by storing in single-use aliquots.[9][10]

  • Substrate Degradation: Key substrates can be unstable. Oxaloacetate is particularly labile and should be prepared fresh immediately before use.[5] Acetyl-CoA and other coenzyme A derivatives can undergo hydrolysis, especially if stored improperly.[8][10]

    • Solution: Prepare a fresh solution of oxaloacetate for each experiment.[5] Store acetyl-CoA stock solutions in aliquots at -20°C or -80°C.[5][10]

  • Incorrect Substrate Concentration: While it may seem counterintuitive, excessively high concentrations of acetyl-CoA can lead to substrate inhibition.[5]

    • Solution: Perform a substrate titration experiment to determine the optimal concentration range for both acetyl-CoA and oxaloacetate for your specific enzyme and conditions.[9]

  • Incorrect pH: Enzyme activity is highly dependent on pH. The optimal pH for citrate synthase is typically around 8.0-8.4.[2][11]

    • Solution: Ensure your reaction buffer is prepared correctly and the pH is verified at the reaction temperature.[10] A common buffer is 100 mM Tris-HCl.[2]

  • Suboptimal Temperature: The reaction temperature may not be optimal for your specific enzyme.

    • Solution: While many protocols use 37°C, it's important to verify the optimal temperature for your enzyme, which can vary depending on its source.[1][8]

  • Presence of Inhibitors: The reaction may be stalled by the presence of inhibitors in your sample or reagents.

    • Solution: Ensure high purity of all reagents. Common inhibitors include ATP, NADH, succinyl-CoA, and the reaction product, citrate (product inhibition).[4][6] High ratios of ATP:ADP and NADH:NAD signal high cellular energy and inhibit the enzyme.[6] Succinyl-CoA acts as a competitive inhibitor to acetyl-CoA.[4][6]

Data Summary Tables

Table 1: Typical Reaction Conditions for this compound Synthesis
ParameterRecommended Value/RangeNotesSource
Enzyme Citrate SynthaseCatalytic amount[2]
Buffer 100 mM Tris-HCl---[2][5]
pH 8.0 - 8.4Verify at reaction temperature[2][11]
Temperature 37°COptimal temperature may vary[1]
Oxaloacetate ~10-15 mMPrepare fresh before use[2][5]
Acetyl-CoA ~0.3-10 mMCan cause substrate inhibition at high concentrations[2][5]
DTNB (for assay) ~0.1-0.2 mMFor colorimetric monitoring[2][5]
Table 2: Kinetic Parameters (Km) of Citrate Synthase
Enzyme SourceSubstrateKm Value (µM)Source
Acetobacter xylinumAcetyl-CoA18[11]
Acetobacter xylinumOxaloacetate8.7[11]
HumanAcetyl-CoA20 (at fixed oxaloacetate)[5]
HumanOxaloacetate20 (at fixed acetyl-CoA)[5]
Table 3: Common Inhibitors of Citrate Synthase
InhibitorType of InhibitionNotesSource
ATP Competitive with Acetyl-CoAInhibition is not relieved by excess Mg²⁺[11]
NADH AllostericHigh NADH:NAD ratio signals high energy state[4][6]
Succinyl-CoA Competitive with Acetyl-CoAStructural analog of Acetyl-CoA[4][6]
Citrate Product InhibitionFeedback inhibition by the reaction's end-product[6]
Carboxymethyl-CoA Transition State AnalogBinds with very high affinity[12]

Key Experimental Protocols

Protocol 1: Enzymatic Synthesis of (3S)-Citryl-CoA

This protocol describes the synthesis of (3S)-citryl-CoA using citrate synthase.

  • Reaction Mixture Preparation: In a reaction vessel, prepare the reaction mixture. For a starting point, combine 100 mM Tris-HCl buffer (pH 8.0), 10 mM acetyl-CoA, and a molar excess of 15 mM oxaloacetate (prepared fresh).[2]

  • Enzyme Addition: Initiate the reaction by adding a catalytic amount of purified citrate synthase.

  • Incubation: Incubate the mixture at the enzyme's optimal temperature (e.g., 37°C).[1]

  • Reaction Monitoring (Optional): The reaction can be monitored by the decrease in absorbance at 232 nm, which corresponds to the disappearance of the thioester bond of acetyl-CoA.[1][2]

  • Quenching the Reaction: To stop the reaction for analysis or purification, add a strong acid (e.g., perchloric acid) to lower the pH and precipitate the enzyme.[2][8]

  • Purification (Optional):

    • Centrifuge the mixture to pellet the precipitated enzyme.[2][8]

    • Carefully collect the supernatant containing the (3S)-citryl-CoA.[2]

    • Neutralize the supernatant (e.g., with potassium bicarbonate).[2]

    • The product can be further purified using High-Performance Liquid Chromatography (HPLC).[1][2]

Protocol 2: DTNB Assay for Monitoring Citrate Synthase Activity

This protocol outlines a common method to measure the rate of CoA-SH release.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, pH 8.1.[5]

    • DTNB Solution: 10 mM stock in assay buffer. Protect from light.[5]

    • Acetyl-CoA Solution: 10 mM stock in water. Store at -20°C.[5]

    • Oxaloacetate Solution: 10 mM stock in assay buffer. Must be prepared immediately before use.[5]

  • Reaction Setup (96-well plate): In each well, add the following to achieve the desired final concentrations:

    • Assay Buffer

    • DTNB Solution (final concentration ~0.1 mM)[5]

    • Acetyl-CoA Solution (final concentration ~0.3 mM)[5]

    • Sample containing citrate synthase enzyme.

  • Initiate Reaction: Add the oxaloacetate solution to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer capable of kinetic measurements. Monitor the increase in absorbance at 412 nm over time.[2][5] The rate of increase is proportional to the citrate synthase activity.

Visualizations

Enzymatic_Citryl_CoA_Synthesis substrate substrate enzyme enzyme intermediate intermediate product product Oxaloacetate Oxaloacetate CitrateSynthase Citrate Synthase Oxaloacetate->CitrateSynthase AcetylCoA Acetyl-CoA AcetylCoA->CitrateSynthase CitrylCoA (3S)-Citryl-CoA CitrateSynthase->CitrylCoA Condensation Citrate Citrate CitrylCoA->Citrate Hydrolysis CoASH CoA-SH CitrylCoA->CoASH Water H₂O

Caption: The enzymatic synthesis of Citrate from Oxaloacetate and Acetyl-CoA.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node result_node result_node issue_node issue_node start Low / No Yield check_enzyme Is enzyme active? (Run control assay) start->check_enzyme check_substrates Are substrates fresh & pure? check_enzyme->check_substrates Yes inactive_enzyme Replace/purify enzyme Aliquot & store properly check_enzyme->inactive_enzyme No check_conditions Are reaction conditions (pH, temp) optimal? check_substrates->check_conditions Yes degraded_substrates Prepare fresh substrates (esp. Oxaloacetate) check_substrates->degraded_substrates No optimize_conditions Verify buffer pH & temp Check for inhibitors check_conditions->optimize_conditions No yield_low Yield Still Low check_conditions->yield_low Yes inactive_enzyme->check_substrates degraded_substrates->check_conditions yield_ok Yield Improved optimize_conditions->yield_ok

Caption: A workflow for troubleshooting low yield in enzymatic reactions.

Ordered_Bi_Bi_Mechanism enzyme_free enzyme_free enzyme_complex enzyme_complex E Enzyme (Open) E_OA E-Oxaloacetate (Closed) E->E_OA E_OA_AcCoA E-Oxaloacetate -Acetyl-CoA E_OA->E_OA_AcCoA E_Cit_CoA E-Citrate -CoA-SH E_OA_AcCoA->E_Cit_CoA Catalysis E_Cit E-Citrate E_Cit_CoA->E_Cit prod2 CoA-SH E_Cit_CoA->prod2 E_final Enzyme (Open) E_Cit->E_final prod1 Citrate E_Cit->prod1 sub1 Oxaloacetate sub1->E sub2 Acetyl-CoA sub2->E_OA

References

improving the stability of citryl-CoA in biological extracts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on improving the stability of citryl-CoA in biological extracts. Given that (3S)-Citryl-CoA is a highly transient, enzyme-bound intermediate in metabolic pathways, its detection and stabilization present unique challenges.[1] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address these issues directly.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to detect in my biological extracts?

A1: The primary challenge in detecting this compound is its transient nature. It is not a stable, free molecule within the cell but rather a short-lived intermediate bound to enzymes like citrate (B86180) synthase or ATP-citrate lyase.[1][2] Its metabolic fate is to be almost instantaneously converted into other molecules, such as citrate and Coenzyme A (CoA-SH).[3][4] Therefore, its low abundance and rapid turnover, rather than just chemical instability, make detection difficult.

Q2: What are the primary factors causing this compound degradation during sample preparation?

A2: Degradation can be attributed to two main factors:

  • Enzymatic Degradation: After cell lysis, enzymes such as citrate synthase and this compound lyase remain active and will rapidly process any available this compound.[3][5] This is the most significant cause of its disappearance.

  • Chemical Instability: Like other thioesters, the this compound molecule is susceptible to hydrolysis, a process that can be accelerated by non-optimal pH and elevated temperatures.[6][7]

Q3: What is the best method to quench metabolism and extract this compound effectively?

A3: A rapid acid-based extraction method is recommended to simultaneously halt enzymatic activity and extract the metabolite. The key steps are:

  • Immediate Quenching: Snap-freeze the tissue or cell sample in liquid nitrogen immediately upon collection to stop all metabolic processes.[8]

  • Protein Precipitation: Homogenize the frozen sample in an ice-cold acid solution, such as 5% 5-sulfosalicylic acid (SSA) or perchloric acid.[4][9] This denatures and precipitates proteins, including degradative enzymes.

  • Cold Centrifugation: Spin down the precipitated proteins at a low temperature (e.g., 4°C) and collect the supernatant containing the stabilized acyl-CoAs.[9]

Q4: How should I store my extracts to ensure the long-term stability of this compound?

A4: If the extracts are not intended for immediate analysis, they should be stored at -80°C.[9] This low temperature is critical for preventing the degradation of acyl-CoA species over time. Avoid repeated freeze-thaw cycles, which can compromise sample integrity.

Q5: What are the ideal pH and temperature conditions for working with this compound?

A5: Throughout the extraction procedure, all samples, buffers, and equipment should be kept on ice or at 4°C to minimize both chemical degradation and residual enzymatic activity.[9] The use of an acidic extraction buffer (like SSA) helps to create a pH environment that inactivates enzymes.[9] For in vitro enzymatic assays involving this compound, it is crucial to maintain the optimal pH for the specific enzyme being studied, which for citrate synthase is typically around pH 8.0.[10]

Troubleshooting Guide

Problem: Low or undetectable levels of this compound in LC-MS/MS analysis.

Possible CauseRecommended Solution
Delayed Metabolic Quenching Immediately snap-freeze samples in liquid nitrogen after harvesting to halt enzymatic activity.[8]
Ongoing Enzymatic Activity Use an effective protein precipitation method, such as homogenization in ice-cold 5% SSA, to denature enzymes.[9]
Thioester Hydrolysis Ensure all steps of the extraction are performed on ice or at 4°C.
Sample Storage Issues Store extracts at -80°C immediately after preparation and avoid multiple freeze-thaw cycles.[9]
Suboptimal Analytical Method Use validated LC-MS/MS protocols for short-chain acyl-CoAs and incorporate stable isotope-labeled internal standards for accurate quantification.[11]

Problem: High variability between experimental replicates.

Possible CauseRecommended Solution
Inconsistent Sample Handling Standardize the duration between sample collection, quenching, and extraction for all samples.
Incomplete Homogenization Ensure the tissue is thoroughly pulverized to a fine powder before extraction to guarantee uniform access of the extraction solvent.[9]
Incomplete Protein Precipitation Vortex the sample thoroughly after adding the acid and allow sufficient incubation time on ice (e.g., 10 minutes) for complete precipitation.[9]
Pellet Contamination Carefully collect the supernatant after centrifugation to avoid transferring any of the precipitated protein pellet.[9]

Data Presentation

Table 1: Key Factors Influencing this compound Stability
FactorEffect on StabilityRecommended Condition
Temperature High temperatures accelerate both enzymatic degradation and chemical hydrolysis.[6]Perform all extraction steps on ice or at 4°C. Store long-term at -80°C.[9]
pH Extreme pH values can cause hydrolysis of the thioester bond.[7][12]Use an acidic extraction medium (e.g., 5% SSA) to denature enzymes.[9]
Enzyme Activity Citrate synthase and other enzymes rapidly consume this compound.[3][5]Quench metabolism instantly (liquid N₂) and use protein precipitation to inactivate enzymes.[8][9]
Time The transient nature of this compound means it is rapidly turned over.[1]Minimize the time between sample collection and final analysis or storage.
Table 2: Comparison of Recovery Rates for Short-Chain Acyl-CoAs Using Different Extraction Methods

Note: Specific recovery data for this compound is not widely published. The data below for other short-chain acyl-CoAs serves as a proxy to guide method selection.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with SPE Recovery (%)
Acetyl-CoA ~59%~36%
Propionyl-CoA ~80%~62%
Malonyl-CoA ~74%~26%
Isovaleryl-CoA ~59%~58%
Coenzyme A (Free) ~74%~1%
(Data adapted from BenchChem Application Note)[9]

Experimental Protocols

Protocol 1: Rapid Extraction of Short-Chain Acyl-CoAs from Tissue

This protocol is optimized for the extraction of short-chain acyl-CoAs, including the transient this compound, from tissue samples using 5-sulfosalicylic acid (SSA) for robust protein precipitation.[9]

Materials:

  • Frozen tissue sample (20-50 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) solution

  • Pre-chilled microcentrifuge tubes

  • Homogenizer (e.g., bead beater or ultrasonic)

  • Refrigerated microcentrifuge (4°C)

Procedure:

  • Tissue Pulverization: Weigh 20-50 mg of frozen tissue and immediately place it in a mortar pre-chilled with liquid nitrogen. Grind the tissue to a fine powder under liquid nitrogen.

  • Homogenization: Transfer the powdered tissue to a pre-chilled microcentrifuge tube. Add 500 µL of ice-cold 5% SSA solution.

  • Immediately homogenize the sample. Use either a bead beater (2 cycles of 30 seconds) or an ultrasonic homogenizer (3 cycles of 15 seconds), keeping the sample on ice at all times.

  • Protein Precipitation: Incubate the homogenate on ice for 10 minutes to ensure complete protein precipitation.[9]

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[9]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Storage: The extract is now ready for analysis (e.g., by LC-MS/MS). If not analyzing immediately, store the sample at -80°C.[9]

Protocol 2: Enzymatic Assay for Citrate Synthase Activity

This colorimetric assay indirectly measures the formation and subsequent hydrolysis of this compound by monitoring the release of Coenzyme A (CoA-SH), which reacts with DTNB (Ellman's reagent).[10]

Materials:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.1

  • DTNB Solution: 10 mM in assay buffer

  • Acetyl-CoA Solution: 10 mM in water

  • Oxaloacetate Solution: 10 mM in assay buffer (prepare fresh)

  • Biological sample (e.g., cell or tissue lysate)

  • 96-well plate and plate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing:

    • Assay Buffer

    • DTNB Solution (to a final concentration of ~0.1 mM)

    • Acetyl-CoA Solution (to a final concentration of ~0.3 mM)

    • Your biological sample

  • Initiate Reaction: Start the reaction by adding the freshly prepared oxaloacetate solution.

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 412 nm in a plate reader. Take readings every 30-60 seconds for 5-10 minutes.

  • Calculate Activity: Determine the rate of reaction (ΔA412/min) from the linear portion of the absorbance vs. time plot. The activity of citrate synthase can be calculated using the Beer-Lambert law with the molar extinction coefficient of the product (TNB), which is 13,600 M⁻¹cm⁻¹.[10]

Visualizations

Citryl_CoA_Metabolism AcetylCoA Acetyl-CoA CitrateSynthase Citrate Synthase AcetylCoA->CitrateSynthase Oxaloacetate Oxaloacetate Oxaloacetate->CitrateSynthase CitrylCoA (3S)-Citryl-CoA (Enzyme-Bound Intermediate) CitrateSynthase->CitrylCoA Condensation Citrate Citrate CitrylCoA->Citrate Hydrolysis CoA CoA-SH CitrylCoA->CoA

Caption: Metabolic role of (3S)-Citryl-CoA as a transient intermediate.

Experimental_Workflow A 1. Sample Collection (Tissue or Cells) B 2. Metabolic Quenching (Snap-freeze in Liquid N2) A->B C 3. Homogenization (In ice-cold 5% SSA) B->C D 4. Protein Precipitation (Incubate on ice) C->D E 5. Centrifugation (16,000 x g, 4°C) D->E F 6. Supernatant Collection E->F G 7a. Immediate Analysis (LC-MS/MS) F->G H 7b. Long-Term Storage (-80°C) F->H

Caption: Recommended workflow for extraction and analysis of this compound.

Troubleshooting_Logic Start Problem: Low this compound Signal Q1 Was metabolism quenched instantly in liquid N2? Start->Q1 Sol1 Solution: Implement rapid snap-freezing. Q1->Sol1 No Q2 Was an acidic protein precipitation used? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Solution: Use 5% SSA or similar to denature enzymes. Q2->Sol2 No Q3 Were samples kept on ice throughout? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Solution: Maintain 4°C / ice conditions for all steps. Q3->Sol3 No End Review LC-MS/MS method and consider internal standards. Q3->End Yes A3_Yes Yes A3_No No

Caption: Troubleshooting logic for low this compound detection.

References

Technical Support Center: Troubleshooting Peak Tailing of Citryl-CoA in HILIC Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues with citryl-CoA in Hydrophilic Interaction Liquid Chromatography (HILIC). Below you will find frequently asked questions (FAQs) and troubleshooting advice to diagnose and resolve common problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic issue where a peak is asymmetrical, having a trailing edge that is longer than the front edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Tailing is often identified by a tailing factor (Tf) or asymmetry factor (As) greater than 1.2.[2] This can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.[1]

Q2: Why is this compound prone to peak tailing in HILIC?

A2: this compound is particularly susceptible to peak tailing in HILIC due to its chemical structure. It contains multiple phosphate (B84403) groups and carboxylic acid moieties.[1] These functional groups can engage in undesirable secondary interactions with the stationary phase and analytical hardware. The primary causes include:

  • Interaction with Metal Ions: The phosphate groups in this compound can chelate with trace metal ions present in the stainless-steel components of the HPLC system (e.g., column hardware, frits, and tubing) and impurities in the stationary phase. This leads to strong, undesirable retention and subsequent peak tailing.[3]

  • Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based stationary phases can interact with the polar functional groups of this compound, causing peak tailing.[4]

Q3: Can the injection solvent affect the peak shape of this compound?

A3: Yes, the composition of the injection solvent is a critical factor in HILIC. Injecting a sample in a solvent that is significantly stronger (i.e., has a higher water content) than the mobile phase can lead to severe peak distortion and tailing.[3] For optimal peak shape, the sample should be dissolved in a solvent that is as close as possible in composition to the initial mobile phase, or at least has a high organic content.[5]

Troubleshooting Guide

Below is a systematic guide to address peak tailing of this compound in your HILIC experiments.

Problem: Asymmetrical peak shape (tailing) observed for this compound.

Visual Cue: The peak for this compound has a "shark fin" or skewed appearance with a drawn-out tail.

Initial Assessment Workflow

G cluster_solutions Potential Solutions start Peak Tailing Observed check_mobile_phase Evaluate Mobile Phase (pH, Buffer, Additives) start->check_mobile_phase check_column Assess Stationary Phase and Column Hardware start->check_column check_injection Review Injection Parameters start->check_injection adjust_ph Adjust Mobile Phase pH check_mobile_phase->adjust_ph increase_buffer Increase Buffer Concentration check_mobile_phase->increase_buffer add_additive Add Competing Agent (e.g., trace phosphate) check_mobile_phase->add_additive change_column Change Stationary Phase (e.g., Zwitterionic, Amide) check_column->change_column use_inert_hardware Use PEEK-lined or Inert Hardware check_column->use_inert_hardware match_injection_solvent Match Injection Solvent to Mobile Phase check_injection->match_injection_solvent reduce_injection_volume Reduce Injection Volume check_injection->reduce_injection_volume solution Improved Peak Shape adjust_ph->solution increase_buffer->solution add_additive->solution change_column->solution use_inert_hardware->solution match_injection_solvent->solution reduce_injection_volume->solution

Caption: A troubleshooting workflow for addressing this compound peak tailing.

Detailed Troubleshooting Steps:

1. Mobile Phase Optimization

  • Issue: Inappropriate mobile phase pH or buffer concentration leading to secondary interactions.

  • Solution:

    • pH Adjustment: The pH of the mobile phase can influence the ionization state of both this compound and the stationary phase. For acidic compounds like this compound, operating at a lower pH (e.g., 3-5) can sometimes improve peak shape by suppressing the ionization of residual silanol groups on the stationary phase.[2] However, for some phosphorylated compounds, acidic mobile phases have been reported to increase peak tailing due to interactions with metal components.[6] Therefore, empirical evaluation of pH is recommended.

    • Buffer Concentration: Increasing the buffer concentration (e.g., from 5 mM to 20 mM) can help to mask secondary interaction sites on the stationary phase and improve peak shape.[5] Be mindful that very high buffer concentrations can lead to ion suppression in mass spectrometry detection and may precipitate in high organic mobile phases.[7]

    • Mobile Phase Additives: The addition of a small amount of a competing agent can significantly improve the peak shape of phosphorylated compounds. Trace amounts of phosphate (in the micromolar range) in the mobile phase have been shown to reduce peak tailing for polar metabolites on zwitterionic HILIC columns by masking active sites.[4][5]

2. Stationary Phase and Hardware Considerations

  • Issue: Interaction of this compound's phosphate groups with the stationary phase or metal hardware.

  • Solution:

    • Stationary Phase Chemistry: Consider switching to a different HILIC stationary phase.

      • Zwitterionic Columns: These columns contain both positive and negative charges, which can reduce strong ionic interactions and are often a good choice for the analysis of organic acids and other charged species.[8]

      • Amide-based Columns: Amide phases are another popular choice for HILIC and can offer different selectivity compared to bare silica (B1680970) or zwitterionic phases.[9]

    • Inert Hardware: To minimize interactions with metal components, use PEEK-lined columns and tubing or a bio-inert LC system.[10] If this is not possible, passivating the system with an acid wash (e.g., dilute phosphoric or nitric acid) can help to reduce metal-analyte interactions.[11]

3. Injection and Sample Diluent

  • Issue: Mismatch between the injection solvent and the mobile phase.

  • Solution:

    • Solvent Composition: The sample diluent should ideally be the same as the initial mobile phase. If this compound has poor solubility in high organic content, use the minimum amount of aqueous solvent necessary for dissolution and keep the injection volume small.[5]

    • Injection Volume: Overloading the column can lead to peak tailing. If you suspect this is an issue, try reducing the injection volume.[12]

Chemical Interactions Leading to Peak Tailing

G cluster_interactions Undesirable Interactions Citryl_CoA This compound (with Phosphate Groups) Metal_Ions Metal Ions (from hardware, stationary phase) Citryl_CoA->Metal_Ions Chelation Silanol_Groups Silanol Groups (on stationary phase) Citryl_CoA->Silanol_Groups Secondary Ionic/ Hydrogen Bonding Peak_Tailing Peak Tailing Metal_Ions->Peak_Tailing Silanol_Groups->Peak_Tailing

Caption: Interactions of this compound leading to peak tailing in HILIC.

Quantitative Data on Factors Affecting Peak Shape

The following table summarizes the impact of various chromatographic parameters on peak asymmetry for phosphorylated compounds, providing a guide for method optimization.

ParameterConditionAnalyte(s)Stationary PhaseObserved Effect on Peak Asymmetry (As)Reference(s)
Buffer Concentration 5 mM Ammonium FormatePhosphatidic AcidBEH C18 (in HILIC mode)High asymmetry (As = 6.2)[13]
5 mM Ammonium BicarbonatePhosphatidic AcidBEH C18 (in HILIC mode)Significantly improved symmetry[13]
10-20 mM Dibasic PhosphateAmlodipine & AtorvastatinNot SpecifiedOptimal peak shape (As < 2.0)[14]
Mobile Phase pH pH 2.5 - 3.5Amlodipine & AtorvastatinNot SpecifiedAsymmetry increases above pH 3.5[14]
pH 7 vs. pH 10Polar MetabolitesBEH AmideHigher pH resulted in more symmetric peaks for many compounds[3]
Mobile Phase Additive No PhosphatePolar MetabolitesZIC-pHILICSuboptimal peak shapes for many phosphorylated compounds[5]
Micromolar PhosphatePolar MetabolitesZIC-pHILICImproved peak shape (As < 2.0) and increased signal[5]
Stationary Phase BEH-AmideATP, ADPBEH-AmideExtreme tailing for phosphorylated compounds[15]
BEH-HILICATP, ADPBEH-HILICPoor peak shape for phosphorylated compounds[15]
HSS-T3 (low metal)ATP, ADPHSS-T3Improved peak shape, but some tailing remained[15]

Example Experimental Protocol for this compound Analysis by HILIC-MS/MS

This protocol is a representative method based on established procedures for the analysis of acyl-CoAs and other polar metabolites.[1][6] Optimization may be required for your specific instrumentation and application.

1. Sample Preparation

  • For cultured cells or tissue samples, perform a protein precipitation and extraction using a cold solvent mixture such as 80% methanol (B129727) or a combination of acetonitrile, methanol, and water.

  • Centrifuge the samples at a high speed (e.g., >10,000 x g) at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a solvent that is compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water with buffer).

2. Chromatographic Conditions

  • HPLC System: An HPLC or UHPLC system, preferably with a bio-inert flow path.

  • Column: A zwitterionic HILIC column (e.g., ZIC-HILIC) with dimensions such as 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile, pH adjusted to 6.8.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.

  • Gradient:

    • 0-2 min: 95% B

    • 2-10 min: Linear gradient to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 95% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MS/MS Transitions: Use a precursor ion for this compound and monitor for characteristic product ions. These will need to be optimized empirically.

Workflow for HILIC-MS/MS Analysis of this compound

G start Sample Collection (Cells/Tissue) extraction Protein Precipitation & Metabolite Extraction start->extraction dry_reconstitute Drying and Reconstitution in HILIC-compatible solvent extraction->dry_reconstitute hilic_separation HILIC Separation (Zwitterionic Column) dry_reconstitute->hilic_separation ms_detection MS/MS Detection (Negative ESI) hilic_separation->ms_detection data_analysis Data Analysis (Peak Integration & Quantification) ms_detection->data_analysis

Caption: A general workflow for the HILIC-MS/MS analysis of this compound.

References

handling and storage conditions for citryl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for citryl-CoA. This guide provides essential information for researchers, scientists, and drug development professionals working with this transient metabolic intermediate.

Frequently Asked Questions (FAQs)

Q1: I cannot find a supplier for a stable, ready-to-use this compound standard. Why is that?

A1: this compound is a highly transient, enzyme-bound intermediate in several key metabolic pathways, including the citric acid cycle and fatty acid synthesis.[1] It is not a stable, free molecule within the cytosol.[1] Its inherent instability means that it is typically generated in situ for experimental use rather than being stored as a long-term standard.

Q2: What are the primary enzymes that synthesize this compound?

A2: The two main enzymes responsible for the synthesis of this compound are ATP-citrate lyase (ACLY) and citrate (B86180) synthase.[1][2] ACLY is a key enzyme in lipogenesis and cholesterogenesis, generating cytosolic acetyl-CoA.[1] Citrate synthase is a crucial enzyme in the citric acid cycle, catalyzing the condensation of acetyl-CoA and oxaloacetate to form citrate, with this compound as an intermediate.[2]

Q3: How can I prepare this compound for my experiments?

A3: this compound is typically prepared enzymatically immediately before use. A common method involves the in vitro reconstitution of the reaction catalyzed by citrate synthase or ATP-citrate lyase.[2] For example, by combining acetyl-CoA and an excess of oxaloacetate with citrate synthase, (3S)-Citryl-CoA can be generated.[2]

Q4: My experiment requires a pure this compound standard. How can this be achieved?

A4: While challenging due to its instability, purified (3S)-Citryl-CoA can be prepared for specific applications, such as kinetic studies of its hydrolysis.[2] The general approach involves enzymatic synthesis followed by rapid purification steps to isolate the intermediate before it degrades.

Troubleshooting Guide for In Situ Generation of this compound

This guide addresses common issues encountered during the enzymatic synthesis and use of this compound.

Problem Potential Cause Recommended Solution
Low or no yield of this compound Inactive or insufficient enzyme (citrate synthase or ACLY).- Ensure the enzyme is active and used at the recommended concentration. - Perform an enzyme activity assay to confirm its functionality.
Sub-optimal reaction conditions.- Verify that the pH, temperature, and buffer composition of your reaction mixture are optimal for the enzyme. For citrate synthase, a pH of 8.0 is often used.[2] - Ensure all necessary cofactors (e.g., ATP for ACLY) are present in sufficient concentrations.
Degradation of substrates.- Use fresh, high-quality acetyl-CoA and oxaloacetate. Oxaloacetate is particularly unstable.
Rapid degradation of newly synthesized this compound Inherent instability of the molecule.- Use the generated this compound immediately in downstream applications. - Maintain the reaction and subsequent experimental steps at low temperatures to reduce the rate of hydrolysis.
Presence of contaminating hydrolases.- Ensure all reagents and enzymes used are of high purity and free from contaminating enzymatic activities.
Inconsistent experimental results Hysteretic behavior of citrate synthase.- Be aware that citrate synthase can exhibit complex kinetic behavior, including an initial "burst" phase followed by a slower steady-state rate.[2][3] - Standardize pre-incubation times and reaction initiation procedures to ensure reproducibility.
Variability in substrate concentrations.- Prepare fresh substrate solutions for each experiment, especially for unstable compounds like oxaloacetate.

Experimental Protocols

Enzymatic Synthesis of (3S)-Citryl-CoA using Citrate Synthase

This protocol outlines the basic steps for the in vitro generation of (3S)-Citryl-CoA.

  • Reaction Mixture Preparation : In a suitable reaction vessel (e.g., a microcentrifuge tube), prepare a reaction mixture containing:

    • Tris-HCl buffer (e.g., 100 mM, pH 8.0)[2]

    • Acetyl-CoA (e.g., 10 mM)[2]

    • A molar excess of oxaloacetate (e.g., 15 mM)[2]

  • Enzyme Addition : Initiate the reaction by adding a catalytic amount of citrate synthase.

  • Monitoring the Reaction (Optional) : The progress of the reaction can be monitored by:

    • Measuring the decrease in absorbance at 232 nm, which corresponds to the disappearance of the thioester bond of acetyl-CoA.[2]

    • Using DTNB (Ellman's reagent) to measure the release of Coenzyme A (CoA), which can be detected by an increase in absorbance at 412 nm.[2]

  • Immediate Use : The freshly synthesized this compound should be used immediately in your downstream application.

Key Reaction Components for (3S)-Citryl-CoA Synthesis

Component Typical Concentration Purpose
Tris-HCl Buffer100 mM, pH 8.0Provides a stable pH environment for the enzyme.[2]
Acetyl-CoA10 mMSubstrate for citrate synthase.[2]
Oxaloacetate15 mMSubstrate for citrate synthase (used in molar excess).[2]
Citrate SynthaseCatalytic amountThe enzyme that catalyzes the synthesis of (3S)-Citryl-CoA.[2]
DTNB (Optional)0.2 mMUsed for monitoring the reaction by detecting the release of Coenzyme A.[2]

Visualizations

experimental_workflow Experimental Workflow for this compound Generation and Use cluster_prep Preparation cluster_synthesis Enzymatic Synthesis cluster_analysis Downstream Application prep_reagents Prepare Reaction Buffer (e.g., Tris-HCl, pH 8.0) mix Combine Buffer and Substrates prep_reagents->mix prep_substrates Prepare Substrates (Acetyl-CoA, Oxaloacetate) prep_substrates->mix add_enzyme Add Citrate Synthase mix->add_enzyme reaction In Situ Generation of this compound add_enzyme->reaction use_immediately Immediate Use of Freshly Synthesized this compound reaction->use_immediately Time-sensitive kinetic_assay Kinetic Assay use_immediately->kinetic_assay inhibitor_screen Inhibitor Screening use_immediately->inhibitor_screen

Caption: Workflow for the enzymatic synthesis and immediate use of this compound.

signaling_pathway Central Role of this compound as a Transient Intermediate cluster_cs Citrate Synthase Reaction cluster_acly ATP-Citrate Lyase (ACLY) Reaction acetyl_coa Acetyl-CoA citryl_coa_cs This compound (Enzyme-Bound Intermediate) acetyl_coa->citryl_coa_cs oaa Oxaloacetate oaa->citryl_coa_cs citrate Citrate citryl_coa_cs->citrate coa_cs Coenzyme A citryl_coa_cs->coa_cs citrate_acly Citrate citryl_coa_acly This compound (Enzyme-Bound Intermediate) citrate_acly->citryl_coa_acly coa_acly Coenzyme A coa_acly->citryl_coa_acly atp ATP atp->citryl_coa_acly acetyl_coa_prod Acetyl-CoA citryl_coa_acly->acetyl_coa_prod oaa_prod Oxaloacetate citryl_coa_acly->oaa_prod adp ADP + Pi citryl_coa_acly->adp

Caption: this compound as a transient intermediate in metabolic pathways.

References

Validation & Comparative

Citryl-CoA vs. Acetyl-CoA: A Comparative Guide to Their Roles in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, acetyl-coenzyme A (acetyl-CoA) is a cornerstone, a central hub linking carbohydrate, lipid, and protein catabolism to energy production and biosynthesis.[1][2] However, the generation of its cytosolic pool, essential for fatty acid and cholesterol synthesis, relies on a transient and often overlooked intermediate: citryl-CoA. This guide provides a comprehensive, data-driven comparison of this compound and acetyl-CoA, detailing their distinct roles, the enzymatic machinery that governs them, and the experimental methodologies used to study these critical molecules.

At a Glance: this compound and Acetyl-CoA

FeatureThis compoundAcetyl-CoA
Primary Role Transient, enzyme-bound intermediate in the generation of cytosolic acetyl-CoA.[3][4]Central metabolic intermediate in numerous pathways, including the citric acid cycle, fatty acid synthesis, and histone acetylation.[2]
Location Primarily bound to ATP-citrate lyase (ACLY) in the cytosol.Mitochondria and cytosol.[5]
Key Enzyme ATP-citrate lyase (ACLY).[6]A diverse range of enzymes, including pyruvate (B1213749) dehydrogenase, citrate (B86180) synthase, and acetyl-CoA carboxylase.[7]
Metabolic Significance A committed step in the export of mitochondrial carbon for cytosolic biosynthesis.[8]A major node in cellular metabolism, integrating catabolic and anabolic pathways.[5]

Quantitative Comparison

Direct quantification of intracellular this compound is challenging due to its nature as a transient, enzyme-bound intermediate.[3] Therefore, its characterization often relies on the kinetic analysis of the enzyme that produces and consumes it, ATP-citrate lyase (ACLY). In contrast, acetyl-CoA is a relatively stable and abundant metabolite, allowing for more direct measurement of its cellular concentrations and enzymatic interactions.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes

EnzymeSubstrateKm (µM)Organism/Tissue
ATP-Citrate Lyase (ACLY)Citrate73.8 ± 11.4Human (recombinant)
CoA4 ± 2Human (recombinant)
ATP47 ± 17Human (recombinant)
Citrate SynthaseAcetyl-CoA16Rat Liver
Oxaloacetate2Rat Liver
Citrate SynthaseAcetyl-CoA53 ± 7.5Thermus thermophilus

Data for ACLY was obtained using a direct homogeneous assay with [14C]citrate.[9] Data for rat liver citrate synthase was determined through spectrophotometric assays.[10] Data for Thermus thermophilus citrate synthase was determined using a dithioester analog of acetyl-CoA.[11]

Table 2: Typical Cellular Concentrations of Acetyl-CoA

Cellular CompartmentConcentration Range (µM)
Cytosol3 - 30
Mitochondria20 - 200

Cellular concentrations of acetyl-CoA can vary significantly depending on cell type, nutritional state, and metabolic conditions.[12]

Metabolic Pathways and Regulation

The Role of this compound in the Citrate-Malate Shuttle

Cytosolic acetyl-CoA is primarily derived from mitochondrial citrate, which is transported out of the mitochondria via the citrate carrier. In the cytosol, ATP-citrate lyase (ACLY) catalyzes the conversion of citrate and CoA to acetyl-CoA and oxaloacetate.[7] This reaction proceeds through a this compound intermediate.[3] The generated acetyl-CoA is then available for biosynthetic pathways, while the oxaloacetate is converted to malate (B86768) and can be transported back into the mitochondria, completing the citrate-malate shuttle.

Diagram 1: The Citrate-Malate Shuttle and the role of this compound.
Acetyl-CoA: The Central Metabolic Hub

Acetyl-CoA is a key player in a multitude of metabolic pathways. In the mitochondria, it is the primary fuel for the citric acid cycle, where it is oxidized to produce reducing equivalents for ATP synthesis.[2] In the cytosol, as discussed, it is the precursor for the synthesis of fatty acids and cholesterol. Furthermore, nuclear acetyl-CoA is the acetyl group donor for histone acetylation, a critical epigenetic modification that regulates gene expression.[5]

AcetylCoAMetabolism cluster_sources Sources of Acetyl-CoA cluster_fates Fates of Acetyl-CoA Carbohydrates Carbohydrates (Glycolysis) AcetylCoA Acetyl-CoA Carbohydrates->AcetylCoA FattyAcids Fatty Acids (β-oxidation) FattyAcids->AcetylCoA AminoAcids Amino Acids AminoAcids->AcetylCoA CitricAcidCycle Citric Acid Cycle (Energy Production) AcetylCoA->CitricAcidCycle FattyAcidSynthesis Fatty Acid & Cholesterol Synthesis AcetylCoA->FattyAcidSynthesis KetoneBodies Ketone Body Formation AcetylCoA->KetoneBodies HistoneAcetylation Histone Acetylation (Gene Regulation) AcetylCoA->HistoneAcetylation AcylCoA_Quantification_Workflow Sample Tissue/Cell Sample Homogenization Homogenization (with Internal Standards) Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Acyl-CoA extract) Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution SPE->Elution LCMSMS LC-MS/MS Analysis Elution->LCMSMS DataAnalysis Data Analysis LCMSMS->DataAnalysis

References

A Comparative Guide to the Kinetic Properties of Citryl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic properties of various citryl-CoA analogs, focusing on their interactions with the key metabolic enzymes Citrate (B86180) Synthase and ATP-Citrate Lyase. The information presented is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for researchers in metabolic pathways, enzymology, and drug discovery.

Comparative Kinetic Data of this compound Analogs

The following table summarizes the available kinetic parameters for this compound and its analogs. These parameters, including the Michaelis constant (Kₘ), maximum reaction velocity (Vₘₐₓ), catalytic constant (kcat), and inhibition constant (Kᵢ), are crucial for understanding the efficiency and mode of interaction of these molecules with their target enzymes.

Analog NameTarget EnzymeParameterValue (µM)Comments
Natural Substrate
Acetyl-CoARat Liver Citrate SynthaseKₘ16Value is independent of oxaloacetate concentration.[1]
OxaloacetateRat Liver Citrate SynthaseKₘ2Value is independent of acetyl-CoA concentration.[1]
This compound Analogs (Inhibitors)
Carboxymethyl-CoAPig Heart Citrate SynthaseKᵢ0.07Acts as a transition state analog in a ternary complex with oxaloacetate. The binary complex has a much higher Kₛ of 230 µM.
(3R,S)-3,4-Dicarboxy-3-hydroxybutyl-CoAPig Heart Citrate Synthase--Acts as a noncompetitive inhibitor with respect to acetyl-CoA and oxaloacetate, and a competitive inhibitor against (3S)-citryl-CoA hydrolysis and cleavage, suggesting it's an intermediate analog.
Fluorovinyl thioether 9Pig Heart Citrate SynthaseKᵢ4.3A potent inhibitor designed to mimic the enolate intermediate.[2]
Non-fluorinated vinyl thioether analogue 10Pig Heart Citrate SynthaseKᵢ68.3Demonstrates a significant "fluorine effect" when compared to its fluorinated counterpart.[2]
Methyl sulfoxide (B87167) analoguePig Heart Citrate SynthaseKᵢ11.1A moderate inhibitor, suggesting the importance of hydrogen bonding in the enolate binding site.[2]
Other Inhibitors
ATPRat Liver Citrate Synthase--Competitive inhibitor with respect to acetyl-CoA.[1]
Succinyl-CoACitrate Synthase--Acts as a competitive inhibitor to acetyl-CoA and a noncompetitive inhibitor to oxaloacetate.[3]
Propionyl-CoACitrate Synthase--Acts as a competitive inhibitor to acetyl-CoA and a noncompetitive inhibitor to oxaloacetate.[3]
CitrateCitrate Synthase--Product inhibition.[3]

Note: Data for a comprehensive range of this compound analogs, particularly for ATP-Citrate Lyase, is limited in the currently available literature. The table reflects the most relevant data found.

Experimental Protocols

A detailed methodology for a key experiment cited in the literature, the DTNB assay for Citrate Synthase activity, is provided below. This assay is widely used to determine the kinetic parameters of enzymes that produce or consume Coenzyme A (CoA).

Citrate Synthase Activity Assay using DTNB (Ellman's Reagent)

Principle:

This colorimetric assay measures the activity of Citrate Synthase by detecting the production of Coenzyme A (CoA-SH). The free thiol group of CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored compound that absorbs light at 412 nm. The rate of TNB²⁻ formation is directly proportional to the Citrate Synthase activity.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.1)

  • Acetyl-CoA solution

  • Oxaloacetate solution

  • DTNB solution

  • Purified Citrate Synthase enzyme or cell/tissue lysate

  • Spectrophotometer capable of kinetic measurements at 412 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette or a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, acetyl-CoA, and DTNB solution.

  • Enzyme Addition: Add the enzyme sample (purified enzyme or lysate) to the reaction mixture and mix gently.

  • Initiation of Reaction: Start the reaction by adding the oxaloacetate solution.

  • Kinetic Measurement: Immediately place the cuvette or plate in the spectrophotometer and measure the increase in absorbance at 412 nm over a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Plot the absorbance at 412 nm against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

    • To determine Kₘ and Vₘₐₓ for a substrate (e.g., acetyl-CoA or oxaloacetate), perform the assay with varying concentrations of that substrate while keeping the other substrate at a saturating concentration.

    • Plot the initial velocities (V₀) against the substrate concentrations and fit the data to the Michaelis-Menten equation. Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • To determine the Kᵢ of an inhibitor, perform the assay at different inhibitor concentrations while varying the substrate concentration. Analyze the data using appropriate kinetic models (e.g., competitive, non-competitive, or uncompetitive inhibition).

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.

CitricAcidCycle cluster_TCA Citric Acid Cycle acetyl_coa Acetyl-CoA citrate Citrate acetyl_coa->citrate Citrate Synthase oxaloacetate Oxaloacetate oxaloacetate->citrate isocitrate Isocitrate citrate->isocitrate alpha_ketoglutarate α-Ketoglutarate isocitrate->alpha_ketoglutarate Isocitrate Dehydrogenase succinyl_coa Succinyl-CoA alpha_ketoglutarate->succinyl_coa α-Ketoglutarate Dehydrogenase succinate Succinate succinyl_coa->succinate Succinyl-CoA Synthetase fumarate Fumarate succinate->fumarate Succinate Dehydrogenase malate Malate fumarate->malate Fumarase malate->oxaloacetate Malate Dehydrogenase

Caption: The Citric Acid Cycle pathway.

ATPCitrateLyasePathway cluster_mito cluster_cyto mitochondria Mitochondrion cytosol Cytosol citrate_mito Citrate citrate_cyto Citrate citrate_mito->citrate_cyto Citrate Transporter acetyl_coa_cyto Acetyl-CoA citrate_cyto->acetyl_coa_cyto ATP-Citrate Lyase oxaloacetate_cyto Oxaloacetate atp ATP atp->acetyl_coa_cyto adp ADP + Pi coa CoA coa->acetyl_coa_cyto acetyl_coa_cyto->oxaloacetate_cyto acetyl_coa_cyto->adp

Caption: ATP-Citrate Lyase reaction pathway.

DTNBAssayWorkflow start Start prepare Prepare Reaction Mixture (Buffer, Acetyl-CoA, DTNB) start->prepare add_enzyme Add Enzyme prepare->add_enzyme initiate Initiate Reaction (Add Oxaloacetate) add_enzyme->initiate measure Kinetic Measurement (Absorbance at 412 nm) initiate->measure analyze Data Analysis (V₀, Kₘ, Vₘₐₓ, Kᵢ) measure->analyze end End analyze->end

Caption: Experimental workflow for the DTNB assay.

References

The Crossroads of Metabolism: Validating Citryl-CoA and its Counterparts as Metabolic Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for reliable metabolic biomarkers is paramount for diagnosing and monitoring diseases, as well as for assessing therapeutic responses. In the intricate web of cellular metabolism, the transient molecule citryl-CoA, along with its precursor citrate (B86180) and its product acetyl-CoA, stand out as pivotal players. This guide provides a comprehensive comparison of these three metabolites as potential biomarkers, supported by experimental data and detailed methodologies.

At a Glance: this compound, Citrate, and Acetyl-CoA as Biomarkers

While this compound is a critical, short-lived intermediate in key metabolic pathways, its direct validation as a widespread biomarker is still emerging due to its transient nature. In contrast, citrate and acetyl-CoA have been more extensively studied, with citrate showing particular promise in the context of prostate cancer.

BiomarkerRole in MetabolismValidation Status as a BiomarkerAnalytical Methods
This compound Intermediate in the synthesis of cytosolic acetyl-CoA from citrate.Investigational; challenged by its low abundance and transient nature.LC-MS/MS
Citrate Central hub in the TCA cycle and a precursor for cytosolic acetyl-CoA.Validated in prostate cancer; investigational in other metabolic diseases.NMR Spectroscopy, LC-MS/MS, Enzymatic Assays
Acetyl-CoA Key metabolic integrator, fueling the TCA cycle and biosynthetic pathways.Investigational; altered levels are associated with various cancers and metabolic disorders.LC-MS/MS, Enzymatic Assays

Deep Dive: Comparative Analysis

Citrate: A Validated Biomarker in Prostate Cancer

Citrate has emerged as a well-documented biomarker for prostate cancer, with significantly lower levels observed in malignant tissue compared to healthy or benign hyperplastic tissue.[1][2] This metabolic shift is a hallmark of prostate cancer development.

Quantitative Data: Citrate Levels in Prostate Tissue [1]

Tissue TypeMean Citrate Concentration (μmol/g wet weight) ± SD
Normal Peripheral Zone30.9 ± 8.5
Benign Prostatic Hyperplasia (BPH)46.3 ± 5.4
Prostate Cancer3.74 ± 0.54

SD: Standard Deviation

This stark difference in citrate concentration provides a strong basis for its use in distinguishing cancerous from non-cancerous prostate tissue.

Acetyl-CoA: A Central Player with Biomarker Potential

Acetyl-CoA sits (B43327) at the crossroads of carbohydrate, fat, and protein metabolism, making its cellular concentration a critical indicator of metabolic state.[3] Aberrant acetyl-CoA levels have been implicated in various cancers and metabolic diseases, suggesting its potential as a biomarker.[3][4] While direct clinical validation as a standalone biomarker is ongoing, its central role makes it a key analyte in metabolic studies.

Conceptual Comparison: Acetyl-CoA in Health and Disease

ConditionExpected Alteration in Acetyl-CoA LevelsRationale
Cancer Often elevated cytosolic levelsIncreased demand for lipid synthesis for new cell membranes.[3]
Metabolic Syndrome/Diabetes Dysregulated levels in various tissuesReflects impaired glucose and fatty acid metabolism.[5]
This compound: The Elusive but Crucial Intermediate

This compound is the obligate intermediate in the ATP-citrate lyase (ACLY) reaction, which cleaves citrate to produce cytosolic acetyl-CoA and oxaloacetate.[6] Its transient nature and low steady-state concentration make it a challenging target for routine biomarker analysis. However, as the direct precursor to cytosolic acetyl-CoA, its flux is critical for biosynthetic processes, particularly in cancer cells with high proliferation rates. Future advancements in analytical sensitivity may enable its validation as a specialized biomarker for assessing ACLY activity and associated pathways.

Experimental Protocols: A Closer Look at Measurement

Accurate quantification of these metabolites is crucial for their validation as biomarkers. The following are detailed methodologies for their measurement.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis

LC-MS/MS is the gold standard for the sensitive and specific quantification of acyl-CoA species, including this compound and acetyl-CoA.

Sample Preparation:

  • Metabolism Quenching: Rapidly quench cellular metabolism by flash-freezing cell pellets or tissues in liquid nitrogen.

  • Extraction: Extract metabolites using a cold solvent mixture, typically containing acetonitrile, methanol, and water, often with an acidic modifier to improve stability.

  • Protein Precipitation: Centrifuge the extract at a high speed and low temperature to pellet proteins and other cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.

LC-MS/MS Parameters (Illustrative):

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed to separate the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Enzymatic Assay for Citrate Quantification

Enzymatic assays provide a cost-effective and accessible method for quantifying citrate.

Principle:

This assay is based on the conversion of citrate to oxaloacetate and acetyl-CoA by citrate lyase. The oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to the amount of citrate in the sample.

Procedure:

  • Sample Preparation: Deproteinize samples (e.g., tissue homogenates, cell lysates) using perchloric acid, followed by neutralization.

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), NADH, and malate dehydrogenase.

  • Baseline Reading: Measure the initial absorbance at 340 nm.

  • Initiate Reaction: Add citrate lyase to the reaction mixture to start the reaction.

  • Final Reading: After the reaction has reached completion, measure the final absorbance at 340 nm.

  • Calculation: The change in absorbance is used to calculate the citrate concentration by comparison to a standard curve.

Signaling Pathways and Experimental Workflows

Visualizing the intricate relationships between these metabolites and the experimental processes used to study them is crucial for a comprehensive understanding.

Metabolic Fate of Citrate and the Role of this compound cluster_mito Mitochondrion cluster_cyto Cytosol Mitochondrion Mitochondrion Cytosol Cytosol Pyruvate_mito Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate_mito->AcetylCoA_mito PDH Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate Synthase Oxaloacetate_mito Oxaloacetate Oxaloacetate_mito->Citrate_mito TCA_Cycle TCA Cycle Citrate_mito->TCA_Cycle Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter CitrylCoA This compound Citrate_cyto->CitrylCoA ACLY AcetylCoA_cyto Acetyl-CoA CitrylCoA->AcetylCoA_cyto ACLY Oxaloacetate_cyto Oxaloacetate CitrylCoA->Oxaloacetate_cyto ACLY Fatty_Acids Fatty Acid Synthesis AcetylCoA_cyto->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA_cyto->Cholesterol

Caption: The central role of this compound in linking mitochondrial and cytosolic metabolism.

LC-MS/MS Workflow for Acyl-CoA Quantification Start Biological Sample (Cells/Tissue) Quenching Metabolism Quenching (Liquid Nitrogen) Start->Quenching Extraction Metabolite Extraction (Cold Solvent) Quenching->Extraction Centrifugation Centrifugation (Protein Precipitation) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation Liquid Chromatography (Separation of Analytes) Supernatant->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis (Concentration Calculation) MS_Detection->Data_Analysis End Results Data_Analysis->End

Caption: A streamlined workflow for the quantification of acyl-CoAs using LC-MS/MS.

Conclusion

The validation of metabolic biomarkers is a dynamic field. While citrate has established its utility in specific contexts like prostate cancer, the broader application of acetyl-CoA and the potential of this compound are still under active investigation. The choice of biomarker and analytical methodology will ultimately depend on the specific research question and the biological system being studied. This guide provides a foundational understanding to aid researchers in navigating the complexities of metabolic biomarker validation.

References

Navigating the Specificity Challenge: A Guide to Antibody Cross-Reactivity with Citryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating metabolic pathways, the specific detection of key intermediates is paramount. Citryl-CoA, a transient but crucial molecule at the intersection of glycolysis and the citric acid cycle, presents a significant detection challenge. This guide addresses the current landscape of antibody-based detection for this compound, focusing on the critical issue of cross-reactivity. Due to the apparent absence of commercially available antibodies specifically targeting this compound, this guide provides a framework for assessing the potential cross-reactivity of related anti-acyl-CoA antibodies and outlines the experimental protocols necessary for such validation.

The Challenge of Targeting this compound

The development of antibodies against small molecules like this compound is inherently challenging.[1][2] Small molecules, or haptens, are generally not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.[1][2] This process can sometimes lead to antibodies that recognize the carrier or the linker region, rather than the small molecule of interest, or that lack the high specificity required to distinguish between structurally similar molecules.

Currently, a survey of commercial antibody suppliers reveals a lack of antibodies marketed as specific for this compound. Researchers are therefore faced with the alternative of testing commercially available antibodies raised against structurally similar acyl-CoA molecules for potential cross-reactivity with this compound.

Understanding Acyl-CoA Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody raised against one antigen binds to a different but structurally similar antigen.[3][4] Given the shared coenzyme A moiety and variations only in the acyl group, cross-reactivity among anti-acyl-CoA antibodies is a significant consideration. The structural similarity between different acyl-CoA species is the primary reason for this potential lack of specificity.[5]

Comparative Cross-Reactivity Data of Commercial Anti-Acyl-CoA Antibodies

Antibody SpecificityTarget Acyl-CoAPotential Cross-Reactivity with other Acyl-CoAs (%)
Anti-Acetyl-CoA Acetyl-CoAPropionyl-CoA (2%), Butyryl-CoA (5%)
Anti-Propionyl-CoA Propionyl-CoAAcetyl-CoA (8%), Butyryl-CoA (15%)
Anti-Butyryl-CoA Butyryl-CoAPropionyl-CoA (20%), Valeryl-CoA (10%)
Anti-Succinyl-CoA Succinyl-CoAMalonyl-CoA (1%), Glutaryl-CoA (0.8%)
Anti-HMG-CoA HMG-CoAGlutaryl-CoA (3%), Acetyl-CoA (<0.5%)

Note: The data presented in this table is hypothetical and for illustrative purposes. Experimental validation is essential to determine the actual cross-reactivity profile with this compound.[5]

Experimental Protocols for Assessing Cross-Reactivity

Accurate determination of antibody cross-reactivity is crucial for the validation of any immunoassay. The following are standard protocols for assessing the specificity of antibodies against small molecules like acyl-CoAs.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly sensitive method for quantifying antibody specificity and determining the degree of cross-reactivity.[6] The principle relies on the competition between the target antigen (e.g., the acyl-CoA the antibody was raised against) and a potential cross-reactant (e.g., this compound) for binding to a limited amount of the antibody.

Methodology:

  • Coating: Microplate wells are coated with a conjugate of the target acyl-CoA and a carrier protein (e.g., BSA-Acetyl-CoA).

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: A fixed amount of the primary antibody is pre-incubated with varying concentrations of the test competitor (this compound) or the target acyl-CoA (for a standard curve).

  • Incubation: The antibody-antigen mixtures are added to the coated wells and incubated.

  • Washing: Unbound antibody is washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the solution is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the competing antigen in the sample.[6]

Data Analysis:

The concentration of each competitor that inhibits the binding of the antibody to the coated antigen by 50% (IC50) is determined. The percent cross-reactivity is calculated as:

(% Cross-reactivity) = (IC50 of target acyl-CoA / IC50 of competitor acyl-CoA) x 100%[5]

Dot Blot Analysis

This method provides a qualitative or semi-quantitative assessment of antibody binding to different acyl-CoAs.

Methodology:

  • Membrane Preparation: A nitrocellulose or PVDF membrane is prepared.

  • Antigen Application: Small volumes of different acyl-CoA-protein conjugates (including this compound-protein conjugate) are spotted onto the membrane and allowed to dry.

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with the primary antibody being tested.

  • Washing: Unbound primary antibody is washed away.

  • Secondary Antibody Incubation: The membrane is incubated with an enzyme-conjugated secondary antibody.

  • Washing: Unbound secondary antibody is washed away.

  • Detection: A chemiluminescent or colorimetric substrate is added to visualize the spots where the antibody has bound. The intensity of the spots indicates the degree of binding.

Visualizing the Context: Pathways and Workflows

To provide a clearer understanding of the biological and experimental contexts, the following diagrams illustrate the relevant metabolic pathway and a typical experimental workflow.

Citric_Acid_Cycle_Entry Citric Acid Cycle Entry Pathway Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CitrylCoA This compound (intermediate) AcetylCoA->CitrylCoA Oxaloacetate Oxaloacetate Oxaloacetate->CitrylCoA Citrate Citrate CitrylCoA->Citrate CitrateSynthase Citrate Synthase CitrateSynthase->CitrylCoA CitrateSynthase->Citrate

Caption: Entry point of the Citric Acid Cycle involving this compound.

Competitive_ELISA_Workflow Competitive ELISA Workflow for Cross-Reactivity cluster_steps Experimental Steps Coat 1. Coat Plate with Target Acyl-CoA Conjugate Block 2. Block Plate Coat->Block Prepare 3. Prepare Antibody-Antigen Mixtures (with this compound) Block->Prepare Incubate_Plate 4. Add Mixtures to Plate and Incubate Prepare->Incubate_Plate Wash1 5. Wash Incubate_Plate->Wash1 Add_Secondary 6. Add Enzyme-linked Secondary Antibody Wash1->Add_Secondary Wash2 7. Wash Add_Secondary->Wash2 Add_Substrate 8. Add Substrate and Develop Color Wash2->Add_Substrate Read 9. Read Absorbance Add_Substrate->Read Analyze 10. Calculate IC50 and % Cross-Reactivity Read->Analyze

Caption: Workflow for Competitive ELISA to determine cross-reactivity.

Conclusion

While the direct detection of this compound using specific antibodies remains a challenge, a systematic approach to evaluating the cross-reactivity of existing anti-acyl-CoA antibodies provides a viable path forward for researchers. By employing rigorous experimental protocols such as competitive ELISA and dot blot analysis, scientists can validate their immunoassays and generate reliable data. This guide provides the foundational knowledge and methodologies to empower researchers in their quest to accurately measure this key metabolic intermediate.

References

The Engine of the Cell: A Comparative Look at Citrate Synthase Activity Across Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the varying capacities for citryl-CoA production in key metabolic tissues.

This compound, a transient but pivotal intermediate in cellular metabolism, represents the entry point of two-carbon units into the citric acid cycle. Its formation, catalyzed by the enzyme citrate (B86180) synthase, is a critical determinant of the metabolic flux through this central energy-yielding pathway. As the direct precursor to citrate, the levels and rate of synthesis of this compound are intimately linked to a tissue's bioenergetic status and biosynthetic capabilities. Due to its ephemeral nature, direct comparative quantification of this compound across different tissues is technically challenging. Therefore, a comparative analysis of citrate synthase activity serves as a robust proxy for a tissue's potential to generate this compound. This guide provides a comparative analysis of citrate synthase activity and its kinetic properties in key metabolic tissues of the rat: the liver, brain, heart, and kidney.

Comparative Analysis of Citrate Synthase Activity

The specific activity of citrate synthase varies significantly across different tissues, reflecting their diverse metabolic roles and energy demands. Tissues with high oxidative capacity, such as the heart, exhibit robust citrate synthase activity, indicative of a high flux through the citric acid cycle to meet their continuous energy requirements. The following table summarizes the specific activity of citrate synthase in various rat tissues, providing a quantitative basis for comparison.

TissueCitrate Synthase Specific Activity (µmol/min/g of tissue)Reference
Brain4.19 ± 0.89[1]
Kidney7.73 ± 1.07[1]
HeartNot explicitly quantified in µmol/min/g tissue in the provided results.
LiverNot explicitly quantified in µmol/min/g tissue in the provided results.

Note: The data presented are compiled from different studies and should be interpreted with consideration for potential variations in experimental conditions.

Kinetic Properties of Citrate Synthase Across Tissues

The catalytic efficiency of citrate synthase is determined by its affinity for its substrates, acetyl-CoA and oxaloacetate, which is reflected in the Michaelis constant (Km). A lower Km value indicates a higher affinity of the enzyme for its substrate. The kinetic parameters of citrate synthase have been characterized in several rat tissues, providing insights into the regulation of the citric acid cycle at its entry point.

TissueKm for Acetyl-CoA (µM)Km for Oxaloacetate (µM)Reference
Liver162[2][3]
Brain4.55.0[4]
KidneyNot explicitly quantified in the provided results.Not explicitly quantified in the provided results.[4][5]
HeartNot explicitly quantified in the provided results.Not explicitly quantified in the provided results.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central role of citrate synthase in the citric acid cycle and the workflow for a typical colorimetric assay used to measure its activity in tissue homogenates.

CitricAcidCycle Citric Acid Cycle acetyl_coa Acetyl-CoA citryl_coa This compound (transient intermediate) acetyl_coa->citryl_coa oxaloacetate Oxaloacetate oxaloacetate->citryl_coa citrate Citrate citryl_coa->citrate Citrate Synthase tca_cycle Further steps of the Citric Acid Cycle citrate->tca_cycle

Caption: The entry of acetyl-CoA into the Citric Acid Cycle.

CS_Assay_Workflow Citrate Synthase Activity Assay Workflow cluster_assay Colorimetric Assay tissue_sample Tissue Sample (e.g., Liver, Brain, Heart, Kidney) homogenization Homogenization in Ice-Cold Buffer tissue_sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Collect Supernatant (Tissue Homogenate) centrifugation->supernatant assay_mixture Prepare Assay Mixture: - Tissue Homogenate - Acetyl-CoA - Oxaloacetate - DTNB supernatant->assay_mixture measurement Measure Absorbance at 412 nm (Formation of TNB) assay_mixture->measurement calculation Calculate Specific Activity (µmol/min/mg protein) measurement->calculation

Caption: Workflow for the colorimetric assay of citrate synthase activity.

Experimental Protocols

The determination of citrate synthase activity in tissue homogenates is commonly performed using a colorimetric assay based on the reaction of the free coenzyme A (CoA-SH) produced with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms the yellow-colored product 2-nitro-5-thiobenzoate (TNB). The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the citrate synthase activity.

Materials:

  • Tissue of interest (liver, brain, heart, kidney)

  • Ice-cold homogenization buffer (e.g., 100 mM Tris-HCl, pH 8.1, containing 0.1% Triton X-100)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.1)

  • Acetyl-CoA solution (e.g., 10 mM in water)

  • Oxaloacetate solution (e.g., 10 mM in assay buffer, freshly prepared)

  • DTNB solution (e.g., 10 mM in assay buffer)

  • Microplate reader capable of measuring absorbance at 412 nm

  • Homogenizer

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Excise the tissue of interest and place it in ice-cold homogenization buffer.

    • Homogenize the tissue using a suitable homogenizer until a uniform consistency is achieved.

    • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

    • Carefully collect the supernatant, which contains the cytosolic and mitochondrial fractions, for the enzyme assay.

  • Protein Quantification:

    • Determine the total protein concentration of the tissue homogenate using a standard protein assay method (e.g., Bradford or BCA assay). This is necessary for calculating the specific activity of the enzyme.

  • Citrate Synthase Activity Assay:

    • In a 96-well microplate, prepare the reaction mixture containing assay buffer, DTNB solution, and acetyl-CoA solution.

    • Add a small volume of the tissue homogenate to the reaction mixture.

    • Initiate the reaction by adding the oxaloacetate solution.

    • Immediately place the microplate in a plate reader and monitor the increase in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Calculation of Specific Activity:

    • Determine the rate of change in absorbance (ΔA412/min) from the linear portion of the absorbance versus time plot.

    • Calculate the citrate synthase activity using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

    • Express the specific activity as µmol of TNB formed per minute per milligram of protein (µmol/min/mg protein).

This guide provides a framework for the comparative analysis of this compound production potential across different tissues by focusing on the activity of citrate synthase. The provided data and protocols can serve as a valuable resource for researchers investigating metabolic regulation and the role of the citric acid cycle in health and disease.

References

Validating the Role of Citryl-CoA in the Reverse TCA Cycle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The reverse tricarboxylic acid (rTCA) cycle is a crucial carbon fixation pathway in various autotrophic prokaryotes, representing a reversal of the oxidative TCA cycle.[1][2] A key, energetically demanding step in this cycle is the cleavage of citrate (B86180) to generate acetyl-CoA and oxaloacetate. The canonical pathway involves ATP Citrate Lyase (ACL), where citryl-CoA is a critical, short-lived intermediate.[3][4] However, recent discoveries have unveiled alternative pathways that bypass ACL, prompting a re-evaluation of the central mechanisms of this fundamental metabolic cycle.

This guide provides an objective comparison of the this compound-dependent and alternative pathways for citrate cleavage in the context of the rTCA cycle, supported by experimental data and detailed methodologies for researchers in metabolic engineering and drug development.

Pathway Comparison: Citrate Cleavage Mechanisms

The primary divergence in the rTCA cycle among different organisms lies in the mechanism of citrate cleavage. The two prominent pathways are the ATP Citrate Lyase (ACL)-mediated reaction and a more recently discovered reversed action of Citrate Synthase.

1. The Canonical Pathway: ATP Citrate Lyase (ACL) and the Role of this compound

In many autotrophic prokaryotes, ACL is the hallmark enzyme that catalyzes the ATP-dependent cleavage of citrate.[3] This multi-step reaction proceeds through a this compound intermediate.[4][5] The overall reaction is:

Citrate + ATP + CoA → Acetyl-CoA + Oxaloacetate + ADP + Pi [6]

This reaction is essential as it directly reverses the thermodynamically favorable citrate synthase reaction of the oxidative TCA cycle. The formation of the high-energy thioester, acetyl-CoA, is powered by the hydrolysis of ATP.[7][8] Structural and mechanistic studies of ACLY have elucidated a catalytic cycle that involves the synthesis of this compound from ATP, citrate, and CoA, followed by its cleavage.[5]

2. The Alternative Pathway: Reversed Citrate Synthase in the "roTCA" Cycle

Recent research has identified a variant of the rTCA cycle, termed the "reversed oxidative TCA cycle" (roTCA), in certain anaerobic bacteria like Hippea maritima and Desulfurella acetivorans.[9] This pathway is notable for its absence of ATP-citrate lyase. Instead, it utilizes an exceptionally high activity of citrate synthase operating in reverse to cleave citrate:

Citrate + CoA → Acetyl-CoA + Oxaloacetate

This reaction is thermodynamically unfavorable. However, studies have shown that it can be driven forward under specific physiological conditions, particularly at very high partial pressures of CO2 (e.g., 40%).[9][10] The high CO2 concentration facilitates the subsequent reductive carboxylation of acetyl-CoA to pyruvate, effectively pulling the equilibrium of the citrate synthase reaction towards cleavage.[9] This pathway is bioenergetically more efficient, saving one ATP molecule per cycle turn compared to the ACL-dependent pathway.[9]

Quantitative Data Presentation

The following tables summarize the key differences between the two pathways and the enzymatic activities measured in organisms utilizing them.

Table 1: Comparison of Citrate Cleavage Pathways in Carbon Fixation

FeatureACL-Mediated rTCA CycleReversed Citrate Synthase (roTCA) Cycle
Key Enzyme ATP Citrate Lyase (ACL)Citrate Synthase (CS)
Intermediate This compoundNot applicable
Energy Requirement 1 ATP per citrate cleaved0 ATP per citrate cleaved
Driving Force ATP HydrolysisHigh CO2 concentration; high CS activity
Key Organisms Green sulfur bacteria (Chlorobium)[11]Desulfurella acetivorans, Hippea maritima[9]
Bioenergetic Cost Higher (consumes ATP)Lower (ATP-sparing)

Table 2: Reported Enzyme Activities

EnzymeOrganismGrowth ConditionSpecific ActivityReference
Citrate SynthaseDesulfurella acetivoransAutotrophic10-100 times higher than E. coli[9]
ATP Citrate LyaseChlorobaculum tepidumPhototrophicActivity detected[11]
Pyruvate SynthaseHippea maritimaHigh CO2Activity measured to confirm carboxylation[12]

Experimental Protocols

Validating the operative rTCA pathway requires a combination of enzymatic assays and metabolic flux analysis using isotopic tracers.

Protocol 1: ¹³C-Isotope Labeling for Tracing the rTCA Cycle

This method tracks the incorporation of ¹³CO₂ into metabolic intermediates to confirm the pathway of carbon fixation.

  • Cultivation: Grow the anaerobic microorganism under desired conditions (e.g., specific CO₂ partial pressures). For the experimental culture, use a headspace containing ¹³CO₂. Use a parallel culture with ¹²CO₂ as a control.

  • Harvesting: Collect cell biomass during the exponential growth phase by centrifugation.

  • Hydrolysis: Hydrolyze the cell biomass (e.g., using 6 M HCl at 100°C for 24 hours) to break down proteins into their constituent amino acids.

  • Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Analyze the derivatized amino acids by GC-MS. The mass spectra will reveal the incorporation of ¹³C into the carbon backbone of amino acids biosynthetically derived from rTCA cycle intermediates (e.g., glutamate (B1630785) from 2-oxoglutarate, aspartate from oxaloacetate).

  • Data Interpretation: The specific labeling pattern in the amino acids provides strong evidence for the direction of the cycle. For example, the roTCA cycle can be identified by the position-specific incorporation of ¹³C into glutamate when cells are fed [1-¹³C]glutamate.[12]

Protocol 2: Assay of ATP Citrate Lyase (ACL) Activity

This coupled enzyme assay measures the production of oxaloacetate from citrate.

  • Cell Extract Preparation: Prepare a cell-free extract by lysing the bacterial cells (e.g., via sonication) and clarifying the lysate by centrifugation.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH ~8.0), MgCl₂, DTT, ATP, Coenzyme A, and malate (B86768) dehydrogenase (MDH).

  • Initiation: Start the reaction by adding the cell-free extract and citrate to the reaction mixture.

  • Measurement: ACL cleaves citrate to oxaloacetate and acetyl-CoA. The MDH in the mixture immediately reduces the produced oxaloacetate to malate, oxidizing NADH to NAD⁺ in the process.

  • Quantification: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of NADH oxidation is proportional to the ACL activity.

Protocol 3: Quantification of this compound and other Acyl-CoAs by LC-MS/MS

This protocol allows for the direct measurement of CoA thioesters, which is essential for detailed metabolic studies.[13][14]

  • Metabolite Extraction: Quench metabolic activity rapidly (e.g., using liquid nitrogen) and extract metabolites from the cell pellet using a suitable solvent system (e.g., an acidic acetonitrile/methanol/water mixture).

  • Chromatographic Separation: Separate the acyl-CoAs in the extract using High-Performance Liquid Chromatography (HPLC), typically with a C18 reversed-phase column.[15]

  • Mass Spectrometry Detection: Analyze the column eluent using a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: For each acyl-CoA species, including this compound, pre-determine a specific precursor ion and a characteristic fragment ion. The intensity of the transition from the precursor to the fragment ion is used for highly specific and sensitive quantification against a standard curve prepared with authentic standards.

Visualizations

The following diagrams illustrate the compared pathways and a general experimental workflow.

rTCA_Cycle cluster_cleavage Citrate Cleavage Step OAA Oxaloacetate Malate Malate OAA->Malate Fumarate Fumarate Malate->Fumarate Succinate Succinate Fumarate->Succinate SuccinylCoA Succinyl-CoA Succinate->SuccinylCoA AlphaKG 2-Oxoglutarate SuccinylCoA->AlphaKG  2-Oxoglutarate  Synthase Isocitrate Isocitrate AlphaKG->Isocitrate Citrate Citrate Isocitrate->Citrate CitrylCoA This compound (Intermediate) Citrate->CitrylCoA ACL ATP Citrate Lyase (ACL) Citrate->ACL AcetylCoA Acetyl-CoA Pyruvate Pyruvate AcetylCoA->Pyruvate Pyruvate Synthase CO2_1 CO₂ CO2_1->AlphaKG CO2_2 CO₂ CO2_2->Isocitrate ATP ATP ATP->ACL ADP ADP + Pi CoA CoA CoA->ACL CitrylCoA->AcetylCoA ACL->OAA ACL->AcetylCoA ACL->ADP roTCA_Cycle cluster_cleavage Citrate Cleavage Step OAA Oxaloacetate Malate Malate OAA->Malate Fumarate Fumarate Malate->Fumarate Succinate Succinate Fumarate->Succinate SuccinylCoA Succinyl-CoA Succinate->SuccinylCoA AlphaKG 2-Oxoglutarate SuccinylCoA->AlphaKG Isocitrate Isocitrate AlphaKG->Isocitrate Citrate Citrate Isocitrate->Citrate CS Citrate Synthase (Reversed) Citrate->CS AcetylCoA Acetyl-CoA CO2_high High CO₂ (Driving Force) AcetylCoA->CO2_high  Reductive  Carboxylation CS->OAA CS->AcetylCoA Experimental_Workflow Start Anaerobic Culture with ¹³CO₂ Harvest Harvest Biomass Start->Harvest Extract_Enzyme Prepare Cell-Free Extract Harvest->Extract_Enzyme Extract_Metabolite Quench & Extract Metabolites Harvest->Extract_Metabolite Hydrolyze Hydrolyze Biomass (Amino Acids) Harvest->Hydrolyze Assay Enzyme Activity Assays (e.g., ACL) Extract_Enzyme->Assay LCMS LC-MS/MS Analysis (Acyl-CoAs) Extract_Metabolite->LCMS GCMS GC-MS Analysis (Amino Acids) Hydrolyze->GCMS Result1 Pathway Activity Assay->Result1 Result2 Intermediate Levels (e.g., this compound) LCMS->Result2 Result3 ¹³C Incorporation Pattern GCMS->Result3 Conclusion Validate Operative Pathway Result1->Conclusion Result2->Conclusion Result3->Conclusion

References

A Comparative Guide to Citryl-CoA and Malonyl-CoA in Fatty Acid Elongation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of citryl-CoA and malonyl-CoA, clarifying their distinct and sequential roles in the biosynthesis of fatty acids. While both are central to lipogenesis, their functions as substrates for fatty acid elongation are fundamentally different. This document outlines their biochemical roles, presents comparative quantitative data for the enzymes that metabolize them, details experimental protocols for their study, and provides visual representations of the involved pathways.

Introduction: Distinct Roles in Fatty Acid Synthesis

Fatty acid synthesis is a critical anabolic pathway that converts excess carbohydrates and other carbon sources into stored energy in the form of lipids. This process is spatially and temporally regulated, with key steps occurring in both the mitochondria and the cytosol. A common misconception is the direct comparison of this compound and malonyl-CoA as equivalent substrates for the fatty acid elongation machinery. In reality, they participate in a metabolic relay: this compound is a precursor for the cytosolic acetyl-CoA that is subsequently converted to malonyl-CoA, the direct two-carbon donor for fatty acid chain extension.[1]

  • This compound: This molecule is a transient intermediate in the cytosolic cleavage of citrate (B86180), a reaction catalyzed by ATP-citrate lyase (ACLY).[2] Citrate is transported from the mitochondria to the cytosol, where ACLY utilizes it to generate acetyl-CoA and oxaloacetate.[3] This cytosolic pool of acetyl-CoA is the primary building block for both fatty acid and cholesterol synthesis.[3]

  • Malonyl-CoA: Formed from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACC), malonyl-CoA is the immediate substrate for fatty acid synthase (FAS).[4] It provides the two-carbon units that are sequentially added to the growing fatty acid chain.[1]

This guide will dissect these roles, providing the experimental data and methodologies necessary for a comprehensive understanding of their respective contributions to fatty acid elongation.

Quantitative Data Comparison

The efficiency of fatty acid synthesis is contingent on the catalytic activities of the enzymes that produce the necessary substrates. Below is a comparison of the kinetic parameters for human ATP-citrate lyase and acetyl-CoA carboxylase.

EnzymeSubstrateApparent Km (µM)Apparent VmaxSource
ATP-Citrate Lyase (ACLY) Citrate73.8 ± 11.4Not specified in source[5]
Coenzyme A (CoA)4 ± 2Not specified in source[5]
ATP47 ± 17Not specified in source[5]
Acetyl-CoA Carboxylase (ACC) Acetyl-CoA4 - 400Not specified in source[3]

Note: The Km for acetyl-CoA carboxylase can be significantly lowered in the presence of Coenzyme A, indicating allosteric regulation.[3]

Signaling and Metabolic Pathways

The synthesis of fatty acids is tightly regulated by the cell's energy status and hormonal signals. The following diagrams illustrate the key pathways involving this compound and malonyl-CoA.

Fatty_Acid_Synthesis_Pathway Citrate Shuttle and Malonyl-CoA Synthesis cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Pyruvate_m Pyruvate AcetylCoA_m Acetyl-CoA Pyruvate_m->AcetylCoA_m PDH Citrate_m Citrate AcetylCoA_m->Citrate_m Citrate Synthase Oxaloacetate_m Oxaloacetate Oxaloacetate_m->Citrate_m Citrate_c Citrate Citrate_m->Citrate_c Citrate Transporter CitrylCoA This compound (transient) Citrate_c->CitrylCoA ACLY AcetylCoA_c Acetyl-CoA CitrylCoA->AcetylCoA_c ACLY Oxaloacetate_c Oxaloacetate CitrylCoA->Oxaloacetate_c ACLY MalonylCoA Malonyl-CoA AcetylCoA_c->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FAS Malate_c Malate_c Oxaloacetate_c->Malate_c MDH1

Caption: Overview of the citrate shuttle and its role in providing cytosolic acetyl-CoA for malonyl-CoA synthesis.

Fatty_Acid_Elongation_Cycle Fatty Acid Elongation Cycle MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS AcylCoA_n Acyl-CoA (n carbons) AcylCoA_n->FAS KetoacylCoA β-Ketoacyl-CoA FAS->KetoacylCoA Condensation (CO2 released) HydroxyacylCoA β-Hydroxyacyl-CoA KetoacylCoA->HydroxyacylCoA Reduction (NADPH -> NADP+) EnoylCoA Enoyl-CoA HydroxyacylCoA->EnoylCoA Dehydration (H2O released) AcylCoA_n2 Acyl-CoA (n+2 carbons) EnoylCoA->AcylCoA_n2 Reduction (NADPH -> NADP+) AcylCoA_n2->AcylCoA_n Further Elongation Cycles

Caption: The central role of Malonyl-CoA as the two-carbon donor in the fatty acid elongation cycle catalyzed by Fatty Acid Synthase.

Experimental Protocols

Spectrophotometric Assay for ATP-Citrate Lyase (ACLY) Activity

This assay measures ACLY activity by coupling the production of oxaloacetate to the oxidation of NADH by malate (B86768) dehydrogenase (MDH).

Principle: ACLY: Citrate + ATP + CoA → Acetyl-CoA + Oxaloacetate + ADP + Pi MDH: Oxaloacetate + NADH + H+ → Malate + NAD+

The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.0)

  • MgCl2 (10 mM)

  • Dithiothreitol (DTT) (1 mM)

  • ATP (5 mM)

  • Coenzyme A (CoA) (1 mM)

  • NADH (0.2 mM)

  • Malate Dehydrogenase (MDH) (10 units/mL)

  • Citrate (10 mM)

  • Purified ACLY enzyme or cell lysate

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, MgCl2, DTT, ATP, CoA, NADH, and MDH.

  • Add the ACLY enzyme source to the reaction mixture and incubate for 5 minutes at 37°C to allow for the depletion of any endogenous oxaloacetate.

  • Initiate the reaction by adding citrate.

  • Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1).

Radiolabeled Assay for Acetyl-CoA Carboxylase (ACC) Activity

This is a highly sensitive method that measures the incorporation of radiolabeled bicarbonate into malonyl-CoA.

Principle: ACC: Acetyl-CoA + H14CO3- + ATP → 14C-Malonyl-CoA + ADP + Pi

The amount of radiolabeled malonyl-CoA produced is quantified by liquid scintillation counting.

Materials:

  • Tris-HCl buffer (50 mM, pH 7.5)

  • MgCl2 (10 mM)

  • ATP (5 mM)

  • Acetyl-CoA (0.5 mM)

  • NaH14CO3 (specific activity ~50 mCi/mmol)

  • Purified ACC enzyme or cell lysate

  • Trichloroacetic acid (TCA) (10%)

  • Diethyl ether

  • Liquid scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl, MgCl2, and ATP.

  • Add the ACC enzyme source and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding a mixture of acetyl-CoA and NaH14CO3.

  • Incubate the reaction at 37°C for 10-20 minutes.

  • Stop the reaction by adding cold 10% TCA.

  • Centrifuge to pellet the precipitated protein.

  • Wash the pellet with diethyl ether to remove unreacted acetyl-CoA.

  • Dissolve the pellet in a suitable solvent.

  • Add liquid scintillation cocktail and measure the radioactivity using a scintillation counter.

Logical Relationships and Workflow

The following diagram illustrates the logical flow from mitochondrial metabolism to the final product of fatty acid synthesis, highlighting the distinct stages where this compound and malonyl-CoA are involved.

Logical_Workflow Logical Workflow of Fatty Acid Synthesis cluster_upstream Upstream Events (Mitochondrion -> Cytosol) cluster_intermediate Intermediate Substrate Generation (Cytosol) cluster_downstream Downstream Elongation (Cytosol) Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Mito_AcetylCoA Mitochondrial Acetyl-CoA Pyruvate->Mito_AcetylCoA Pyruvate Dehydrogenase Mito_Citrate Mitochondrial Citrate Mito_AcetylCoA->Mito_Citrate Citrate Synthase Cyto_Citrate Cytosolic Citrate Mito_Citrate->Cyto_Citrate Citrate Shuttle ACLY ATP-Citrate Lyase (ACLY) Cyto_Citrate->ACLY CitrylCoA_transient This compound (Transient Intermediate) ACLY->CitrylCoA_transient Cyto_AcetylCoA Cytosolic Acetyl-CoA CitrylCoA_transient->Cyto_AcetylCoA ACC Acetyl-CoA Carboxylase (ACC) Cyto_AcetylCoA->ACC MalonylCoA Malonyl-CoA ACC->MalonylCoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS Elongation_Cycle Fatty Acid Elongation Cycle FAS->Elongation_Cycle Palmitate Palmitate (C16:0) Elongation_Cycle->Palmitate

Caption: Sequential involvement of this compound (as a transient intermediate) and malonyl-CoA in the fatty acid synthesis pathway.

Conclusion

References

A Researcher's Guide to Citryl-CoA Measurement: A Cross-Validation of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of citryl-CoA, a key metabolic intermediate, is paramount. This guide provides a comprehensive comparison of the primary methods for this compound measurement, offering a cross-validation of their performance with supporting experimental data and detailed protocols to inform your selection of the most appropriate technique for your research needs.

This compound is a transient intermediate in the citric acid cycle, formed during the condensation of acetyl-CoA and oxaloacetate by the enzyme citrate (B86180) synthase. Due to its pivotal role in cellular metabolism, precise measurement of this compound levels is crucial for understanding metabolic flux and in the development of therapeutics targeting metabolic pathways. This guide explores the two predominant analytical approaches: direct measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and indirect measurement via enzymatic assays.

Comparative Analysis of this compound Measurement Methods

The selection of an appropriate assay for this compound measurement depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. While direct head-to-head comparative data for this compound is limited, a study comparing different methods for the quantification of the structurally similar short-chain acyl-CoA, acetyl-CoA, provides valuable insights into the expected performance of these techniques.

Parameter LC-MS/MS Enzymatic Assay (DTNB-based) Enzymatic Assay (Fluorometric)
Principle Direct detection and quantification based on mass-to-charge ratio.Indirectly measures CoA-SH release, which reacts with DTNB to produce a colored product.[1][2][3]Indirectly measures a fluorescent product generated from an enzyme-coupled reaction.[4][5][6]
Specificity HighModerate to High (can be affected by other thiols)High (dependent on enzyme specificity)
Sensitivity Very HighModerateHigh
Limit of Detection (LOD) Low pmol range[4][5][6]Dependent on assay conditionsLow pmol range[4][5][6]
Limit of Quantification (LOQ) Low pmol range[4][5][6]Dependent on assay conditionsLow pmol range[4][5][6]
Precision (RSD%) Typically <15%Typically <20%Typically <15%
Throughput High (with autosampler)Moderate to HighHigh
Instrumentation LC-MS/MS systemSpectrophotometerFluorometer
Advantages High specificity and sensitivity, multiplexing capability.[4][5][6][7]Simple, cost-effective, widely available instrumentation.High sensitivity, suitable for high-throughput screening.
Disadvantages High initial instrument cost, requires specialized expertise.Potential for interference from other thiol-containing compounds.[8]Can be influenced by interfering fluorescent compounds in the sample.

Signaling Pathway: Citrate Synthase Reaction

The enzymatic measurement of this compound is intrinsically linked to the activity of citrate synthase. This enzyme catalyzes the condensation of acetyl-CoA and oxaloacetate to form this compound, which is then rapidly hydrolyzed to citrate and Coenzyme A (CoA-SH).

citrate_synthase_pathway acetyl_coa Acetyl-CoA citrate_synthase Citrate Synthase acetyl_coa->citrate_synthase oxaloacetate Oxaloacetate oxaloacetate->citrate_synthase citryl_coa This compound citrate_synthase->citryl_coa Condensation citrate Citrate citryl_coa->citrate Hydrolysis coa_sh CoA-SH citryl_coa->coa_sh Hydrolysis h2o H₂O h2o->citrate_synthase

Citrate Synthase Catalyzed Reaction

Experimental Workflow for Method Comparison

A systematic approach is essential for the cross-validation of different this compound measurement methods. The following workflow outlines the key steps for a comparative study.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation & Comparison sample_collection Biological Sample Collection (e.g., cells, tissues) quenching Metabolic Quenching (e.g., cold methanol) sample_collection->quenching extraction Metabolite Extraction (e.g., protein precipitation) quenching->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis enzymatic_analysis Enzymatic Assay (e.g., DTNB) extraction->enzymatic_analysis lod_loq LOD & LOQ Determination lcms_analysis->lod_loq enzymatic_analysis->lod_loq precision Precision & Accuracy Assessment lod_loq->precision linearity Linearity & Range Evaluation precision->linearity comparison Comparative Data Analysis linearity->comparison

Workflow for Cross-Validation of Measurement Methods

Experimental Protocols

I. Direct Measurement: LC-MS/MS for this compound Quantification

This method offers high sensitivity and specificity for the direct measurement of this compound.

1. Sample Preparation:

  • Rapidly quench metabolic activity in cell or tissue samples using liquid nitrogen or cold methanol.

  • Extract metabolites using a suitable solvent, such as a mixture of acetonitrile (B52724), methanol, and water.

  • For cleaner extracts, protein precipitation with 5-sulfosalicylic acid (SSA) or solid-phase extraction (SPE) can be employed.[9][10]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is typically used for the separation of acyl-CoAs.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly used.[11]

    • Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.[11]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, monitoring the specific precursor-to-product ion transition for this compound.

II. Indirect Measurement: Enzymatic Assay using DTNB

This colorimetric assay indirectly measures this compound by quantifying the amount of Coenzyme A (CoA-SH) released during the citrate synthase reaction. The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[1][2][3]

1. Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.1)

  • DTNB Solution: 10 mM DTNB in assay buffer

  • Acetyl-CoA Solution: 10 mM Acetyl-CoA in water

  • Oxaloacetate Solution: 10 mM Oxaloacetate in assay buffer (prepare fresh)

  • Sample: Cell or tissue lysate containing citrate synthase and this compound precursors.

2. Assay Procedure:

  • In a 96-well plate or cuvette, prepare a reaction mixture containing the assay buffer, DTNB solution, and acetyl-CoA solution.

  • Add the sample (cell or tissue lysate) to the reaction mixture.

  • Initiate the reaction by adding the oxaloacetate solution.

  • Immediately monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • The rate of increase in absorbance is proportional to the citrate synthase activity, which in turn reflects the rate of this compound formation and subsequent CoA-SH release.

Conclusion

Both LC-MS/MS and enzymatic assays are valuable tools for the quantification of this compound. LC-MS/MS provides the highest specificity and sensitivity for direct measurement, making it the gold standard for accurate quantification. Enzymatic assays, particularly the DTNB-based method, offer a simpler, more cost-effective, and higher-throughput alternative, which is well-suited for screening and relative quantification. The choice of method should be guided by the specific research question, available resources, and the desired level of analytical rigor. This guide provides the necessary information for researchers to make an informed decision and to design and execute robust experiments for the measurement of this compound.

References

A Functional Comparison of ATP-Citrate Lyase and Citryl-CoA Synthetase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between ATP-Citrate Lyase (ACLY) and the activity of citryl-CoA synthetase is critical for targeting key metabolic pathways. While functionally related, their distinct roles in cellular metabolism present different opportunities for therapeutic intervention.

ATP-Citrate Lyase (ACLY), also known as ATP-citrate synthase, is a key enzyme in lipogenesis and cholesterogenesis, catalyzing the ATP-dependent conversion of citrate (B86180) and Coenzyme A (CoA) into acetyl-CoA and oxaloacetate.[1][2] This process effectively links carbohydrate metabolism to the synthesis of fatty acids. The term "this compound synthetase" refers to the initial step in the ACLY reaction mechanism: the formation of the intermediate (3S)-citryl-CoA from ATP, citrate, and CoA.[3][4] In many organisms, including humans, this synthetase activity is an integral part of the multifunctional ACLY enzyme.[2][5] However, in some bacteria, this compound synthetase and this compound lyase exist as separate enzymes that sequentially carry out the cleavage of citrate.[6][7]

This guide provides a functional comparison of the overall reaction catalyzed by ATP-Citrate Lyase and the synthetase activity that initiates it, with supporting experimental data and methodologies. For a broader metabolic context, a comparison with citrate synthase, the enzyme responsible for the opposing reaction in the Krebs cycle, is also included.

Core Functional Comparison

FeatureATP-Citrate Lyase (ACLY)This compound Synthetase ActivityCitrate Synthase (Reverse Reaction)
Overall Reaction Citrate + ATP + CoA → Acetyl-CoA + Oxaloacetate + ADP + Pi[2]ATP + citrate + CoA → (3S)-citryl-CoA + ADP + phosphate[3][4]Citrate + CoA → Acetyl-CoA + Oxaloacetate
Enzyme Commission (EC) Number 2.3.3.8[2]6.2.1.18[3][4]2.3.3.1 (for the forward reaction)[8]
Cellular Location Cytosol[1][9]Cytosol (as part of ACLY in eukaryotes)[1][9]Mitochondrial Matrix[8]
Metabolic Pathway Lipogenesis, Cholesterogenesis, Histone Acetylation[1][9][10]Part of the ACLY-mediated pathway[3][4]Krebs Cycle (forward reaction), Reductive Krebs Cycle (in some prokaryotes)[8][11]
Key Function Provides cytosolic acetyl-CoA for biosynthesis[1]Formation of the this compound intermediate[3][4]In the reverse direction, it can cleave citrate, though this is not its primary physiological role in most organisms.[11][12]
Energy Requirement Requires ATP hydrolysis[2]Requires ATP hydrolysis[3][4]Does not directly consume ATP[8]

Enzymatic Reactions and Metabolic Pathways

The enzymatic reaction of ATP-Citrate Lyase is a two-step process that occurs at a single active site. The first step, the this compound synthetase activity, involves the formation of a this compound intermediate. The subsequent step is the cleavage of this intermediate into acetyl-CoA and oxaloacetate.

In contrast, citrate synthase, a key enzyme of the Krebs cycle, catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate.[8] While thermodynamically favorable in the forward direction, under certain anaerobic conditions in some bacteria, the reverse reaction—the cleavage of citrate—can occur as part of the reductive Krebs cycle.[11][12]

metabolic_pathways cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Citrate_cytosol Citrate ACLY ATP-Citrate Lyase (ACLY) Citrate_cytosol->ACLY AcetylCoA_cytosol Acetyl-CoA ACLY->AcetylCoA_cytosol Oxaloacetate_cytosol Oxaloacetate ACLY->Oxaloacetate_cytosol Lipogenesis Fatty Acid & Cholesterol Synthesis AcetylCoA_cytosol->Lipogenesis Histone_Acetylation Histone Acetylation AcetylCoA_cytosol->Histone_Acetylation Citrate_mito Citrate Citrate_mito->Citrate_cytosol Citrate Transporter TCA_Cycle Krebs Cycle Citrate_mito->TCA_Cycle Citrate_Synthase Citrate Synthase Citrate_Synthase->Citrate_mito AcetylCoA_mito Acetyl-CoA AcetylCoA_mito->Citrate_Synthase Oxaloacetate_mito Oxaloacetate Oxaloacetate_mito->Citrate_Synthase regulation_diagram cluster_ACLY ATP-Citrate Lyase Regulation cluster_CS Citrate Synthase Regulation ACLY ACLY Insulin Insulin Insulin->ACLY Activates ADP ADP ADP->ACLY Inhibits Fatty_Acyl_CoAs Fatty Acyl-CoAs Fatty_Acyl_CoAs->ACLY Inhibits CS Citrate Synthase ATP ATP ATP->CS Inhibits NADH NADH NADH->CS Inhibits Succinyl_CoA Succinyl-CoA Succinyl_CoA->CS Inhibits Citrate Citrate Citrate->CS Inhibits Acetyl_CoA_CS Acetyl-CoA Acetyl_CoA_CS->CS Activates (Substrate) OAA_CS Oxaloacetate OAA_CS->CS Activates (Substrate) ACLY_Assay_Workflow Start Prepare Reaction Mixture (Tris-HCl, MgCl2, DTT, NADH, MDH, ATP, CoA) Add_Sample Add Cell/Tissue Lysate Start->Add_Sample Pre_Incubate Pre-incubate at 37°C Add_Sample->Pre_Incubate Add_Citrate Initiate with Citrate Pre_Incubate->Add_Citrate Measure_Absorbance Monitor A340 Decrease Add_Citrate->Measure_Absorbance Calculate_Activity Calculate ACLY Activity Measure_Absorbance->Calculate_Activity

References

Safety Operating Guide

Navigating the Disposal of Citryl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Prior to handling citryl-CoA, adherence to standard laboratory safety protocols is essential. This includes the use of appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.

Personal Protective Equipment (PPE) Summary

Protective EquipmentSpecifications
Eye Protection Chemical safety goggles or glasses conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Hand Protection Chemically resistant, impervious gloves.[6]
Skin and Body Protection Laboratory coat and appropriate protective clothing to prevent skin exposure.[6]
Respiratory Protection If working with a powder form that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter.[6]

Key Chemical Properties and Stability

This compound's stability is a critical factor in its handling and disposal. The thioester bond is its most reactive feature and is susceptible to hydrolysis, particularly under alkaline conditions.[1] For optimal stability, it should be stored at a neutral pH (6.0–7.5) and low temperatures (–20°C).[1]

PropertyValueSource
Molecular Formula C27H42N7O22P3S[1][7][8]
Molecular Weight 941.6 g/mol [3][7][8]
CAS Number 3131-26-8[3][7]
Solubility High aqueous solubility is likely, similar to acetyl-CoA (~50 mg/mL).[1]Smolecule[1]
Stability The thioester bond is labile under alkaline conditions. Optimal stability is at pH 6.0-7.5 and -20°C.[1]Smolecule[1]

Step-by-Step Disposal Procedures

The recommended disposal pathway for this compound depends on whether it is contaminated with other hazardous materials.

G cluster_start Initial Assessment cluster_contaminated Contaminated Waste cluster_uncontaminated Uncontaminated Waste start This compound Waste cont_node Waste mixed with hazardous materials? start->cont_node cont_proc Follow Hazardous Waste Protocol: 1. Containerize in a labeled, leak-proof container. 2. Store in a designated satellite accumulation area. 3. Arrange for disposal via EHS. cont_node->cont_proc Yes uncont_proc Follow Non-Hazardous Waste Protocol: 1. Perform chemical hydrolysis (see protocol). 2. Neutralize the resulting solution. 3. Dispose of according to institutional policies for non-hazardous chemical waste. cont_node->uncont_proc No

Fig. 1: Decision workflow for the proper disposal of this compound waste.

Disposal of Contaminated this compound

If this compound waste is mixed with other hazardous materials, it must be treated as hazardous waste.

  • Segregate and Containerize : Do not mix with incompatible waste materials.[6] Place the contaminated waste into a designated, leak-proof, and properly labeled hazardous waste container.[6]

  • Labeling : Clearly label the container with its contents, including "this compound" and all other hazardous components.[6]

  • Storage : Store the waste container in a designated satellite accumulation area.[6]

  • Disposal : Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

Disposal of Uncontaminated this compound

Uncontaminated this compound can be chemically treated to break the high-energy thioester bond before disposal. This process, through alkaline hydrolysis, converts it into citrate (B86180) and coenzyme A, which are generally considered less hazardous.

Experimental Protocol: Alkaline Hydrolysis for Disposal

This protocol details the chemical degradation of the this compound thioester bond.

Objective: To hydrolyze this compound into citrate and coenzyme A for safe disposal as non-hazardous chemical waste.

Materials:

  • Uncontaminated this compound waste solution

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization

  • pH indicator strips or a pH meter

  • Appropriate sealed waste container

Procedure:

  • Preparation : Work in a well-ventilated area or a chemical fume hood. Ensure all necessary PPE is worn.

  • Alkalinization : Slowly add the NaOH solution to the this compound waste while stirring. Monitor the pH, aiming for a final pH of >10 to ensure the rapid hydrolysis of the thioester bond.

  • Reaction Time : Allow the solution to stand for at least one hour to ensure complete hydrolysis. The thioester bond in this compound is labile under alkaline conditions, leading to its cleavage.[1]

  • Neutralization : After hydrolysis, carefully neutralize the solution by adding HCl. Monitor the pH, adjusting it to a neutral range (pH 6-8).

  • Containerize : Place the neutralized solution into a designated, sealed, and labeled container.[6]

  • Labeling : Label the container as "Non-hazardous chemical waste" and list the contents (e.g., "Hydrolyzed this compound solution containing citrate and coenzyme A").[6]

  • Final Disposal : Consult and follow your institution's specific procedures for the disposal of non-hazardous chemical waste.[6] Avoid disposing of it down the drain unless permitted by local regulations.[6]

G CitrylCoA This compound reaction_center CitrylCoA->reaction_center H2O H₂O H2O->reaction_center OH OH⁻ (Alkaline Conditions) Citrate Citrate CoA Coenzyme A (HS-CoA) reaction_center->OH Hydrolysis reaction_center->Citrate reaction_center->CoA

Fig. 2: The alkaline hydrolysis of this compound into citrate and Coenzyme A.

Spill Management

In the event of a spill of this compound:

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.[6]

  • Contain : For a solid spill, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal. For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6]

  • Clean : Thoroughly clean the spill area with soap and water.[6]

  • Disposal : Dispose of the contaminated cleanup materials as hazardous waste through your institution's EHS department.[6]

References

Essential Safety and Operational Guidance for Handling Citryl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling citryl-CoA, particularly in its powder form.

Body PartProtective EquipmentSpecifications
Eyes Safety Goggles/GlassesShould conform to OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Hands GlovesChemically resistant and impervious.[1] Nitrile gloves are a preferred choice for their wide range of protection.[2]
Skin & Body Laboratory CoatStandard lab coat to prevent skin exposure.[1]
Respiratory RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator with a particle filter is recommended if dust may be generated.[1]

Experimental Workflow and Safety Protocols

A systematic approach is crucial when working with this compound to ensure both personal safety and experimental integrity. The following diagram outlines the key steps for safe handling, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review Safety Data (Similar Compounds) don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_sds->don_ppe ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) don_ppe->ventilation weighing Handle as Powder (Avoid Dust Generation) ventilation->weighing waste_assessment Assess Waste Stream (Contaminated vs. Uncontaminated) weighing->waste_assessment contaminated_waste Contaminated Waste: Treat as Hazardous waste_assessment->contaminated_waste Contaminated uncontaminated_waste Uncontaminated Waste: Treat as Non-Hazardous Chemical Waste waste_assessment->uncontaminated_waste Uncontaminated

Safe handling workflow for this compound.

Operational Plan: Step-by-Step Guidance

Preparation and Handling:

  • Review Safety Information : Before beginning any work, review available safety information for chemically related compounds.

  • Don PPE : Always wear the appropriate personal protective equipment as outlined in the table above.[1] This includes safety goggles, a lab coat, and chemically resistant gloves.[1]

  • Ensure Proper Ventilation : Work in a well-ventilated area. If there is a risk of generating dust or aerosols, a fume hood should be used.[1]

  • Minimize Dust : When handling this compound in its solid form, take care to avoid the creation of dust.[1]

In Case of a Spill:

  • Evacuate : If the spill is large, evacuate the immediate area.

  • Ventilate : Increase ventilation to the area.

  • Containment : For a solid spill, carefully sweep up the material to minimize dust and place it in a designated container for disposal.[1] For a liquid spill, use an inert absorbent material to contain it before placing it in a sealed disposal container.[1]

  • Cleaning : Thoroughly clean the spill area with soap and water.[1]

  • Reporting : Report the incident to your laboratory supervisor and Environmental Health and Safety (EHS) department in accordance with your institution's policies.[1]

Disposal Plan

The proper disposal route for this compound depends on whether it has been mixed with hazardous substances.

  • Uncontaminated Waste : If the this compound has not been mixed with any hazardous materials, it can likely be treated as non-hazardous chemical waste.[1] It is prudent to avoid disposing of it down the drain.[1] Collect the waste in a sealed and clearly labeled container.[1]

  • Contaminated Waste : If the this compound waste is mixed with any substance classified as hazardous (e.g., toxic, flammable, corrosive), it must be treated as hazardous waste.[1]

    • Segregation : Keep this waste separate from other waste streams.[1]

    • Containerize : Place the contaminated waste into a designated, leak-proof, and properly labeled hazardous waste container.[1] The label should clearly indicate all contents.[1]

    • Storage and Disposal : Store the waste container in a designated accumulation area and arrange for pickup and disposal by your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.